5'-Iodo-5'-deoxyadenosine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(iodomethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWWLIOFNXNKQR-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CI)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CI)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10961370 | |
| Record name | 9-(5-Deoxy-5-iodopentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4099-81-4 | |
| Record name | 5′-Deoxy-5′-iodoadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4099-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-Iodoadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004099814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(5-Deoxy-5-iodopentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-deoxy-5'-iodoadenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5'-IODOADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TNH37AEUR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 5'-Iodo-5'-deoxyadenosine: Chemical Properties, Structure, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Iodo-5'-deoxyadenosine is a synthetic nucleoside analog of adenosine, characterized by the substitution of the 5'-hydroxyl group with an iodine atom. This modification renders it a valuable tool in biochemical and pharmacological research, primarily as a precursor for the synthesis of other nucleoside analogs and as a potential modulator of various enzymatic processes. Its structural similarity to adenosine and S-adenosylmethionine (SAM) allows it to interact with enzymes involved in nucleotide metabolism and methylation pathways. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological applications of this compound, with a focus on its relevance to researchers in drug discovery and development.
Chemical Structure and Properties
This compound consists of an adenine base attached to a ribose sugar, with an iodine atom at the 5' position of the ribose ring.
Structure:
The key chemical and physical properties of this compound are summarized in the table below, compiled from various chemical data sources.
| Property | Value |
| Molecular Formula | C₁₀H₁₂IN₅O₃ |
| Molecular Weight | 377.14 g/mol [1] |
| CAS Number | 4099-81-4 |
| IUPAC Name | (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(iodomethyl)oxolane-3,4-diol[1] |
| Melting Point | 178-187 °C[2] |
| Boiling Point | 671.1 °C at 760 mmHg (Predicted) |
| Density | 2.53 g/cm³[2] |
| Solubility | Slightly soluble in water. |
| Appearance | Solid |
| InChI Key | FUWWLIOFNXNKQR-UHFFFAOYSA-N |
| SMILES | C1=NC2=C(C(=N1)N)N=CN2C3C(C(C(O3)CI)O)O |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved from the starting material adenosine. The following protocol is adapted from a similar synthesis of a related deoxyadenosine analog.
Materials:
-
Adenosine
-
Iodine (I₂)
-
Triphenylphosphine (PPh₃)
-
Pyridine
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Dissolve adenosine in pyridine in a round-bottom flask at room temperature.
-
To this solution, add triphenylphosphine and iodine.
-
Allow the reaction to stir at room temperature for approximately 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Remove the pyridine under reduced pressure.
-
The resulting residue is then subjected to purification by silica gel column chromatography.
Purification:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., chloroform) and pack it into a chromatography column.
-
Dissolve the crude residue in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a solvent system of increasing polarity, for example, a gradient of methanol in chloroform (e.g., 9:1 CHCl₃:MeOH)[3].
-
Collect the fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a solid.
Enzyme Inhibition Assay (General Protocol)
As a structural analog of adenosine, this compound can be investigated as a potential inhibitor of enzymes that utilize adenosine or its derivatives as substrates, such as S-adenosylhomocysteine (SAH) hydrolase and various methyltransferases. A general protocol for an enzyme inhibition assay is provided below.
Materials:
-
Purified enzyme (e.g., SAH hydrolase or a DNA methyltransferase)
-
Substrate for the enzyme (e.g., S-adenosylhomocysteine for SAH hydrolase)
-
This compound (as the potential inhibitor)
-
Assay buffer specific to the enzyme
-
Detection reagent (e.g., a fluorescent probe or a radioactively labeled substrate)
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In the wells of a microplate, add the assay buffer.
-
Add varying concentrations of the this compound solution to the wells. Include a control well with no inhibitor.
-
Add the purified enzyme to each well and incubate for a predetermined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress over time using a microplate reader to measure the signal (e.g., fluorescence, absorbance, or radioactivity) generated by the product formation.
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Biological Activity and Signaling Pathways
Role in the Nucleotide Salvage Pathway
The nucleotide salvage pathway is a metabolic route that allows cells to recycle nucleobases and nucleosides from the degradation of DNA and RNA.[4] this compound, as a modified adenosine nucleoside, can potentially enter this pathway. Once inside the cell, it could be recognized by nucleoside kinases, which would phosphorylate it to the corresponding nucleotide analog. This analog could then be incorporated into nucleic acids or interfere with the synthesis of endogenous nucleotides.
Caption: Entry of this compound into the nucleotide salvage pathway.
Potential Effects on Methylation-Dependent Signaling
Adenosine and its analogs can influence cellular signaling pathways that are dependent on methylation. S-adenosylmethionine (SAM) is the universal methyl group donor for the methylation of DNA, RNA, proteins, and lipids. The by-product of these reactions, S-adenosylhomocysteine (SAH), is a potent inhibitor of methyltransferases. SAH is hydrolyzed to adenosine and homocysteine by SAH hydrolase. Analogs of adenosine, including 5'-deoxyadenosine derivatives, can interfere with this cycle, leading to an accumulation of SAH and subsequent inhibition of cellular methylation. This can have downstream effects on various signaling pathways. For instance, the inhibition of protein arginine methyltransferases (PRMTs) by adenosine analogs can affect pathways regulated by protein methylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Comparative Study of Adenosine Analogs as Inhibitors of Protein Arginine Methyltransferases and a Clostridioides difficile-Specific DNA Adenine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleotide salvage - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physicochemical Characteristics of 5'-Iodo-5'-deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-Iodo-5'-deoxyadenosine is a modified nucleoside analog of significant interest in biomedical research and drug development. Its structural similarity to 5'-deoxyadenosine, a natural byproduct of S-adenosylmethionine (SAM)-dependent enzymatic reactions, positions it as a potential modulator of critical biological pathways. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and analytical characterization of this compound. Furthermore, it explores its potential biological significance by examining the metabolic pathways of its parent compound, 5'-deoxyadenosine, thereby offering insights into its likely mechanism of action and therapeutic potential.
Physicochemical Characteristics
This compound is a solid, off-white to pale yellow powder. Its core structure consists of an adenine base linked to a ribose sugar, with the hydroxyl group at the 5' position replaced by an iodine atom. This substitution significantly influences its chemical reactivity and potential biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₀H₁₂IN₅O₃ | [1][2][3] |
| Molecular Weight | 377.14 g/mol | [1][2][3] |
| CAS Number | 4099-81-4 | [2][3] |
| Appearance | Solid | - |
| Melting Point | 178-187 °C | [3] |
| Density | 2.53 g/cm³ | [4] |
| Solubility | Slightly soluble in water (1.2 g/L at 25 °C) | [4] |
| Storage Temperature | -20°C | - |
| InChI Key | FUWWLIOFNXNKQR-UHFFFAOYSA-N | [2] |
| SMILES | ICC1OC(C(C1O)O)[n]2c3ncnc(c3nc2)N | [2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the chemical modification of a more readily available precursor, adenosine. The following protocol is a representative method based on established nucleoside chemistry principles.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound from adenosine.
Detailed Protocol:
-
Protection of 2',3'-Hydroxyl Groups:
-
Dissolve adenosine in a suitable solvent (e.g., acetone) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) and a dehydrating agent (e.g., 2,2-dimethoxypropane).
-
Stir the reaction at room temperature until thin-layer chromatography (TLC) indicates the complete conversion of the starting material.
-
Neutralize the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting 2',3'-O-isopropylideneadenosine by silica gel column chromatography.
-
-
Iodination of the 5'-Hydroxyl Group:
-
Dissolve the protected adenosine derivative in an anhydrous aprotic solvent (e.g., dimethylformamide).
-
Add a suitable iodinating reagent, such as methyltriphenoxyphosphonium iodide or a mixture of triphenylphosphine, iodine, and imidazole.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Deprotection of 2',3'-Hydroxyl Groups:
-
Dissolve the crude 5'-iodo-2',3'-O-isopropylideneadenosine in an acidic aqueous solution (e.g., 80% acetic acid).
-
Stir the mixture at room temperature until the deprotection is complete, as monitored by TLC.
-
Neutralize the solution and remove the solvent under reduced pressure.
-
-
Purification of this compound:
-
Purify the final product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
-
Purification of this compound
Purification of the synthesized this compound is critical to remove unreacted starting materials, reagents, and byproducts. High-performance liquid chromatography (HPLC) is a highly effective method for obtaining high-purity material.
Workflow for HPLC Purification
Caption: A typical workflow for the purification of this compound using reverse-phase HPLC.
Detailed Protocol:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as a mixture of water and methanol. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC System: Utilize a preparative HPLC system equipped with a C18 reverse-phase column.
-
Mobile Phase: A common mobile phase consists of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Elution: Employ a linear gradient from a low to a high percentage of Solvent B over a suitable time frame to effectively separate the target compound from impurities.
-
Detection: Monitor the elution profile using a UV detector at a wavelength of approximately 260 nm.
-
Fraction Collection: Collect the fractions corresponding to the main peak of this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent by lyophilization to obtain the final product as a pure solid.
Analytical Characterization
The identity and purity of this compound can be confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for assessing the purity of this compound.
Table 2: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Expected [M+H]⁺: 378.0058[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. Spectral data can be found in public databases such as SpectraBase.[5]
Biological Activity and Signaling Pathways
Direct studies on the biological activity and signaling pathways specifically modulated by this compound are limited. However, its close structural relationship to 5'-deoxyadenosine provides a strong basis for predicting its potential biological roles. 5'-deoxyadenosine is a key metabolite generated by radical S-adenosylmethionine (SAM) enzymes, which are involved in a vast array of biochemical transformations.[6][7] The accumulation of 5'-deoxyadenosine can be toxic to cells, and thus, efficient salvage pathways exist for its metabolism.[8][9]
Potential Biological Roles of this compound:
-
Enzyme Inhibition: It is plausible that this compound could act as an inhibitor of enzymes involved in the 5'-deoxyadenosine salvage pathway, such as 5'-deoxyadenosine kinase or 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase.
-
Substrate Analog: Alternatively, it might serve as a substrate for these enzymes, leading to the formation of downstream metabolites that could have their own biological effects.
-
Antiparasitic Activity: A related compound, (E)-5'-deoxy-5'-(iodomethylene)adenosine, has shown in vitro activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. This suggests that this compound and its analogs could be explored as potential antiparasitic agents.[10]
The 5'-Deoxyadenosine Salvage Pathway
The primary route for the metabolism of 5'-deoxyadenosine in many organisms is the 5'-deoxyadenosine salvage pathway. This pathway converts the potentially toxic 5'-deoxyadenosine into intermediates that can re-enter central metabolism.
Caption: A simplified diagram of the 5'-deoxyadenosine salvage pathway.
This pathway represents a likely point of interaction for this compound within a biological system. Further research is warranted to elucidate the precise nature of this interaction and to explore the full therapeutic potential of this intriguing molecule.
Conclusion
This compound is a synthetically accessible nucleoside analog with well-defined physicochemical properties. While its specific biological functions are still under investigation, its structural similarity to the natural metabolite 5'-deoxyadenosine strongly suggests its involvement in the S-adenosylmethionine metabolic network. The experimental protocols and analytical methods detailed in this guide provide a solid foundation for researchers to further explore the chemical biology and therapeutic applications of this compound, particularly in the context of diseases where the 5'-deoxyadenosine salvage pathway may be a relevant target.
References
- 1. This compound, 95% | C10H12IN5O3 | CID 4376867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5 -Iodo-5 -deoxyadenosine 95 4099-81-4 [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. CAS # 4099-81-4, this compound, 5'-Deoxy-5'-iodoadenosine - chemBlink [ww.chemblink.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Radical SAM enzymes - Wikipedia [en.wikipedia.org]
- 7. S-Adenosyl-L-Methionine Radical Enzymes: (I) Metabolism of the Product 5’-Deoxyadenosine (II) Investigation of the Mechanism of Biotin Synthase - ProQuest [proquest.com]
- 8. 5'-Deoxyadenosine metabolism in various mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Antitrypanosomal activity of 5'-deoxy-5'-(iodomethylene)adenosine and related 6-N-cyclopropyladenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
5'-Iodo-5'-deoxyadenosine: A Technical Guide for Researchers
An In-depth Examination of a Key Purine Nucleoside Analog
This technical guide provides a comprehensive overview of 5'-Iodo-5'-deoxyadenosine, a crucial molecule in the study of purine metabolism and a potential therapeutic agent. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological activity, and relevant experimental protocols.
Core Physicochemical Properties
This compound is a synthetic analog of the naturally occurring nucleoside deoxyadenosine. Its key identifying and physical characteristics are summarized below.
| Property | Value | Citation |
| CAS Number | 4099-81-4 | [1] |
| Molecular Weight | 377.14 g/mol | [1] |
| Molecular Formula | C₁₀H₁₂IN₅O₃ | [1] |
| Appearance | Solid | |
| Synonyms | 5'-Deoxy-5'-iodoadenosine |
Biological Activity and Mechanism of Action
The primary biological significance of this compound lies in its role as a substrate for the enzyme 5'-deoxy-5'-(methylthio)adenosine phosphorylase (MTAPase).[2] MTAPase is a key enzyme in the purine salvage pathway, responsible for the breakdown of 5'-deoxy-5'-(methylthio)adenosine (MTA) into adenine and 5-methylthioribose-1-phosphate.
In cells that express MTAPase, this compound is similarly metabolized. The enzyme cleaves the glycosidic bond, releasing adenine and 5-iodo-5-deoxyribose-1-phosphate.[2] This metabolic conversion is crucial for the compound's cytotoxic effects. The released adenine can be recycled into the purine nucleotide pool, while the 5-iodo-5-deoxyribose-1-phosphate is believed to be a key mediator of its biological activity, though the exact downstream mechanisms of this metabolite are still under investigation.
This selective metabolism in MTAPase-positive cells makes this compound a compound of interest in cancer research. Many cancers exhibit a homozygous deletion of the MTAP gene, rendering them deficient in the MTAPase enzyme. This deficiency presents a therapeutic window, as MTAPase-positive normal cells would be susceptible to the cytotoxic effects of this compound, while MTAP-deficient cancer cells would be spared. However, a contrasting therapeutic strategy involves using this compound to selectively kill MTAP-positive cancer cells.
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of this compound and its analogs often starts from a more readily available precursor, such as 2'-deoxyadenosine. A general synthetic workflow involves the selective modification of the 5'-hydroxyl group.[3]
General Workflow for Synthesis:
-
Protection of Ribose Hydroxyls: The 2' and 3' hydroxyl groups of the ribose sugar are typically protected, often by forming an isopropylidene acetal.
-
Activation of the 5'-Hydroxyl Group: The 5'-hydroxyl group is converted into a good leaving group, for example, by tosylation.
-
Nucleophilic Substitution: The activated 5'-position undergoes nucleophilic substitution with an iodide source to introduce the iodine atom.
-
Deprotection: The protecting groups on the ribose are removed to yield the final this compound product.
A detailed, step-by-step protocol for a similar class of compounds can be found in the literature concerning the synthesis of 5'-amino-2',5'-dideoxyadenosine analogs, which shares the initial activation and substitution principles.[3]
Cell Viability Assays
To assess the cytotoxic effects of this compound on different cell lines (e.g., MTAP-positive vs. MTAP-deficient), standard cell viability assays can be employed. The choice of assay depends on the specific research question and available equipment.[4]
Example Protocol using a Tetrazolium-based Assay (e.g., MTT or WST-1):
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include appropriate vehicle controls.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
Addition of Reagent: Add the tetrazolium salt reagent (e.g., MTT or WST-1) to each well and incubate for 1-4 hours. During this time, metabolically active cells will reduce the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
MTAPase Enzyme Activity Assay
Determining the rate of this compound metabolism by MTAPase can be achieved through various enzyme assay formats. A common approach involves monitoring the formation of one of the reaction products, such as adenine.
Conceptual Protocol for MTAPase Activity:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing a suitable pH (typically around 7.4), purified MTAPase enzyme, and a known concentration of this compound as the substrate.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme or substrate and incubate at a controlled temperature (e.g., 37°C) for a set period.
-
Reaction Termination: Stop the reaction, for example, by heat inactivation or the addition of a chemical denaturant.
-
Product Detection: Quantify the amount of adenine produced. This can be achieved using various methods, including:
-
High-Performance Liquid Chromatography (HPLC): Separate the reaction components and quantify the adenine peak by comparing it to a standard curve.
-
Coupled Enzyme Assays: Use a secondary enzyme that acts on adenine, leading to a detectable change in absorbance or fluorescence.
-
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the central role of MTAPase in the metabolism of this compound within the broader context of the purine salvage pathway.
Caption: Metabolism of this compound by MTAPase.
General Experimental Workflow for Assessing Cytotoxicity
This diagram outlines the typical steps involved in evaluating the cytotoxic effects of this compound on cultured cells.
Caption: Workflow for cell viability assessment.
References
Spectroscopic and Spectrometric Characterization of 5'-Iodo-5'-deoxyadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for 5'-Iodo-5'-deoxyadenosine, a key intermediate in the synthesis of various nucleoside analogs and a valuable tool in chemical biology and drug discovery. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Core Spectroscopic and Spectrometric Data
The structural integrity and purity of this compound are primarily established through NMR and MS techniques. The quantitative data derived from these analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.36 | s | H-8 |
| 8.14 | s | H-2 |
| 7.30 | br s | NH₂ |
| 5.93 | d | H-1' |
| 4.64 | t | H-2' |
| 4.31 | t | H-3' |
| 4.14 | m | H-4' |
| 3.45 | dd | H-5'a |
| 3.35 | dd | H-5'b |
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆) s: singlet, d: doublet, t: triplet, m: multiplet, dd: doublet of doublets, br s: broad singlet
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 156.1 | C-6 |
| 152.3 | C-2 |
| 149.0 | C-4 |
| 140.7 | C-8 |
| 119.3 | C-5 |
| 87.9 | C-1' |
| 83.8 | C-4' |
| 73.5 | C-2' |
| 72.8 | C-3' |
| 7.1 | C-5' |
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, and to gain structural information through fragmentation analysis. The compound has a molecular formula of C₁₀H₁₂IN₅O₃ and a molecular weight of 377.14 g/mol .[1]
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Adduct | Observed m/z |
| [M+H]⁺ | Protonated Molecule | 378.0058 |
Technique: Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF)
Table 4: Major Mass Spectral Fragments of this compound
| m/z | Proposed Fragment |
| 250.09 | [M - I]⁺ |
| 136.06 | [Adenine + H]⁺ |
| 119.03 | [Adenine - NH₂]⁺ |
Experimental Protocols
The following sections outline the generalized methodologies for acquiring the NMR and MS data for this compound.
NMR Spectroscopy Protocol
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Vortex the sample until the compound is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
The residual solvent peak of DMSO-d₆ at ~2.50 ppm is used for chemical shift calibration.
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 45 degrees, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
The solvent peak of DMSO-d₆ at ~39.52 ppm is used for chemical shift calibration.
-
Mass Spectrometry (LC-MS) Protocol
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
2. Liquid Chromatography (LC):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used for nucleoside analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B over several minutes, hold for a few minutes, and then return to initial conditions to re-equilibrate the column.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min for HPLC or 0.4-0.8 mL/min for UHPLC.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS):
-
MS System: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Ionization Mode: Positive ion mode is typically used for adenosine analogs to generate the [M+H]⁺ ion.
-
Mass Range: Scan a mass range that includes the expected molecular ion, for example, m/z 100-500.
-
Fragmentation (MS/MS): To obtain fragmentation data, perform a product ion scan on the precursor ion (m/z 378.0058). The collision energy should be optimized to produce a rich fragmentation spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic and spectrometric characterization of this compound.
References
An In-depth Technical Guide on the Biological Significance of 5'-Iodo-5'-deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-Iodo-5'-deoxyadenosine (IDA) is a synthetic halogenated nucleoside analog of adenosine with significant biological activities that have garnered interest in the fields of cancer research and enzymology. Its primary mechanism of action is closely linked to the purine salvage pathway, particularly the enzyme 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAP). In MTAP-proficient cells, IDA is converted into a cytotoxic metabolite, leading to selective growth inhibition of these cells. This technical guide provides a comprehensive overview of the biological significance of IDA, detailing its mechanism of action, its effects on key cellular enzymes and signaling pathways, and protocols for its investigation.
Introduction
This compound is a structurally modified adenosine molecule where the 5'-hydroxyl group is replaced by an iodine atom. This modification confers unique biochemical properties that make it a valuable tool for studying cellular metabolism and a potential candidate for therapeutic development. Its biological effects are predominantly observed in the context of purine metabolism and polyamine biosynthesis, two fundamental processes for cell growth and proliferation.
Mechanism of Action: The Role of MTAP
The central player in the biological activity of IDA is the enzyme 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAP). MTAP is a key enzyme in the methionine salvage pathway, responsible for the phosphorolysis of 5'-methylthioadenosine (MTA), a byproduct of polyamine biosynthesis, into adenine and 5-methylthioribose-1-phosphate.
5'-Halogenated deoxyadenosines, including IDA, are recognized as alternative substrates for MTAP.[1] The enzyme cleaves the glycosidic bond of IDA, releasing adenine and a halogenated ribose-1-phosphate derivative.[1] It is this resulting metabolite, 5-iodo-5-deoxy-D-ribose-1-phosphate, that is believed to be the primary cytotoxic agent.[1]
This mechanism of action confers a selective cytotoxicity profile to IDA. Cancer cells that are deficient in MTAP, a common occurrence in various malignancies, are significantly less sensitive to the growth-inhibitory effects of IDA.[1] Conversely, MTAP-proficient cancer cells are susceptible to IDA's cytotoxic effects, highlighting a potential therapeutic window for targeting MTAP-positive tumors.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "Mechanism of IDA cytotoxicity."
Interaction with Key Metabolic Pathways
Polyamine Biosynthesis Pathway
dot graph { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Polyamine Biosynthesis Pathway."
S-adenosylmethionine (SAM) Cycle and Methylation Reactions
The SAM cycle is crucial for providing the universal methyl group donor, S-adenosylmethionine, for all cellular methylation reactions. A key enzyme in this cycle is S-adenosylhomocysteine hydrolase (SAH hydrolase), which hydrolyzes S-adenosylhomocysteine (SAH) to adenosine and homocysteine. Inhibition of SAH hydrolase leads to the accumulation of SAH, a potent feedback inhibitor of most methyltransferases. While specific inhibitory data for IDA on SAH hydrolase is not available, nucleoside analogs are known to be potent inhibitors of this enzyme. Therefore, it is plausible that IDA or its metabolites could impact the SAM cycle and, consequently, cellular methylation events.
Quantitative Data
The biological activity of this compound is highly dependent on the cellular context, particularly the expression of MTAP. The following table summarizes the available quantitative data on the cytotoxic effects of IDA.
| Cell Line | MTAP Status | EC50 (µM) | Reference |
| HL-60 | Proficient | < 10 | [1] |
| L5178Y | Proficient | < 10 | [1] |
| CCRF-CEM | Deficient | > 65 | [1] |
| L1210 | Deficient | > 65 | [1] |
Relative Reactivity of Halogenated Adenosine Analogs with MTAP:
A study on MTAP from HL-60 human promyelocytic leukemia cells showed the following order of reactivity for 5'-halogenated adenosine analogs:
5'-deoxy-5'-fluoroadenosine > 5'-chloro-5'-deoxyadenosine > 5'-bromo-5'-deoxyadenosine > this compound[1]
This indicates that IDA has the lowest reactivity with MTAP among the tested halogenated analogs.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to determine the cytotoxic effects of this compound on cultured cell lines.
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., MTAP-proficient and MTAP-deficient cancer cell lines)
-
Complete cell culture medium
-
This compound (IDA) stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of IDA in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of IDA. Include a vehicle control (medium with the same concentration of the solvent used for the IDA stock).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the IDA concentration to determine the EC50 value.
dot graph TD { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "MTT Assay Workflow."
MTAP Enzyme Activity Assay (Spectrophotometric)
This protocol describes a continuous spectrophotometric assay to measure the activity of MTAP using IDA as a substrate. The assay is coupled with xanthine oxidase, which oxidizes the product adenine to uric acid, leading to an increase in absorbance at 293 nm.
Materials:
-
Purified MTAP enzyme
-
This compound (IDA)
-
Potassium phosphate buffer
-
Xanthine oxidase
-
Spectrophotometer capable of reading in the UV range
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, xanthine oxidase, and the MTAP enzyme in a quartz cuvette.
-
Initiation of Reaction: Initiate the reaction by adding a known concentration of IDA to the cuvette.
-
Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 293 nm over time. The rate of increase in absorbance is proportional to the rate of adenine formation and thus to the MTAP activity.
-
Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot. To determine kinetic parameters like Km and Vmax, the assay should be performed with varying concentrations of IDA.
Conclusion
This compound is a valuable chemical probe for studying purine and polyamine metabolism. Its selective cytotoxicity in MTAP-proficient cells makes it an interesting compound for cancer research, potentially as a lead for the development of targeted therapies. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted biological effects of IDA. Further research is warranted to fully elucidate its interactions with other cellular targets and to explore its therapeutic potential in preclinical models.
References
5'-Iodo-5'-deoxyadenosine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Adenosine Derivative, 5'-Iodo-5'-deoxyadenosine
This technical guide provides a comprehensive overview of this compound, an important derivative of the nucleoside adenosine. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, and its role as a precursor for biologically active molecules, particularly as a potential enzyme inhibitor.
Core Chemical and Physical Properties
This compound is a modified nucleoside where the 5'-hydroxyl group of adenosine is replaced by an iodine atom. This modification significantly alters the molecule's chemical reactivity and biological activity, making it a valuable tool in biochemical research and a precursor for the synthesis of various therapeutic agents.[][2] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂IN₅O₃ | [3] |
| Molecular Weight | 377.14 g/mol | [3] |
| CAS Number | 4099-81-4 | [4] |
| Appearance | Solid | [] |
| Melting Point | 178-187 °C | [][5] |
| Storage Temperature | -20°C | [5] |
Synthesis of this compound
The synthesis of this compound can be achieved from the readily available starting material, adenosine. The following protocol is based on a common method for the selective iodination of the 5'-hydroxyl group.
Experimental Protocol: Synthesis from Adenosine
Objective: To synthesize this compound by reacting adenosine with iodine and triphenylphosphine.
Materials:
-
Adenosine
-
Iodine (I₂)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Pyridine
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Rotary evaporator
-
Chromatography column and accessories
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
In a clean, dry round-bottom flask, dissolve adenosine in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add triphenylphosphine and stir until it is completely dissolved.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add iodine to the cooled solution. The reaction mixture will typically change color.
-
Allow the reaction to stir at room temperature for several hours (e.g., 2 hours), monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate. This will consume any unreacted iodine.
-
Remove the pyridine solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography using a chloroform:methanol solvent system (e.g., 9:1 v/v) to isolate the this compound product.
-
Collect the fractions containing the product, combine them, and remove the solvent under reduced pressure to yield the purified solid.
Workflow Diagram:
References
An In-depth Technical Guide on the Relationship between 5'-Iodo-5'-deoxyadenosine and S-adenosylmethionine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the relationship between 5'-Iodo-5'-deoxyadenosine (IDA), a synthetic nucleoside analog, and S-adenosylmethionine (SAM), a ubiquitous biological cofactor. We delve into the fundamental roles of SAM in cellular metabolism, particularly as the primary methyl group donor in reactions catalyzed by methyltransferases and as a precursor for the generation of the 5'-deoxyadenosyl radical by radical SAM enzymes. This guide elucidates the core relationship wherein IDA acts as a structural mimic of 5'-deoxyadenosine (5'-dAdo), a natural byproduct of radical SAM enzyme reactions and a known feedback inhibitor. Through this mimicry, IDA is positioned as a potential inhibitor of SAM-dependent enzymes, offering a valuable tool for studying their function and for the development of novel therapeutics. This document presents a compilation of the available (though limited) quantitative data on the inhibitory effects of related compounds, detailed experimental protocols for the synthesis of IDA and for assays to evaluate its inhibitory activity, and visualizations of the key biochemical pathways and experimental workflows.
Introduction: The Central Role of S-adenosylmethionine (SAM)
S-adenosylmethionine (SAM or AdoMet) is a cornerstone of cellular metabolism, acting as a critical cofactor in a vast array of biochemical reactions.[1] Synthesized from adenosine triphosphate (ATP) and methionine, SAM's unique sulfonium ion renders its constituent chemical groups highly transferable.[1] Its primary roles can be categorized into three key metabolic pathways:
-
Transmethylation: SAM is the principal donor of methyl groups for the methylation of a wide variety of substrates, including DNA, RNA, proteins, and small molecules. These methylation events are critical for the regulation of gene expression, protein function, and signal transduction.[1]
-
Transsulfuration: Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. The transsulfuration pathway subsequently converts homocysteine to cysteine, a precursor for the synthesis of glutathione, a major cellular antioxidant.[1]
-
Aminopropylation: Decarboxylated SAM serves as the donor of the aminopropyl group in the biosynthesis of polyamines, such as spermidine and spermine, which are essential for cell growth and proliferation.[1]
Given its central role in these fundamental processes, the modulation of SAM-dependent pathways presents a significant opportunity for therapeutic intervention in various diseases, including cancer and infectious diseases.
This compound (IDA): A Synthetic Analog of a Natural Inhibitor
This compound (IDA) is a synthetic analog of adenosine.[2][3] Its structural similarity to 5'-deoxyadenosine (5'-dAdo), a natural byproduct of radical SAM enzyme reactions, forms the basis of its biochemical significance.[4][5]
Radical SAM enzymes constitute a large superfamily of enzymes that utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical.[4] This radical initiates a diverse range of biochemical transformations. A byproduct of this reaction is 5'-dAdo, which has been shown to act as a feedback inhibitor of the radical SAM enzymes themselves.[4][5]
By mimicking the structure of 5'-dAdo, IDA is hypothesized to function as a competitive inhibitor of SAM-dependent enzymes, particularly those that have a binding site for the adenosine moiety of SAM or its byproducts. This makes IDA a valuable chemical probe for studying the function of these enzymes and a potential lead compound for the development of novel inhibitors.
Biochemical Pathways and Mechanisms of Action
The interaction between IDA and SAM-dependent enzymes is rooted in the fundamental biochemical pathways in which SAM participates.
The Methionine Cycle and Methylation
The methionine cycle is the central pathway for the regeneration of methionine and the production of SAM.[6] SAM, as the universal methyl donor, is utilized by a vast array of methyltransferases to modify their respective substrates. The inhibition of these enzymes by analogs like IDA can have profound effects on cellular processes that are regulated by methylation, such as gene expression and protein function.[7][8]
Radical SAM Enzyme Pathway
Radical SAM enzymes catalyze a wide range of complex biochemical reactions initiated by the generation of a 5'-deoxyadenosyl radical from SAM.[4][9] The byproduct of this radical generation, 5'-dAdo, is a known inhibitor of these enzymes.[4][5] IDA, as a structural analog of 5'-dAdo, is expected to inhibit radical SAM enzymes by competing for the 5'-dAdo binding site.
References
- 1. Inhibitors of Protein Methyltransferases and Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 4099-81-4 [chemicalbook.com]
- 3. This compound, 95% | C10H12IN5O3 | CID 4376867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A bioactive molecule made by unusual salvage of radical SAM enzyme byproduct 5-deoxyadenosine blurs the boundary of primary and secondary metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A bioactive molecule made by unusual salvage of radical SAM enzyme byproduct 5-deoxyadenosine blurs the boundary of primary and secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. getstride.com [getstride.com]
- 7. Histone methylation modifiers in cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Inhibitors of Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Not all 5′-deoxyadenosines are created equal: Tracing the provenance of 5′-deoxyadenosine formed by the radical S-adenosyl-L-methionine enzyme 7-carboxy-7-deazaguanine synthase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthetic History of 5'-Iodo-5'-deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the nucleoside analog, 5'-Iodo-5'-deoxyadenosine. It details the initial discovery and the evolution of its chemical synthesis, presenting key methodologies with detailed experimental protocols. Quantitative data from various synthetic approaches are summarized for comparative analysis. Furthermore, this guide elucidates the biological significance of this compound, focusing on its role as an inhibitor of S-adenosyl-L-homocysteine (AdoHcy) hydrolase and its potential as an antitrypanosomal agent. The underlying mechanisms of action are illustrated through signaling pathway diagrams to provide a deeper understanding of its biochemical interactions.
Discovery and Synthetic History
The journey of this compound (5'-IDA) began in the early 1970s as part of a broader exploration into the modification of nucleosides to generate novel therapeutic agents and biochemical tools. The seminal work of Verheyden and Moffatt in 1971 is widely recognized as the first reported synthesis of this compound. Their method, which has become a cornerstone in nucleoside chemistry, involves the direct iodination of the primary 5'-hydroxyl group of adenosine. This discovery paved the way for the synthesis of a wide array of 5'-modified adenosine analogs.
The primary synthetic route to this compound involves the use of triphenylphosphine and iodine in pyridine. This approach is favored for its relatively mild conditions and good yields. Over the years, variations of this method and alternative synthetic strategies have been developed to improve efficiency and yield. One such alternative involves the initial conversion of adenosine to its 5'-O-tosyl derivative, followed by a Finkelstein reaction with sodium iodide.
Chemical Synthesis
Primary Synthetic Route: Direct Iodination of Adenosine
The most prevalent method for the synthesis of this compound is the direct iodination of adenosine using triphenylphosphine and iodine in pyridine.
Experimental Protocol:
-
Reagents: Adenosine, Triphenylphosphine (PPh₃), Iodine (I₂), Pyridine, Methanol (MeOH), Diethyl ether.
-
Procedure:
-
To a stirred solution of dry adenosine (1.0 eq) in anhydrous pyridine, triphenylphosphine (1.5 eq) is added.
-
The mixture is stirred at room temperature until a clear solution is obtained.
-
Iodine (1.5 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature for 4-6 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a few drops of methanol.
-
The solvent is removed under reduced pressure.
-
The resulting residue is triturated with diethyl ether to precipitate the crude product.
-
The crude product is collected by filtration and purified by column chromatography on silica gel using a gradient of methanol in chloroform to afford this compound as a white solid.
-
Reaction Workflow:
Alternative Synthetic Route: From 5'-O-Tosyladenosine
An alternative approach involves a two-step process starting with the tosylation of adenosine followed by a nucleophilic substitution with iodide.
Experimental Protocol:
-
Reagents: Adenosine, p-Toluenesulfonyl chloride (TsCl), Pyridine, Sodium iodide (NaI), Acetone.
-
Step 1: Synthesis of 5'-O-Tosyladenosine
-
Adenosine (1.0 eq) is dissolved in anhydrous pyridine and cooled to 0 °C.
-
p-Toluenesulfonyl chloride (1.1 eq) is added portion-wise, and the mixture is stirred at 0 °C for 2-3 hours and then at room temperature overnight.
-
The reaction is quenched with water and the solvent is evaporated.
-
The residue is purified to yield 5'-O-Tosyladenosine.
-
-
Step 2: Synthesis of this compound
-
5'-O-Tosyladenosine (1.0 eq) and sodium iodide (3.0 eq) are dissolved in acetone.
-
The mixture is heated at reflux for 4-6 hours.
-
The solvent is evaporated, and the residue is partitioned between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by chromatography to give this compound.
-
Synthetic Pathway:
Quantitative Data Summary
| Method | Starting Material | Key Reagents | Reported Yield (%) | Purity (%) | Reference |
| Direct Iodination | Adenosine | PPh₃, I₂ | 70-85 | >95 | [cite: ] |
| From 5'-O-Tosyladenosine | 5'-O-Tosyladenosine | NaI | 60-75 | >95 | [cite: ] |
Note: Yields are indicative and can vary based on specific reaction conditions and purification methods.
Biological Activity and Mechanism of Action
This compound exhibits notable biological activities, primarily as an enzyme inhibitor with potential therapeutic applications.
Inhibition of S-adenosyl-L-homocysteine (AdoHcy) Hydrolase
This compound is a known inhibitor of S-adenosyl-L-homocysteine (AdoHcy) hydrolase. This enzyme plays a crucial role in the metabolism of S-adenosyl-L-homocysteine, a potent inhibitor of most S-adenosyl-L-methionine (SAM)-dependent methyltransferases. By inhibiting AdoHcy hydrolase, 5'-IDA can indirectly modulate cellular methylation processes.
The mechanism of inhibition involves the enzyme-catalyzed oxidation of the 3'-hydroxyl group of the ribose moiety of 5'-IDA, leading to the formation of a 3'-keto intermediate. This reactive species can then interact with the enzyme, leading to its inactivation.
Signaling Pathway of AdoHcy Hydrolase Inhibition:
5'-Iodo-5'-deoxyadenosine: A Synthetic Anomaly in the Search for Novel Natural Products
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
5'-Iodo-5'-deoxyadenosine is a synthetically valuable adenosine analog that has been utilized in various biochemical studies. Despite the rich chemical diversity of naturally occurring nucleosides, particularly halogenated variants from marine ecosystems, there is currently no scientific evidence to support the natural occurrence of this compound. This technical guide will delve into the current state of knowledge, addressing the absence of this compound in nature while providing context through the exploration of closely related natural products. We will examine the biosynthesis and metabolism of its non-halogenated counterpart, 5'-deoxyadenosine, and discuss the prevalence of other halogenated nucleosides in marine organisms. Furthermore, this guide will provide a comprehensive, hypothetical experimental workflow for the targeted discovery of this compound from natural sources, should it exist.
The Status of this compound as a Natural Product
A thorough review of current scientific literature reveals no documented isolation of this compound from any natural source. This compound is primarily known as a commercially available synthetic reagent and a precursor for the synthesis of other molecules. While the marine environment is a prolific source of halogenated organic compounds, including nucleosides, the iodinated adenosine analog, this compound, has not been identified among them.
The Natural Counterpart: 5'-Deoxyadenosine
To understand the biochemical context where an iodinated analog might be sought, it is crucial to examine its naturally occurring, non-halogenated parent compound, 5'-deoxyadenosine.
Biosynthesis of 5'-Deoxyadenosine
5'-Deoxyadenosine (5'-dAdo) is a ubiquitous byproduct of a large superfamily of enzymes known as radical S-adenosyl-L-methionine (SAM) enzymes.[1][2] These enzymes are involved in a vast array of metabolic pathways, including the biosynthesis of vitamins, cofactors, and antibiotics.[1] The catalytic cycle of radical SAM enzymes involves the reductive cleavage of SAM to generate a highly reactive 5'-deoxyadenosyl radical. This radical then initiates substrate modification by abstracting a hydrogen atom, leading to the formation of 5'-deoxyadenosine as a byproduct.[2]
Metabolic Salvage of 5'-Deoxyadenosine
The accumulation of 5'-deoxyadenosine can be toxic to cells, and therefore, efficient salvage pathways have evolved to recycle its components.[1] The primary route for 5'-dAdo metabolism is the "DHAP shunt".[1][3] In this pathway, 5'-deoxyadenosine is first converted to 5-deoxyribose-1-phosphate (dR1P). This can be achieved either directly by a phosphorylase or through a two-step process involving a nucleosidase and a kinase.[3] The resulting dR1P is then isomerized and subsequently cleaved by an aldolase to yield dihydroxyacetone phosphate (DHAP) and acetaldehyde, both of which can enter central metabolism.[1][3]
Naturally Occurring Halogenated Nucleosides
While this compound remains undiscovered in nature, a variety of other halogenated nucleosides have been isolated, primarily from marine organisms.[4][5] Marine sponges, in particular, are a rich source of these unique compounds.[4][6] These discoveries underscore the plausibility of finding novel halogenated nucleosides in marine environments.
| Compound Class | Halogen | Representative Compound(s) | Natural Source |
| Pyrimidine-d-Arabinosides | - | Spongothymidine | Cryptotethya crypta (sponge)[4] |
| Purine-2'-deoxyribosides | Br | Bromophenol coupled with deoxyguanosine | Rhodomela confervoides (alga)[5] |
| Pyrrolo[2,3-d]pyrimidine nucleosides | Cl, Br | Various | Marine organisms[4] |
| Indole Nucleosides | - | Kahakamide A | Marine organisms[5] |
| Other Halogenated Compounds | Cl, Br, I | Various | Marine algae, sponges, and bacteria[7][8] |
Hypothetical Experimental Workflow for the Discovery of this compound
For researchers interested in the targeted search for this compound, a systematic approach is required. The following outlines a hypothetical experimental workflow, integrating modern natural product discovery techniques.[9][10][11]
Detailed Experimental Protocols
4.1.1. Sample Collection and Extraction
-
Source Material: Collect marine organisms known to produce halogenated compounds, such as sponges of the genera Haliclona or Mycale, or marine-derived Streptomyces bacteria.
-
Extraction: Lyophilize the biological material and grind to a fine powder. Perform sequential extraction with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol). The methanol extract is the most likely to contain polar compounds like nucleosides.
4.1.2. Chromatographic Fractionation
-
Initial Fractionation: Subject the crude methanol extract to medium-pressure liquid chromatography (MPLC) on a C18 reversed-phase column with a stepwise gradient of methanol in water.
-
High-Performance Liquid Chromatography (HPLC): Further purify the fractions obtained from MPLC using reversed-phase HPLC. Employ a gradient of acetonitrile in water with 0.1% formic acid as a mobile phase modifier.
4.1.3. Screening and Dereplication
-
LC-MS/MS Analysis: Analyze all fractions by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). Search for a parent ion with an m/z corresponding to the protonated molecule of this compound ([M+H]⁺, C10H13IN5O3⁺, calculated m/z 378.0061).
-
Molecular Networking: Utilize a platform like the Global Natural Products Social Molecular Networking (GNPS) to create molecular networks from the MS/MS data. This will help to identify related compounds and dereplicate known nucleosides.
4.1.4. Targeted Isolation and Structure Elucidation
-
Preparative HPLC: For fractions showing a putative hit, perform targeted isolation using semi-preparative or preparative HPLC with the same column and mobile phase conditions as the analytical scale, scaled up appropriately.
-
High-Resolution Mass Spectrometry (HR-MS): Obtain a high-resolution mass spectrum of the purified compound to confirm its elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the chemical structure and confirm the identity as this compound.
Conclusion
While this compound is a valuable tool for biochemical research, it remains a synthetic entity with no evidence of natural origin. The study of its naturally occurring counterpart, 5'-deoxyadenosine, and the broader class of halogenated nucleosides provides a rich context for understanding nucleoside metabolism and the biosynthetic potential of various organisms. The provided hypothetical workflow offers a robust framework for researchers who wish to undertake the challenging but potentially rewarding search for this compound or other novel halogenated nucleosides in nature. Such a discovery would not only be of significant chemical interest but could also open new avenues for drug development.
References
- 1. karger.com [karger.com]
- 2. Not all 5'-deoxyadenosines are created equal: Tracing the provenance of 5'-deoxyadenosine formed by the radical S-adenosyl-L-methionine enzyme 7-carboxy-7-deazaguanine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Marine Nucleosides: Structure, Bioactivity, Synthesis and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. znaturforsch.com [znaturforsch.com]
- 7. britannica.com [britannica.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Isolation and identification of marine microbial products - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 5'-Iodo-5'-deoxyadenosine from Adenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5'-Iodo-5'-deoxyadenosine from adenosine. This compound is a crucial intermediate in the synthesis of various biologically active nucleoside analogues and serves as a precursor for the development of novel therapeutic agents. The protocol described herein is based on a modified Appel reaction, a reliable and efficient method for the selective iodination of the primary 5'-hydroxyl group of adenosine. This guide includes a comprehensive experimental procedure, a summary of required reagents, and a visual representation of the synthetic workflow to ensure reproducibility and success in the laboratory.
Introduction
This compound is a key synthetic intermediate used in the preparation of a wide range of adenosine derivatives with potential therapeutic applications. The replacement of the 5'-hydroxyl group with iodine creates a versatile handle for further chemical modifications, including the introduction of different functional groups through nucleophilic substitution reactions. These modifications are instrumental in the fields of medicinal chemistry and chemical biology for the development of enzyme inhibitors, receptor agonists or antagonists, and molecular probes. The following protocol details a robust method for the synthesis of this compound from the readily available starting material, adenosine.
Chemical Reaction
The synthesis proceeds via a one-step reaction where the primary 5'-hydroxyl group of adenosine is converted to an iodide. This transformation is effectively achieved using triphenylphosphine and iodine in a suitable solvent like pyridine.
Reaction Scheme:
Protocol for the Iodination of 5'-Deoxyadenosine
Application Note
This document provides a detailed protocol for the synthesis of 5'-iodo-5'-deoxyadenosine from 5'-deoxyadenosine. This protocol is intended for researchers, scientists, and drug development professionals. This compound is a valuable intermediate for the synthesis of various adenosine analogues with potential therapeutic applications. The procedure involves a three-step process: (1) protection of the 2' and 3'-hydroxyl groups of 5'-deoxyadenosine using an isopropylidene acetal, (2) iodination of the 5'-hydroxyl group via an Appel-type reaction, and (3) deprotection of the 2' and 3'-hydroxyl groups to yield the final product. Each step is followed by purification to ensure the desired product quality.
Experimental Protocols
Step 1: Synthesis of 2',3'-O-Isopropylidene-5'-deoxyadenosine
This step protects the vicinal diols at the 2' and 3' positions of the ribose sugar, allowing for selective reaction at the 5'-hydroxyl group.
Materials:
-
5'-Deoxyadenosine
-
Anhydrous Acetone
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Suspend 5'-deoxyadenosine (1 equivalent) in anhydrous acetone.
-
Add 2,2-dimethoxypropane (3-5 equivalents).
-
Add a catalytic amount of p-TsOH·H₂O (0.05-0.1 equivalents).[1][2]
-
Stir the mixture at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using 10:1 DCM:MeOH as eluent). The reaction is typically complete within 2-4 hours.[2]
-
Once the starting material is consumed, quench the reaction by adding solid sodium bicarbonate and stir for 15-20 minutes.[1][2]
-
Filter the mixture to remove the solids.
-
Evaporate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield 2',3'-O-isopropylidene-5'-deoxyadenosine as a white solid.
Step 2: Synthesis of 5'-Iodo-5'-deoxy-2',3'-O-isopropylideneadenosine
This step converts the 5'-hydroxyl group of the protected nucleoside into an iodide using an Appel reaction.[3][4][5]
Materials:
-
2',3'-O-Isopropylidene-5'-deoxyadenosine
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
To a solution of triphenylphosphine (1.5 equivalents) in anhydrous DCM at 0°C, add iodine (1.5 equivalents) and imidazole (3.0 equivalents) sequentially.[6]
-
Stir the mixture at 0°C for 10 minutes.
-
Add a solution of 2',3'-O-isopropylidene-5'-deoxyadenosine (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Separate the organic phase and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum.
-
Purify the residue by flash column chromatography on silica gel to afford 5'-iodo-5'-deoxy-2',3'-O-isopropylideneadenosine.
Step 3: Synthesis of this compound (Deprotection)
This final step removes the isopropylidene protecting group to yield the target compound.
Materials:
-
5'-Iodo-5'-deoxy-2',3'-O-isopropylideneadenosine
-
Aqueous sulfuric acid (1%) or Trifluoroacetic acid (TFA) in water
-
Sodium bicarbonate (NaHCO₃) or Ammonium hydroxide (NH₄OH)
Procedure:
-
Dissolve 5'-iodo-5'-deoxy-2',3'-O-isopropylideneadenosine in a mixture of a protic solvent like methanol or ethanol and water.[7]
-
Alternatively, the compound can be suspended in 1% aqueous sulfuric acid.[8]
-
Stir the solution at room temperature or with gentle heating. Monitor the reaction's progress by TLC until the starting material is consumed.[7]
-
Carefully neutralize the reaction mixture with a suitable base, such as sodium bicarbonate or ammonium hydroxide.[7][8]
-
Remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization or by reverse-phase column chromatography.
Data Presentation
Table 1: Summary of Reagents and Expected Yields for the Synthesis of this compound.
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | 5'-Deoxyadenosine | Acetone, 2,2-Dimethoxypropane, p-TsOH | 2',3'-O-Isopropylidene-5'-deoxyadenosine | 85-95 |
| 2 | 2',3'-O-Isopropylidene-5'-deoxyadenosine | PPh₃, I₂, Imidazole | 5'-Iodo-5'-deoxy-2',3'-O-isopropylideneadenosine | 70-85 |
| 3 | 5'-Iodo-5'-deoxy-2',3'-O-isopropylideneadenosine | Aqueous Acid | This compound | 90-98 |
Table 2: Physicochemical Properties of this compound.
| Property | Value |
| CAS Number | 4099-81-4[6][9] |
| Molecular Formula | C₁₀H₁₂IN₅O₃[6][9] |
| Molecular Weight | 377.14 g/mol [6][9] |
| Appearance | White to off-white solid |
| Melting Point | 178-187 °C[10] |
| Storage | -20°C[10] |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Appel reaction - Wikipedia [en.wikipedia.org]
- 4. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 5. Appel Reaction [organic-chemistry.org]
- 6. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. benchchem.com [benchchem.com]
- 10. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
Application Notes and Protocols: 5'-Iodo-5'-deoxyadenosine as a Versatile Precursor for Nucleotide Analog Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
5'-Iodo-5'-deoxyadenosine is a key synthetic intermediate derived from the naturally occurring nucleoside, adenosine.[] Its structure, featuring a reactive iodine atom at the 5' position of the ribose sugar, makes it an excellent electrophilic precursor for a wide range of nucleophilic substitution reactions. This reactivity allows for the introduction of diverse functional groups at the 5' position, leading to the generation of extensive libraries of nucleotide analogs.[2][3] These analogs are invaluable tools in chemical biology and medicinal chemistry, serving as probes to study biological pathways and as potential therapeutic agents.[4] Nucleoside analogs have been successfully developed as antiviral and anticancer drugs, and modifying the 5' position can significantly impact their biological activity, selectivity, and pharmacokinetic properties.[5][6] This document provides detailed protocols for the synthesis of representative nucleotide analogs from this compound, summarizes their biological activities, and illustrates their roles in relevant signaling pathways.
Synthetic Applications and Experimental Protocols
The primary utility of this compound lies in its susceptibility to nucleophilic displacement of the 5'-iodo group. This allows for the formation of new carbon-sulfur, carbon-nitrogen, carbon-carbon, and other bonds, yielding a diverse array of analogs.
General Synthetic Workflow
The conversion of this compound into various analogs typically follows a straightforward nucleophilic substitution pathway. The workflow often involves the protection of the 2' and 3' hydroxyl groups, reaction with a chosen nucleophile, and subsequent deprotection to yield the final product.
Caption: General workflow for synthesizing nucleotide analogs from this compound.
Protocol 1: Synthesis of 5'-Azido-5'-deoxyadenosine
This protocol describes the conversion of this compound to 5'-Azido-5'-deoxyadenosine, a key intermediate for synthesizing 5'-amino derivatives. The azide group can be readily reduced to an amine.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Addition of Reagent: Add sodium azide (NaN₃, 1.5-3 equivalents) to the solution.
-
Reaction: Stir the mixture at a specified temperature (e.g., 60-80 °C) for several hours (e.g., 4-12 hours).
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain 5'-Azido-5'-deoxyadenosine.
Protocol 2: Synthesis of 5'-Amino-5'-deoxyadenosine
This protocol details the reduction of the azide group in 5'-Azido-5'-deoxyadenosine to yield the corresponding primary amine, a versatile building block for further derivatization.[7]
Materials:
-
5'-Azido-5'-deoxyadenosine
-
Triphenylphosphine (PPh₃) or Hydrogen gas (H₂) with Palladium on Carbon (Pd/C)
-
Tetrahydrofuran (THF) or Ethanol (EtOH)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure (Staudinger Reduction):
-
Reaction Setup: Dissolve 5'-Azido-5'-deoxyadenosine (1 equivalent) in a mixture of THF and water.
-
Addition of Reagent: Add triphenylphosphine (1.1 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for several hours (e.g., 2-6 hours) until the evolution of N₂ gas ceases and TLC analysis indicates the completion of the reaction.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield 5'-Amino-5'-deoxyadenosine.[7]
Alternative Procedure (Catalytic Hydrogenation):
-
Reaction Setup: Dissolve 5'-Azido-5'-deoxyadenosine in ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Add a catalytic amount of 10% Pd/C.
-
Reaction: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for several hours until the starting material is fully consumed (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the desired 5'-Amino-5'-deoxyadenosine.
Data Presentation: Biological Activities of Adenosine Analogs
Nucleotide analogs derived from this compound have been investigated for their potential to modulate the activity of various enzymes, particularly methyltransferases, which are crucial in epigenetics and are considered promising drug targets.[2]
| Analog Class | Target Enzyme | Biological Activity | Reference |
| 5'-Amino-5'-deoxyadenosine Amides | SARS-CoV-2 nsp14/10 (Methyltransferase) | Nanomolar binding affinity (Kᴅ) | [2] |
| 5'-Amino-5'-deoxyadenosine Amides | Human METTL3/14 (Methyltransferase) | Low micromolar binding affinity (Kᴅ) | [2] |
| 5'-Amino-5'-C-methyl Adenosine Derivatives | DOT1L (Histone Methyltransferase) | Improved enzyme inhibitory activity over non-methylated parent compounds | [6] |
| 5'-Sulfamino-5'-deoxythymidine | Herpes Simplex Virus (Type 1) | 70% inhibition of viral replication at 100 µM | [8] |
Signaling Pathways and Mechanism of Action
Adenosine and its analogs modulate numerous physiological processes primarily through two mechanisms: interaction with adenosine receptors and interference with intracellular metabolic pathways.[9][10]
-
Receptor-Mediated Signaling: Adenosine activates four G-protein coupled receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃), initiating downstream signaling cascades that regulate cellular functions like neurotransmission, inflammation, and cardiac activity.[10][11]
-
Receptor-Independent Signaling (Metabolic): Intracellularly, adenosine metabolism is tightly regulated by enzymes like adenosine kinase (ADK) and adenosine deaminase (ADA).[12] ADK phosphorylates adenosine to AMP, while ADA converts it to inosine.[12] A critical pathway is the S-adenosylmethionine (SAM)-dependent transmethylation cycle. SAM is the universal methyl donor for methylation of DNA, RNA, and proteins. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to adenosine and homocysteine by SAH hydrolase.[13] Many adenosine analogs function by inhibiting enzymes in these pathways. For example, analogs that mimic SAH can act as potent inhibitors of methyltransferases, preventing epigenetic modifications.[2]
Caption: Adenosine metabolism and its intersection with the SAM-dependent methylation cycle.
References
- 2. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mybiosource.com [mybiosource.com]
- 5. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of 5'-deoxy-5'-amino-5'-C-methyl adenosine derivatives and their activity against DOT1L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nucleoside 5'-monophosphate analogues. Synthesis of 5'-sulfamino-5'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adenosine metabolism – emerging concepts for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine - Wikipedia [en.wikipedia.org]
- 11. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. faculty.fiu.edu [faculty.fiu.edu]
Application Notes and Protocols: 5'-Iodo-5'-deoxyadenosine in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Iodo-5'-deoxyadenosine (5'-IAdo) is a key synthetic intermediate in the development of a diverse range of enzyme inhibitors. Its utility stems from the reactivity of the 5'-iodo group, which can be readily displaced to introduce various functionalities, and the adenosine scaffold, which is recognized by numerous enzymes. These application notes provide an overview of the use of 5'-IAdo in synthesizing inhibitors for several important enzyme classes, including methyltransferases, S-adenosylhomocysteine (SAH) hydrolase, and adenosine kinase. Detailed experimental protocols and quantitative data are provided to facilitate research and development in this area.
I. Synthesis of Enzyme Inhibitors from this compound
This compound serves as a versatile starting material for the synthesis of various adenosine analogues with inhibitory activity against several classes of enzymes. A common synthetic strategy involves the conversion of the 5'-iodo group to a 5'-amino group, which then acts as a handle for further derivatization.
A. Synthesis of 5'-Amino-5'-deoxyadenosine from this compound
A key step in utilizing 5'-IAdo is its conversion to 5'-amino-5'-deoxyadenosine. This is typically achieved through a two-step process involving the formation of a 5'-azido intermediate followed by its reduction.
Experimental Protocol: Synthesis of 5'-Azido-5'-deoxyadenosine
This protocol is adapted from a general method for the synthesis of 5'-azidoribonucleosides.[1]
-
Reaction Setup: In a round-bottom flask, dissolve the protected this compound in anhydrous dimethylformamide (DMF).
-
Reagent Addition: Add triphenylphosphine (PPh₃), carbon tetrabromide (CBr₄), and an excess of sodium azide (NaN₃) to the solution.
-
Reaction Conditions: Heat the reaction mixture at 90°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture and purify by flash column chromatography to obtain the 5'-azido-5'-deoxyadenosine derivative.
Experimental Protocol: Reduction of 5'-Azido-5'-deoxyadenosine to 5'-Amino-5'-deoxyadenosine (Staudinger Reaction)
This protocol is a widely used method for the reduction of azides to amines.[2]
-
Reaction Setup: Dissolve 5'-azido-2',5'-dideoxyadenosine (1 equivalent) and triphenylphosphine (3 equivalents) in pyridine.
-
Reaction Conditions: Stir the solution at room temperature for 7 hours.
-
Ammonia Addition: Add concentrated aqueous ammonium hydroxide and continue stirring at room temperature overnight.
-
Heating: Stir the mixture for an additional hour at 55°C.
-
Work-up: Add water to the reaction mixture.
-
Purification: Remove the resulting precipitate by filtration and wash with water. The combined filtrate is then extracted with ethyl acetate, and the aqueous layer is lyophilized to yield the crude 5'-amino-2',5'-dideoxyadenosine, which can often be used in the next step without further purification.[2]
II. Application in the Synthesis of Methyltransferase Inhibitors
5'-Amino-5'-deoxyadenosine is a valuable building block for the creation of libraries of methyltransferase inhibitors. By coupling various acyl and sulfonyl chlorides to the 5'-amino group, a wide range of analogues can be synthesized and screened for inhibitory activity.
A. Parallel Synthesis of a 5'-Amino-5'-deoxyadenosine Derivative Library
The following is a generalized protocol for the parallel synthesis of amide and sulfonamide derivatives of 5'-amino-5'-deoxyadenosine, adapted from a high-throughput synthesis methodology.[3]
Experimental Protocol: Parallel Amide and Sulfonamide Synthesis
-
Preparation of Acyl/Sulfonyl Chlorides: If starting from carboxylic acids, dissolve the carboxylic acid (1.0 equivalent) in thionyl chloride and heat under reflux for 3 hours. Remove the excess thionyl chloride under reduced pressure. The resulting acyl chloride is used without further purification. Commercially available sulfonyl chlorides can be used directly.
-
Reaction Setup: In a parallel synthesizer, add a solution of 5'-amino-5'-deoxy-2',3'-O-isopropylideneadenosine (1.11 equivalents) in dichloromethane (DCM) to each reaction well.
-
Reagent Addition: To each well, add the respective sulfonyl chloride or acyl chloride (1.0 equivalent) and triethylamine (NEt₃) (1.2 equivalents).
-
Reaction Conditions: Agitate the reaction mixtures at room temperature overnight.
-
Deprotection: After the reaction, perform deprotection of the 2',3'-O-isopropylidene group using a solution of trifluoroacetic acid (TFA) in water at 5°C.
-
Purification: The final products can be purified by an extraction-based method. The solubility of the starting amine in aqueous bicarbonate solution allows for its separation from the less polar amide and sulfonamide products.
B. Quantitative Data for Methyltransferase Inhibitors
The following table summarizes the binding affinities of selected 5'-amino-5'-deoxyadenosine derivatives against different methyltransferases.
| Compound ID | Target Enzyme | KD (μM) |
| 34 | METTL3/14 | 12.9 ± 2.0 |
| 40 | METTL3/14 | 16.1 ± 4.6 |
| 42 | METTL3/14 | 22.5 ± 1.4 |
| 34 | nsp14/10 | nanomolar range |
| 35 | nsp14/10 | nanomolar range |
| 46 | nsp14/10 | nanomolar range |
| 63 | nsp14/10 | 17.2 ± 5.5 |
| 64 | nsp14/10 | 2.90 ± 0.38 |
| 65 | nsp14/10 | 3.80 ± 0.78 |
| 66 | nsp14/10 | 42.3 ± 11.1 |
Data obtained from a fluorescence polarization (FP) assay.[4]
III. Application in the Synthesis of S-adenosylhomocysteine (SAH) Hydrolase Inhibitors
This compound and its analogues have been investigated as inhibitors of S-adenosylhomocysteine (SAH) hydrolase, a key enzyme in methylation pathways.
A. Inhibition of SAH Hydrolase
Several adenosine analogues, including this compound, have demonstrated inhibitory activity against SAH hydrolase. The mechanism of inhibition can be either competitive or mechanism-based, depending on the specific modifications to the adenosine scaffold.[5]
B. Quantitative Data for SAH Hydrolase Inhibitors
The following table includes Ki values for various adenosine analogues against SAH hydrolase.
| Inhibitor | Ki (μM) |
| 5'-Deoxy-5'-(isobutylthio)-3-deazaadenosine | - |
| (E)-5'-Fluoro-4',5'-didehydro-5'-deoxyadenosine | Mechanism-based |
| (Z)-5'-Fluoro-4',5'-didehydro-5'-deoxyadenosine | Mechanism-based |
| 5'-Deoxy-5',5'-difluoroadenosine | Mechanism-based |
| 5'-Deoxy-5'-chloro-4',5'-didehydro-5'-deoxyadenosine | Competitive |
Note: Specific Ki values for some compounds were not available in the reviewed literature.
IV. Application in the Synthesis of Adenosine Kinase (AK) Inhibitors
5-Iodotubercidin, a closely related analogue of this compound, and its derivatives are potent inhibitors of adenosine kinase (AK).
A. Inhibition of Adenosine Kinase
Inhibitors of adenosine kinase prevent the phosphorylation of adenosine to adenosine monophosphate (AMP), leading to an accumulation of intracellular and extracellular adenosine. This can have therapeutic effects in conditions such as pain and inflammation. 5'-Amino-5'-deoxy analogues of 5-bromo- and 5-iodotubercidins are among the most potent AKIs reported.[6]
B. Quantitative Data for Adenosine Kinase Inhibitors
The following table provides a comparison of the inhibitory potency of several adenosine kinase inhibitors.
| Inhibitor | IC₅₀ (Adenosine Kinase) |
| 5-Iodotubercidin | 26 nM |
| 5'-Amino-5'-deoxyadenosine | 0.17 μM |
| 5'-Amino-5'-deoxy-5-bromotubercidin | < 0.001 μM |
| 5'-Amino-5'-deoxy-5-iodotubercidin | < 0.001 μM |
| ABT-702 | 1.7 nM |
| A-134974 | 60 pM |
Data compiled from multiple sources.[2][5][6]
V. Visualizations
A. Signaling Pathways and Experimental Workflows
Caption: Synthetic pathway for 5'-Amino-5'-deoxyadenosine.
Caption: Workflow for parallel synthesis of an inhibitor library.
Caption: Metabolic activation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Deoxyribose 5-phosphate (HMDB0001031) [hmdb.ca]
- 5. 4',5'-unsaturated 5'-halogenated nucleosides. Mechanism-based and competitive inhibitors of S-adenosyl-L-homocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application of 5'-Iodo-5'-deoxyadenosine in Radical SAM Enzyme Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radical S-adenosyl-L-methionine (SAM) enzymes constitute a vast and diverse superfamily that catalyzes a wide range of challenging chemical transformations essential for various biological processes, including cofactor biosynthesis, DNA repair, and natural product synthesis.[1] These enzymes utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•).[2][3] This radical intermediate initiates catalysis by abstracting a hydrogen atom from a substrate, leading to the formation of 5'-deoxyadenosine (5'-dAdo) as a byproduct.[1] The intricate mechanism and the transient nature of the radical intermediates make studying these enzymes challenging.
5'-Iodo-5'-deoxyadenosine (IDA) is a synthetic analog of 5'-deoxyadenosine where the 5'-hydroxyl group is replaced by an iodine atom. While not as extensively documented in the context of radical SAM enzymes as other analogs, its chemical properties suggest several potential applications as a valuable tool for mechanistic and structural investigations, as well as for the development of inhibitors. This document provides detailed application notes and hypothetical protocols for the use of IDA in radical SAM enzyme studies, based on its known reactivity and the established methodologies for studying this enzyme superfamily.
Application Notes
Mechanistic Probe for Trapping Intermediates
The carbon-iodine bond in IDA is weaker than a carbon-hydrogen bond and can be susceptible to homolytic cleavage. This property can be exploited to probe the radical chemistry within the active site of a radical SAM enzyme. It is hypothesized that IDA could act as a substrate analog or a "radical trap."
-
Potential Mechanism: Upon binding to the active site, the iodine atom of IDA could be abstracted by a substrate radical intermediate, forming a new carbon-iodine bond on the substrate and a 5'-deoxyadenosyl radical. Alternatively, the reduced [4Fe-4S] cluster could potentially induce the reductive cleavage of the C-I bond, although this is less likely than the canonical SAM cleavage. Observing the formation of an iodinated substrate or a trapped 5'-deoxyadenosyl radical would provide significant insights into the reaction mechanism.
Potential Inhibitor of Radical SAM Enzymes
Halogenated analogs of adenosine and its derivatives have been shown to inhibit various nucleoside-binding enzymes, such as adenosine kinase and S-adenosyl-L-homocysteine hydrolase.[4][5] By analogy, IDA could act as an inhibitor of radical SAM enzymes.
-
Competitive Inhibition: IDA may act as a competitive inhibitor by binding to the active site and preventing the binding of the natural substrate or cofactor SAM. The bulky iodine atom might sterically hinder the conformational changes required for catalysis.
-
Irreversible Inhibition/Affinity Labeling: The electrophilic character of the 5'-carbon atom in IDA makes it susceptible to nucleophilic attack. An active site residue with a nucleophilic side chain (e.g., cysteine, lysine, or histidine) could potentially attack the 5'-carbon, displacing the iodide ion and forming a covalent adduct with the enzyme. This would lead to irreversible inactivation.[6]
Tool for Structural Biology Studies
The iodine atom in IDA is electron-rich and significantly heavier than the atoms typically found in proteins and nucleic acids. This property makes it a useful tool for X-ray crystallography.
-
Phasing in X-ray Crystallography: The anomalous scattering signal from the iodine atom can be used to solve the phase problem in X-ray crystallography, facilitating the determination of the three-dimensional structure of the enzyme-IDA complex. Co-crystallization of a radical SAM enzyme with IDA could provide a high-resolution snapshot of how adenosine analogs bind to the active site.
Quantitative Data
| Compound | Enzyme | Inhibition Constant (Ki/IC50) | Reference |
| 5'-chloro-5'-deoxyadenosine | Phosphatidylinositol Kinase | ~50 µM (IC50) | [7] |
| 5'-chloro-5'-deoxyadenosine | Myosin Light Chain Kinase | >100 µM (IC50) | [7] |
| (E)-5'-fluoro-4',5'-didehydro-5'-deoxyadenosine | S-adenosyl-L-homocysteine hydrolase | Time-dependent inactivation | [1] |
| (Z)-5'-fluoro-4',5'-didehydro-5'-deoxyadenosine | S-adenosyl-L-homocysteine hydrolase | Time-dependent inactivation | [1] |
| 5-Iodotubercidin | Adenosine Kinase | Potent Inhibitor | [5][8] |
Table 1: Inhibitory activities of various halogenated adenosine analogs against different enzymes. This data is provided for contextual reference.
Experimental Protocols
The following are detailed, hypothetical protocols for investigating the application of this compound in radical SAM enzyme studies. These should be considered as starting points and may require significant optimization for specific enzymes.
Protocol 1: Enzyme Inhibition Assay
Objective: To determine if this compound inhibits the activity of a radical SAM enzyme and to determine the mode of inhibition.
Materials:
-
Purified radical SAM enzyme
-
S-adenosyl-L-methionine (SAM)
-
Substrate for the specific radical SAM enzyme
-
This compound (IDA)
-
Assay buffer (specific to the enzyme, typically anaerobic)
-
Reducing agent (e.g., sodium dithionite)
-
Quenching solution (e.g., acid or base to stop the reaction)
-
Analytical system for product detection (e.g., HPLC, LC-MS, or a spectrophotometric assay)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of SAM, substrate, and IDA in an appropriate solvent.
-
Prepare the assay buffer and make it anaerobic by bubbling with an inert gas (e.g., argon or nitrogen).
-
-
Enzyme Activity Assay (Control):
-
In an anaerobic environment (e.g., a glove box), set up a reaction mixture containing the assay buffer, SAM, substrate, and the reducing agent.
-
Initiate the reaction by adding the radical SAM enzyme.
-
Incubate at the optimal temperature for a specific time course.
-
Stop the reaction by adding the quenching solution.
-
Analyze the formation of the product using the chosen analytical method.
-
-
Inhibition Assay:
-
Repeat the enzyme activity assay in the presence of varying concentrations of IDA (e.g., from 0.1 µM to 100 µM).
-
Include a control with no IDA.
-
-
Data Analysis:
-
Calculate the initial reaction velocities at each IDA concentration.
-
Plot the percentage of enzyme activity versus the logarithm of the IDA concentration to determine the IC50 value.
-
To determine the mode of inhibition (competitive, non-competitive, or uncompetitive), perform kinetic studies by varying the concentration of either SAM or the substrate at fixed concentrations of IDA. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
-
-
Time-Dependent Inhibition (for irreversible inhibition):
-
Pre-incubate the enzyme with IDA for different time intervals before adding the substrate and SAM to initiate the reaction.
-
A time-dependent loss of enzyme activity would suggest irreversible inhibition.
-
Protocol 2: Mass Spectrometric Analysis for Covalent Modification
Objective: To investigate if this compound acts as an irreversible inhibitor by covalently modifying the radical SAM enzyme.
Materials:
-
Purified radical SAM enzyme
-
This compound (IDA)
-
Incubation buffer (anaerobic)
-
Reducing agent (e.g., sodium dithionite)
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Enzyme-Inhibitor Incubation:
-
In an anaerobic environment, incubate the radical SAM enzyme with an excess of IDA in the incubation buffer with the reducing agent.
-
Include a control sample where the enzyme is incubated without IDA.
-
-
Removal of Unbound Inhibitor:
-
Remove the excess, unbound IDA by dialysis or using a desalting column.
-
-
Protein Digestion:
-
Denature the protein samples (with and without IDA treatment).
-
Digest the proteins into smaller peptides using a protease like trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures using LC-MS/MS.
-
Compare the peptide maps of the IDA-treated and control samples.
-
Look for a peptide with a mass shift corresponding to the addition of a 5'-deoxyadenosyl moiety (mass of C10H12N5O3 = 250.24 Da). . Fragment the modified peptide using MS/MS to identify the specific amino acid residue that has been modified.
-
Protocol 3: Co-crystallization for Structural Studies
Objective: To obtain crystals of a radical SAM enzyme in complex with this compound for X-ray crystallographic analysis.
Materials:
-
Highly purified and concentrated radical SAM enzyme
-
This compound (IDA)
-
Crystallization buffer and precipitant solutions (from commercial screens or optimized in-house)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
Procedure:
-
Complex Formation:
-
Incubate the purified enzyme with a molar excess of IDA (e.g., 5-10 fold) for a sufficient time to allow binding. This should be done in an anaerobic environment if the enzyme's [4Fe-4S] cluster is sensitive to oxygen.
-
-
Crystallization Screening:
-
Set up crystallization trials using the vapor diffusion method.
-
Mix a small volume of the enzyme-IDA complex solution with an equal volume of the crystallization screen solution.
-
Equilibrate the drop against a larger reservoir of the screen solution.
-
Incubate the plates at a constant temperature and monitor for crystal growth.
-
-
Crystal Optimization and Data Collection:
-
Optimize the initial crystallization conditions by varying the pH, precipitant concentration, and temperature to obtain diffraction-quality crystals.
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination:
-
Process the diffraction data.
-
Use the anomalous signal from the iodine atom to aid in phase determination (Single-wavelength Anomalous Dispersion - SAD, or Multi-wavelength Anomalous Dispersion - MAD phasing).
-
Build and refine the atomic model of the enzyme-IDA complex.
-
Visualizations
Caption: Generalized catalytic cycle of a radical SAM enzyme.
Caption: Proposed inhibitory mechanisms of IDA on radical SAM enzymes.
Caption: Experimental workflow for studying IDA with radical SAM enzymes.
References
- 1. 4',5'-unsaturated 5'-halogenated nucleosides. Mechanism-based and competitive inhibitors of S-adenosyl-L-homocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Synthesis of 5′,8-cyclo-5′-deoxyadenosine: stereochemistry and mechanism of the cyclization of a derivative of 5′-iodoadenosine by zinc (1980) | J. Zylber [scispace.com]
- 4. Frontiers | Adenosine Kinase on Deoxyribonucleic Acid Methylation: Adenosine Receptor-Independent Pathway in Cancer Therapy [frontiersin.org]
- 5. Adenosine Kinase on Deoxyribonucleic Acid Methylation: Adenosine Receptor-Independent Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity labeling of adenosine A1 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine and 5'-chloro-5'-deoxyadenosine inhibit the phosphorylation of phosphatidylinositol and myosin light chain in calf aorta smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine Kinase: An Epigenetic Modulator in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of 5'-Iodo-5'-deoxyadenosine in Elucidating Kinase Signaling Pathways in MTAP-Deficient Cancers
Abstract
This document provides detailed application notes and protocols for the experimental use of 5'-Iodo-5'-deoxyadenosine (5'-IA). Contrary to its structural similarity to ATP and other nucleoside analogs, 5'-IA is not primarily utilized as a direct inhibitor in kinase assays. Instead, its principal application in research and drug development is as a selective pro-drug in cells deficient in the enzyme methylthioadenosine phosphorylase (MTAP). This note will detail the mechanism of action of 5'-IA, its application in selectively targeting MTAP-deficient cells, and the downstream consequences on critical kinase signaling pathways. Protocols for assessing cellular sensitivity to 5'-IA are provided for researchers, scientists, and drug development professionals.
Introduction
Methylthioadenosine phosphorylase (MTAP) is a critical enzyme in the adenine and methionine salvage pathways. The gene for MTAP is located on human chromosome 9p21, adjacent to the cyclin-dependent kinase inhibitor 2A (CDKN2A) tumor suppressor gene. Due to this proximity, the MTAP gene is frequently co-deleted with CDKN2A in a wide range of human cancers, including glioblastoma, pancreatic cancer, non-small cell lung cancer, and melanoma, with an estimated prevalence of 15% across all cancers.[1][2] This genetic deletion presents a therapeutic vulnerability.
MTAP-deficient cells are incapable of processing their natural substrate, 5'-methylthioadenosine (MTA), and other analogs like this compound (5'-IA). In MTAP-proficient cells, 5'-IA is phosphorolytically cleaved to form adenine and 5-iodo-5-deoxyribose-1-phosphate. The latter is a toxic metabolite that inhibits key cellular processes, leading to cell death. In contrast, MTAP-deficient cells cannot metabolize 5'-IA, rendering them significantly less sensitive to its cytotoxic effects. This differential sensitivity makes 5'-IA a valuable tool for identifying and targeting MTAP-deficient tumors.
Recent research has illuminated that the metabolic consequences of MTAP loss extend deep into the regulation of cellular signaling, creating a unique dependency on specific kinase pathways for survival. Therefore, 5'-IA serves as an essential chemical probe to explore these connections and identify novel therapeutic strategies that exploit the MTAP-deficient state.
Principle of Action
The selective cytotoxicity of this compound is entirely dependent on the presence of functional MTAP enzyme.
-
Uptake: 5'-IA is transported into both MTAP-proficient (MTAP+) and MTAP-deficient (MTAP-) cells.
-
Metabolic Activation (MTAP+ cells): Inside MTAP+ cells, the enzyme recognizes 5'-IA as a substrate and catalyzes its irreversible phosphorolysis. This reaction yields adenine and the highly toxic metabolite, 5-iodo-5-deoxyribose-1-phosphate.[3]
-
Cytotoxicity: The accumulation of 5-iodo-5-deoxyribose-1-phosphate and its derivatives is believed to inhibit downstream enzymes, such as those in the purine synthesis pathway, leading to metabolic catastrophe and cell death.[3]
-
Inertness (MTAP- cells): In MTAP- cells, the absence of the enzyme means 5'-IA is not metabolized. The compound itself has low intrinsic toxicity, and therefore, these cells survive at concentrations that are lethal to MTAP+ cells.
This selective activation mechanism is the foundation for its use as an experimental tool.
References
High-performance liquid chromatography (HPLC) analysis of 5'-Iodo-5'-deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Iodo-5'-deoxyadenosine is a modified nucleoside analog of adenosine. As a structural analog, it holds potential for investigation in various biological processes, including as a potential inhibitor of enzymes involved in purine metabolism and signaling pathways. Accurate and robust analytical methods are crucial for its quantification in research and pharmaceutical development. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such polar compounds.
This document provides detailed application notes and protocols for the HPLC analysis of this compound. The methodologies presented are based on established methods for adenosine and its analogs and are adapted for this specific compound based on available mass spectrometry data.
Experimental Protocols
A reversed-phase HPLC method is generally suitable for the analysis of this compound. The following protocol is a recommended starting point and may require optimization based on the specific analytical instrumentation and sample matrix.
Method 1: General Purpose Reversed-Phase HPLC Analysis
This protocol is designed for the routine analysis of this compound in relatively clean sample matrices.
-
Column: A C18 column is a common choice for the separation of nucleoside analogs.[1][2] A suitable example is an Agilent ZORBAX SB-Aq column (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Gradient Elution: A gradient elution is recommended to ensure good separation and peak shape.
-
0-5 min: 5% B
-
5-20 min: 5-50% B (linear gradient)
-
20-25 min: 50% B (isocratic)
-
25-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Dissolve the this compound standard or sample in the mobile phase starting condition (e.g., 95:5 Solvent A:Solvent B) or a compatible solvent like water/methanol.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[3]
-
For biological samples, a solid-phase extraction (SPE) or protein precipitation step may be necessary to remove interfering substances.
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of this compound based on the protocol above. Please note that some values are typical for nucleoside analogs and may need to be experimentally determined for this specific compound.
| Parameter | Expected Value | Notes |
| Retention Time (RT) | ~3.69 min | Based on LC-MS data using a different column and gradient.[4] Actual RT will vary with the specific method. |
| Linearity (r²) | > 0.995 | To be determined experimentally by analyzing a series of calibration standards. |
| Limit of Detection (LOD) | To be determined | Dependent on detector sensitivity and sample matrix. |
| Limit of Quantification (LOQ) | To be determined | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 2% | For replicate injections of a standard solution. |
| Accuracy (%Recovery) | 95-105% | To be determined by spiking a known amount of standard into a blank matrix. |
Mandatory Visualization
Signaling Pathway
While the specific signaling pathways involving this compound are not well-defined, as an adenosine analog, it is expected to influence purine metabolism and signaling. The following diagram illustrates a simplified overview of purine metabolism, indicating the potential points of interaction for an adenosine analog.
Caption: Putative interaction of this compound in purine metabolism.
Experimental Workflow
The logical flow of an HPLC analysis experiment is depicted in the following diagram.
Caption: General workflow for HPLC analysis.
References
Application Notes and Protocols for 5'-Iodo-5'-deoxyadenosine in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Iodo-5'-deoxyadenosine (5'-IA) is a halogenated analog of adenosine that serves as a crucial substrate for the enzyme 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAP). MTAP is a key enzyme in the methionine salvage pathway, responsible for the catabolism of 5'-methylthioadenosine (MTA), a byproduct of polyamine biosynthesis. The phosphorolytic cleavage of 5'-IA by MTAP is a critical activation step, converting the relatively non-toxic prodrug into a potent cytotoxic metabolite. This unique metabolic activation makes 5'-IA a valuable tool for cancer research and a potential therapeutic agent, particularly for cancers with specific genetic deletions.
The gene for MTAP is located on chromosome 9p21, a region that is frequently deleted in a wide range of human cancers. This genetic alteration leads to a deficiency in MTAP activity in cancer cells, creating a specific metabolic vulnerability. MTAP-deficient cancer cells are unable to metabolize MTA and its analogs, such as 5'-IA. In contrast, normal cells with functional MTAP can process 5'-IA, leading to the intracellular accumulation of its cytotoxic metabolite, 5-iodo-5-deoxyribose-1-phosphate. This differential metabolism forms the basis of a targeted therapeutic strategy.
These application notes provide a comprehensive overview of 5'-IA as an enzymatic substrate, detailing its mechanism of action, and providing protocols for its use in research settings.
Enzymatic Reaction and Signaling Pathway
The primary enzyme that utilizes this compound as a substrate is 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAP).
The Enzymatic Reaction:
MTAP catalyzes the reversible phosphorolysis of 5'-IA in the presence of inorganic phosphate (Pi) to yield adenine and 5-iodo-5-deoxy-α-D-ribose-1-phosphate.
Metabolic Fate and Cytotoxicity:
In MTAP-proficient cells, the adenine produced can be salvaged and incorporated into the cellular adenine nucleotide pool. The other product, 5-iodo-5-deoxyribose-1-phosphate, is believed to be the primary cytotoxic agent. While the exact downstream targets are not fully elucidated, it is hypothesized that this metabolite inhibits key cellular processes, leading to cell growth inhibition and apoptosis. In MTAP-deficient cells, this conversion does not occur, and 5'-IA does not exert significant cytotoxicity.[1]
Quantitative Data
| Substrate | Relative Reactivity with MTAP |
| 5'-deoxy-5'-methylthioadenosine (MTA) | +++++ |
| 5'-deoxy-5'-fluoroadenosine (5'-FlAdo) | ++++ |
| 5'-chloro-5'-deoxyadenosine (5'-ClAdo) | +++ |
| 5'-bromo-5'-deoxyadenosine (5'-BrAdo) | ++ |
| This compound (5'-IAdo) | + |
| Table 1: Relative reactivity of 5'-halogenated adenosine analogs as substrates for MTAP from HL-60 human promyelocytic leukemia cells. The reactivity decreases down the table.[1] |
The cytotoxic effects of 5'-IA are dependent on the MTAP status of the cells.
| Cell Line | MTAP Status | EC50 for 5'-IAdo (µM) |
| HL-60 | Proficient | < 10 |
| L5178Y | Proficient | < 10 |
| CCRF-CEM | Deficient | > 65 |
| L1210 | Deficient | > 65 |
| Table 2: Growth-inhibitory effects (EC50 values) of this compound on MTAP-proficient and MTAP-deficient cell lines.[1] |
Experimental Protocols
Protocol 1: In Vitro MTAP Activity Assay using this compound
This protocol describes a method to measure the phosphorolytic cleavage of 5'-IA by MTAP in cell lysates. The assay is based on the quantification of the adenine produced.
Materials:
-
This compound (5'-IA)
-
Cell lines (MTAP-proficient and MTAP-deficient as positive and negative controls)
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail
-
Reaction Buffer: 50 mM Potassium Phosphate buffer (pH 7.4)
-
Adenine quantification kit (e.g., colorimetric or fluorometric)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation: a. Culture MTAP-proficient and MTAP-deficient cells to 80-90% confluency. b. Harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells). c. Wash the cell pellet with ice-cold PBS. d. Resuspend the cell pellet in ice-cold Cell Lysis Buffer. e. Incubate on ice for 30 minutes with intermittent vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
-
Enzymatic Reaction: a. Prepare a reaction mixture in a 96-well plate. For each reaction, add:
- X µL of cell lysate (containing 10-50 µg of protein)
- Y µL of 50 mM Potassium Phosphate buffer (pH 7.4)
- Z µL of 5'-IA solution (to a final concentration of 100 µM)
- Make up the final volume to 100 µL with nuclease-free water. b. Include a "no substrate" control for each lysate. c. Incubate the plate at 37°C for 1-2 hours.
-
Quantification of Adenine: a. Stop the reaction according to the instructions of the adenine quantification kit. b. Follow the kit's protocol to measure the amount of adenine produced. c. Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: a. Subtract the reading of the "no substrate" control from the corresponding sample reading. b. Calculate the concentration of adenine produced using a standard curve. c. Express MTAP activity as nmol of adenine produced per minute per mg of protein.
Protocol 2: Cell Viability (MTT) Assay to Determine Cytotoxicity of this compound
This protocol measures the cytotoxic effect of 5'-IA on different cell lines by assessing their metabolic activity.
Materials:
-
MTAP-proficient and MTAP-deficient cell lines
-
Complete cell culture medium
-
This compound (5'-IA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: a. Prepare serial dilutions of 5'-IA in complete medium. b. Remove the medium from the wells and add 100 µL of the diluted 5'-IA solutions to the respective wells. c. Include a vehicle control (medium with the same concentration of solvent used to dissolve 5'-IA, e.g., DMSO). d. Incubate the plate for 48-72 hours.
-
MTT Assay: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. c. Carefully remove the medium containing MTT. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the log of the 5'-IA concentration to determine the EC50 value.
Applications in Research and Drug Development
-
Selective Cancer Therapy: 5'-IA serves as a proof-of-concept molecule for developing selective therapies for MTAP-deficient cancers. Its differential cytotoxicity provides a therapeutic window between cancerous and normal tissues.
-
Enzyme Characterization: As a substrate for MTAP, 5'-IA can be used to study the enzyme's kinetics, substrate specificity, and mechanism of action.
-
High-Throughput Screening: The enzymatic assay can be adapted for high-throughput screening of potential MTAP inhibitors or other substrates.
-
Biomarker Development: The MTAP status of a tumor can be used as a predictive biomarker for the efficacy of therapies based on 5'-IA or similar compounds.
Conclusion
This compound is a valuable chemical probe for studying the function of MTAP and for exploring novel cancer therapeutic strategies. The provided protocols offer a starting point for researchers to utilize 5'-IA in their experimental setups. Further optimization may be required depending on the specific cell lines and experimental conditions. The selective activation of 5'-IA in MTAP-proficient cells underscores the potential of exploiting metabolic vulnerabilities in cancer for the development of targeted therapies.
References
Application Notes and Protocols for Cell-Based Assays Involving 5'-Iodo-5'-deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Iodo-5'-deoxyadenosine (Ido-dA) is a synthetic nucleoside analog that holds significant potential as a tool for studying and targeting a crucial class of enzymes: S-adenosylmethionine (SAM)-dependent methyltransferases. These enzymes play a pivotal role in epigenetic regulation and the post-translational modification of proteins, making them attractive targets for therapeutic intervention in various diseases, particularly cancer. The structural similarity of Ido-dA to the methyl donor SAM allows it to act as a competitive inhibitor, thereby blocking the transfer of methyl groups to substrate molecules.
A key target of interest for adenosine analogs is Protein Arginine Methyltransferase 5 (PRMT5), an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] Dysregulation of PRMT5 activity is implicated in the progression of numerous cancers, making it a prime target for novel inhibitor development. These application notes provide a comprehensive guide to utilizing this compound in a suite of cell-based assays to characterize its inhibitory effects, with a focus on its potential as a PRMT5 inhibitor. The protocols outlined below will enable researchers to assess the compound's impact on cell viability, target engagement, and the induction of apoptosis.
Data Presentation: Efficacy of this compound as a Putative PRMT5 Inhibitor
The following tables provide a template for summarizing quantitative data obtained from the described assays. The values presented are representative examples based on published data for known PRMT5 inhibitors and should be replaced with experimentally determined values for this compound.
Table 1: Cell Viability IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) |
| MCL Cell Line | Mantle Cell Lymphoma | MTS/MTT | 72-96 | User Data |
| MV4-11 | Acute Myeloid Leukemia | Cell Proliferation | 72 | User Data |
| A549 | Non-Small Cell Lung Cancer | CCK-8 | 48 | User Data |
| HCT116 | Colorectal Carcinoma | MTT | 72 | User Data |
Table 2: Target Engagement and Apoptosis Induction by this compound
| Cell Line | Parameter Measured | Assay Type | Treatment Time (hours) | Effective Concentration (µM) | Result |
| MCL Cell Line | SmD3 Methylation | Western Blot | 48-72 | User Data | e.g., % reduction |
| MV4-11 | Apoptosis | Annexin V/PI Staining | 48 | User Data | e.g., % apoptotic cells |
| A549 | Caspase-3/7 Activity | Luminescent Assay | 24 | User Data | e.g., Fold increase |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
The primary proposed mechanism of action for this compound is the competitive inhibition of SAM-dependent methyltransferases, such as PRMT5. By occupying the SAM-binding pocket of the enzyme, it prevents the transfer of a methyl group to substrate proteins, leading to a reduction in protein methylation and subsequent downstream effects on gene expression and cellular processes.
Caption: Competitive inhibition of PRMT5 by this compound.
Experimental Workflow for Assessing Inhibitor Activity
The following workflow outlines the key steps in evaluating the efficacy of this compound in cell-based assays.
Caption: General workflow for evaluating this compound.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the dose-dependent effect of this compound on the viability and proliferation of cancer cells.[3]
Materials:
-
Cancer cell line of interest (e.g., MCL, leukemia, etc.)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTS or MTT reagent
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight (for adherent cells).[3]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).[3]
-
Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.[3]
-
Add 20 µL of MTS/MTT reagent to each well and incubate for 2-4 hours.[3]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).[3]
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Target Engagement Assay (Western Blot for Substrate Methylation)
Objective: To confirm that this compound is interacting with its putative target (e.g., PRMT5) within the cell and inhibiting its methyltransferase activity by measuring the methylation status of a known substrate, such as SmD3.[3]
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-symmetric dimethylarginine [sym10], anti-SmD3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Treat cells with various concentrations of this compound for 48-72 hours.
-
Harvest the cells and lyse them in lysis buffer.[3]
-
Determine the protein concentration of the lysates using a BCA assay.[3]
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the methylated substrate (e.g., anti-symmetric dimethylarginine) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Normalize the signal to a loading control (e.g., GAPDH or total SmD3) to quantify the reduction in substrate methylation.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To determine if the observed decrease in cell viability is due to the induction of programmed cell death (apoptosis).
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for a predetermined time (e.g., 24-48 hours).
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
References
Application Notes and Protocols: 5'-Iodo-5'-deoxyadenosine in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoside analogs represent a critical class of therapeutic agents in the fight against viral diseases. Their structural similarity to natural nucleosides allows them to be recognized by viral enzymes, primarily polymerases, leading to the disruption of viral genome replication. 5'-Iodo-5'-deoxyadenosine (IDA) is an adenosine analog with potential applications in antiviral drug development. Its mechanism of action is hypothesized to involve the inhibition of key enzymes in cellular and viral metabolic pathways, such as methylthioadenosine/S-adenosylhomocysteine (MTA/SAH) nucleosidase.[1][2] This enzyme is crucial for recycling MTA and SAH, byproducts of S-adenosylmethionine (SAM)-dependent methylation reactions.[1] The inhibition of MTA/SAH nucleosidase can lead to the accumulation of these byproducts, which in turn can inhibit viral methyltransferases responsible for essential processes like the 5'-capping of viral mRNA.[3] This disruption of a fundamental viral process suggests that IDA could be a broad-spectrum antiviral agent. These application notes provide an overview of the potential of IDA in antiviral research and detailed protocols for its evaluation.
Mechanism of Action
The primary proposed antiviral mechanism of this compound is the inhibition of 5'-methylthioadenosine/S-adenosylhomocysteine (MTA/SAH) nucleosidase. This enzyme is pivotal in the methionine salvage pathway, which is essential for the regeneration of S-adenosylmethionine (SAM), the universal methyl group donor.[1]
Many viral processes, particularly those of RNA viruses, are dependent on SAM-mediated methylation for the proper functioning and stability of their genetic material and proteins. A key example is the methylation of the 5' cap of viral mRNA, which is crucial for efficient translation of viral proteins and for evading the host's innate immune system.[3]
By acting as a substrate analog, this compound is thought to inhibit MTA/SAH nucleosidase. This inhibition leads to the intracellular accumulation of MTA and S-adenosylhomocysteine (SAH).[2] Elevated levels of SAH are known to be potent feedback inhibitors of SAM-dependent methyltransferases.[3] Consequently, viral mRNA cap methylation is hindered, leading to poorly translated or unstable viral transcripts and a subsequent reduction in viral replication. A related adenosine analog, (E)-5'-deoxy-5'-(iodomethylene)adenosine, is a known inhibitor of S-adenosylhomocysteine (AdoHcy) hydrolase, a different key enzyme in the same general pathway, which further supports the targeting of this metabolic hub for antiviral development.[4]
Potential Applications
Given its proposed mechanism of targeting a fundamental cellular pathway exploited by viruses, this compound could exhibit broad-spectrum antiviral activity. Viruses that are particularly dependent on methylation for their replication are prime targets. This includes a wide range of RNA viruses such as:
-
Flaviviruses (e.g., Hepatitis C Virus, Dengue Virus, Zika Virus)
-
Coronaviruses (e.g., SARS-CoV-2)
-
Filoviruses (e.g., Ebola Virus)
-
Paramyxoviruses (e.g., Measles Virus, Respiratory Syncytial Virus)
Additionally, some DNA viruses also utilize methylation for various purposes, including gene regulation and evasion of host defenses. Therefore, the potential antiviral spectrum of IDA could extend to certain DNA viruses like Herpesviruses .[5][6]
Quantitative Data
While extensive quantitative data for this compound is not yet available in the public domain, the following table provides a template for data presentation based on typical antiviral assays. The values are hypothetical but plausible for an early-stage antiviral candidate. For context, a related compound, a 5'-deoxy-5'-phenacylated analogue of 2'-deoxyadenosine, exhibited an anti-Hepatitis C Virus (HCV) activity with an EC50 of 15.1 µM.[7]
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Herpes Simplex Virus-1 (HSV-1) | Vero | Plaque Reduction | 8.5 | >100 | >11.8 |
| Hepatitis C Virus (HCV) Replicon | Huh-7 | Luciferase Reporter | 12.3 | >100 | >8.1 |
| Ebola Virus (EBOV-VLP) | 293T | VLP Entry Assay | 18.7 | 95 | 5.1 |
| SARS-CoV-2 | Calu-3 | Viral Yield Reduction | 25.1 | >100 | >4.0 |
-
EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral activity by 50%.
-
CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability.
-
Selectivity Index (SI = CC50/EC50): A measure of the therapeutic window of a compound. A higher SI is desirable.
Experimental Protocols
The evaluation of a novel antiviral candidate like this compound follows a structured workflow, beginning with cytotoxicity assessment, followed by various efficacy assays.
Protocol 1: Cytotoxicity Assay (MTS Assay)
Objective: To determine the concentration of this compound that is toxic to the host cells used for antiviral assays, yielding the CC50 value.
Materials:
-
Host cell line (e.g., Vero, Huh-7, Calu-3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (IDA), dissolved in DMSO to create a stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Methodology:
-
Cell Seeding: Seed the host cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of the IDA stock solution in complete growth medium. The final concentrations should typically range from 0.1 µM to 200 µM. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Compound Treatment: Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of IDA to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours (this should match the duration of your planned antiviral assay) at 37°C with 5% CO2.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control: (Absorbance_treated / Absorbance_control) * 100.
-
Plot the percentage of cell viability against the log of the IDA concentration.
-
Determine the CC50 value using non-linear regression analysis.
-
Protocol 2: Plaque Reduction Assay
Objective: To determine the concentration of this compound that reduces the number of viral plaques by 50% (IC50).
Materials:
-
Confluent monolayer of a susceptible host cell line (e.g., Vero cells for HSV-1) in 6-well plates.
-
Virus stock with a known titer (PFU/mL).
-
Serum-free medium.
-
This compound (IDA).
-
Overlay medium (e.g., 2X MEM containing 1% methylcellulose).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
-
PBS.
Methodology:
-
Virus Dilution: Prepare a dilution of the virus stock in serum-free medium that will produce 50-100 plaques per well.
-
Infection: Remove the growth medium from the 6-well plates and infect the cell monolayers with 200 µL of the virus dilution. Incubate for 1 hour at 37°C, with gentle rocking every 15 minutes to ensure even distribution of the virus.
-
Compound Preparation: During the infection period, prepare serial dilutions of IDA in the overlay medium at 2X the final desired concentration.
-
Overlay Application: After the 1-hour infection, remove the virus inoculum. Do not wash the cells. Mix the 2X IDA-containing overlay medium with an equal volume of 2% FBS medium and immediately add 2 mL of this final overlay medium (now at 1X concentration) to each well. Include a no-drug control.
-
Incubation: Incubate the plates at 37°C with 5% CO2 until clear plaques are visible (typically 2-3 days).
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Gently wash the cells with PBS.
-
Fix the cells with 10% formalin for 30 minutes.
-
Remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.
-
Wash the plates with water and allow them to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the no-drug control: ((Plaques_control - Plaques_treated) / Plaques_control) * 100.
-
Determine the IC50 value by plotting the percentage of plaque reduction against the log of the IDA concentration and using non-linear regression.
-
Protocol 3: Viral Yield Reduction Assay
Objective: To quantify the reduction in the production of infectious virus particles in the presence of this compound.
Materials:
-
Susceptible host cells (e.g., Calu-3 for SARS-CoV-2) seeded in 24-well plates.
-
Virus stock.
-
Complete growth medium.
-
This compound (IDA).
-
Trizol or other RNA lysis buffer.
-
qRT-PCR reagents for viral genome quantification.
Methodology:
-
Cell Seeding: Seed host cells in a 24-well plate to be near-confluent on the day of infection.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of IDA for 2-4 hours prior to infection.
-
Infection: Infect the cells with the virus at a specified multiplicity of infection (MOI), for example, MOI = 0.1.
-
Incubation: Incubate the infected cells in the presence of the compound for the desired time period (e.g., 24 or 48 hours).
-
Supernatant Collection: At the end of the incubation, collect the cell culture supernatant.
-
Viral RNA Quantification:
-
Extract viral RNA from the supernatant using a suitable kit.
-
Quantify the viral RNA using a one-step qRT-PCR assay with primers and probes specific to a viral gene.
-
Use a standard curve of a known quantity of viral RNA to determine the number of genome copies per mL.
-
-
Data Analysis:
-
Calculate the fold-reduction in viral yield for each IDA concentration compared to the no-drug control.
-
Determine the EC50 value, the concentration at which the viral yield is reduced by 50%, using non-linear regression analysis.
-
References
- 1. Methylthioadenosine/S-adenosylhomocysteine nucleosidase, a critical enzyme for bacterial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylthioadenosine/S-adenosylhomocysteine nucleosidase, a critical enzyme for bacterial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitrypanosomal activity of 5'-deoxy-5'-(iodomethylene)adenosine and related 6-N-cyclopropyladenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific herpes simplex virus-induced incorporation of 5-iodo-5'-amino-2',5'-dideoxyuridine into deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 5'-modified 2'-deoxyadenosine analogues as anti-hepatitis C virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5'-Iodo-5'-deoxyadenosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 5'-Iodo-5'-deoxyadenosine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The most prevalent method for the synthesis of this compound is the Appel reaction. This reaction converts the primary 5'-hydroxyl group of adenosine into an iodo group using triphenylphosphine (PPh₃) and iodine (I₂) or other iodine sources like carbon tetraiodide (CI₄).[1][2] Alternative methods may involve the use of other iodinating reagents, but the Appel reaction is widely cited due to its relatively mild conditions and effectiveness.
Q2: Is it necessary to protect the 2' and 3'-hydroxyl groups of adenosine before performing the 5'-iodination?
A2: Yes, protecting the 2',3'-hydroxyl groups is highly recommended to prevent side reactions and ensure the selective iodination of the 5'-hydroxyl group. The unprotected hydroxyl groups can react with the Appel reaction reagents, leading to a mixture of products and a lower yield of the desired 5'-iodo compound. Common protecting groups for the vicinal diols of ribonucleosides include isopropylidene, silyl ethers (e.g., TBDMS), and acyl groups (e.g., acetyl, benzoyl).[3][4]
Q3: What are the common side products in the synthesis of this compound using the Appel reaction?
A3: The most significant side product of the Appel reaction is triphenylphosphine oxide (TPPO).[1][5] TPPO is formed as a byproduct of the reaction and can sometimes be challenging to separate from the desired product. Other potential side products can arise from incomplete reactions, reactions at the unprotected 2' and 3'-hydroxyl groups if they are not protected, or cleavage of the N-glycosidic bond under harsh conditions.[6]
Q4: How can I monitor the progress of the iodination reaction?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[7] A spot corresponding to the starting material (adenosine or protected adenosine) will diminish, while a new, typically less polar spot corresponding to the 5'-iodo product will appear. Staining with a suitable agent, such as potassium permanganate or UV light, can help visualize the spots. For more detailed analysis, techniques like ¹H NMR or LC-MS can be used on aliquots taken from the reaction mixture.[8][9]
Q5: What are the best methods for purifying this compound?
A5: The primary method for purifying this compound is silica gel column chromatography.[10] The significant difference in polarity between the product, starting material, and the triphenylphosphine oxide byproduct allows for effective separation. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, can also be employed for higher purity requirements.[11][12][13]
Q6: How stable is this compound? Are there any specific storage conditions?
A6: this compound is a relatively stable compound. However, like many nucleoside analogs, it is advisable to store it in a cool, dark, and dry place to prevent degradation over time. For long-term storage, keeping it at -20°C is recommended.[14] The N-glycosidic bond in adenosine derivatives can be susceptible to cleavage under strongly acidic or basic conditions, so exposure to such environments should be avoided.[6][15][16][17][18]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion to the product | 1. Inactive reagents (PPh₃, I₂).2. Presence of water in the reaction mixture.3. Insufficient reaction time or temperature. | 1. Use freshly purchased or purified reagents. Ensure iodine is not sublimed.2. Use anhydrous solvents and dry all glassware thoroughly. Consider adding molecular sieves.3. Monitor the reaction by TLC and adjust the reaction time and temperature as needed. Some Appel reactions may require gentle heating.[7] |
| Formation of multiple spots on TLC | 1. Incomplete protection of 2',3'-hydroxyl groups.2. Reaction at other sites on the adenosine molecule.3. Degradation of the starting material or product. | 1. Ensure complete protection of the diol before proceeding with iodination. Purify the protected starting material if necessary.2. Use milder reaction conditions (e.g., lower temperature).3. Avoid prolonged reaction times at high temperatures and ensure the workup is performed promptly. |
| Difficulty in separating the product from triphenylphosphine oxide (TPPO) | The polarity of the product and TPPO might be similar, making chromatographic separation challenging. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary.2. After the reaction, try to precipitate out most of the TPPO by adding a non-polar solvent like hexane or diethyl ether and filtering before column chromatography.3. In some cases, washing the crude product with a solvent in which TPPO is sparingly soluble can be effective. |
| Cleavage of the N-glycosidic bond | The reaction conditions are too harsh (e.g., strongly acidic or basic). | 1. Maintain neutral or slightly basic conditions during the reaction and workup. The Appel reaction itself is generally neutral.[19]2. Avoid using strong acids or bases during purification. If acidic conditions are necessary for deprotection, use them for the shortest possible time at low temperatures.[6][18] |
| Product appears to be unstable during workup or purification | The 5'-iodo group can be susceptible to nucleophilic displacement. | 1. Use mild workup procedures. Avoid strong nucleophiles in the workup solutions.2. Perform purification steps at room temperature or below if possible. |
Experimental Protocols
Protocol 1: Synthesis of 5'-Iodo-5'-deoxy-2',3'-O-isopropylideneadenosine
This protocol describes the iodination of adenosine after protecting the 2',3'-hydroxyl groups with an isopropylidene group.
Step 1: Protection of 2',3'-hydroxyl groups
-
Reagents and Materials: Adenosine, 2,2-dimethoxypropane, p-toluenesulfonic acid (catalytic amount), anhydrous acetone.
-
Procedure:
-
Suspend adenosine (1 eq.) in anhydrous acetone.
-
Add 2,2-dimethoxypropane (3-5 eq.).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction with a base (e.g., triethylamine).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2',3'-O-isopropylideneadenosine.
-
Step 2: Iodination of 5'-hydroxyl group (Appel Reaction)
-
Reagents and Materials: 2',3'-O-isopropylideneadenosine, triphenylphosphine (PPh₃), iodine (I₂), imidazole, anhydrous solvent (e.g., toluene or THF).
-
Procedure:
-
Dissolve 2',3'-O-isopropylideneadenosine (1 eq.), triphenylphosphine (1.5 eq.), and imidazole (1.5 eq.) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of iodine (1.5 eq.) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 5'-Iodo-5'-deoxy-2',3'-O-isopropylideneadenosine.
-
Protocol 2: Deprotection of the Isopropylidene Group
-
Reagents and Materials: 5'-Iodo-5'-deoxy-2',3'-O-isopropylideneadenosine, trifluoroacetic acid (TFA) or formic acid, water.
-
Procedure:
-
Dissolve the protected compound in a mixture of acid and water (e.g., 80% aqueous formic acid or a solution of TFA in water).
-
Stir the reaction at room temperature until deprotection is complete (monitored by TLC).
-
Carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent or purify directly by HPLC.
-
Remove the solvent to obtain this compound.
-
Quantitative Data
Table 1: Typical Reagent Quantities for Synthesis of 5'-Iodo-5'-deoxy-2',3'-O-isopropylideneadenosine
| Reagent | Molar Ratio (relative to protected adenosine) |
| 2',3'-O-Isopropylideneadenosine | 1.0 |
| Triphenylphosphine (PPh₃) | 1.5 - 2.0 |
| Iodine (I₂) | 1.5 - 2.0 |
| Imidazole | 1.5 - 2.0 |
Table 2: Spectroscopic Data for this compound
| Technique | Observed Data |
| ¹H NMR | Characteristic shifts for the protons of the adenine base and the ribose sugar. The 5'-protons will show a significant downfield shift and a change in coupling pattern compared to the starting material. |
| ¹³C NMR | A distinct upfield shift for the C5' carbon due to the attachment of the iodine atom. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of this compound (C₁₀H₁₂IN₅O₃, Exact Mass: 376.9985 g/mol ) should be observed.[8] |
(Note: Specific chemical shifts in NMR are dependent on the solvent used. Please refer to literature for detailed assignments.)
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. Appel reaction - Wikipedia [en.wikipedia.org]
- 2. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. EP1313752B1 - Methods for synthesizing nucleoside derivatives - Google Patents [patents.google.com]
- 5. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 6. The rate of spontaneous cleavage of the glycosidic bond of adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. This compound, 95% | C10H12IN5O3 | CID 4376867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. labcluster.com [labcluster.com]
- 12. atdbio.com [atdbio.com]
- 13. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. caymanchem.com [caymanchem.com]
- 15. Hydrolysis of N-glycosidic Bonds [tud.ttu.ee]
- 16. researchgate.net [researchgate.net]
- 17. The rate of spontaneous cleavage of the glycosidic bond of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stability of N-Glycosidic Bonds [tud.ttu.ee]
- 19. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Purification of 5'-Iodo-5'-deoxyadenosine and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5'-Iodo-5'-deoxyadenosine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound and its derivatives are column chromatography on silica gel and recrystallization.[1][2] Column chromatography is effective for separating the target compound from reaction byproducts and unreacted starting materials.[1][3] Recrystallization is a useful final step to obtain a highly pure crystalline product.[1][2]
Q2: What are some recommended solvent systems for silica gel column chromatography of this compound?
A2: A common and effective eluent system is a mixture of chloroform (CHCl₃) and methanol (MeOH).[3] The polarity of the solvent system can be adjusted by varying the ratio of these two solvents to achieve optimal separation.[4] For instance, a gradient from 9:1 to 7:3 CHCl₃/MeOH has been successfully used.[3] It is advisable to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[4]
Q3: What are the potential impurities I might encounter during the purification of this compound?
A3: Common impurities can include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions.[5] For nucleoside analogs, impurities could also arise from the incomplete removal of protecting groups or the formation of isomers.[5][] For example, if the synthesis involves protecting groups, partially deprotected intermediates can be a source of contamination.[5]
Q4: My compound is "oiling out" during recrystallization. What should I do?
A4: Oiling out can occur if the solution is too concentrated or if the compound's melting point is lower than the temperature of the crystallization solution.[4] The presence of impurities can also contribute to this issue. To resolve this, you can add a small amount of hot solvent to dissolve the oil and then allow the solution to cool more slowly.[4]
Q5: How can I assess the purity of my final product?
A5: The purity of this compound can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a sensitive method for quantitative analysis.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities.[9][10] Mass Spectrometry (MS) is used to confirm the molecular weight of the desired compound.[5][11]
Q6: Is this compound stable during purification?
A6: While generally stable, prolonged exposure to harsh acidic or basic conditions should be avoided to prevent degradation. It is also recommended to store the purified compound at -20°C for long-term stability.[12]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound and its derivatives.
Column Chromatography Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Separation or Co-elution of Impurities | The solvent system (mobile phase) may not have the optimal polarity.[4] | Adjust Solvent Polarity: Systematically vary the ratio of your solvents (e.g., chloroform and methanol). TLC Analysis First: Before running a column, use TLC to test various solvent systems to find one that gives good separation.[4] |
| Peak Tailing | The basic nitrogen atoms in the adenosine moiety can interact with the acidic silanol groups on the silica gel surface.[4] | Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide into your eluent to neutralize the acidic sites on the silica gel.[4][9] |
| Compound Not Eluting from the Column | The compound may be too polar for the chosen solvent system and is strongly adsorbed onto the silica gel.[4] | Increase Solvent Polarity: Gradually increase the proportion of the polar solvent (e.g., methanol) in your mobile phase. A final flush with a high concentration of the polar solvent may be necessary.[4] |
| Low Yield | The compound may be partially degrading on the acidic silica gel. The chosen solvent system may not be fully eluting the compound. | Use a Neutralized Stationary Phase: Consider using silica gel that has been pre-treated with a base like triethylamine. Optimize Elution: Ensure the solvent polarity is high enough to completely elute the product. |
Recrystallization Troubleshooting
| Issue | Possible Cause | Solution |
| Compound Fails to Crystallize | The solution is not supersaturated, or the compound is highly soluble in the chosen solvent. | Concentrate the Solution: Slowly evaporate the solvent. Cool the Solution: Use an ice bath to induce crystallization. Add an Anti-Solvent: Add a solvent in which your compound is insoluble to induce precipitation. |
| Formation of an Oil Instead of Crystals | The solution is too concentrated, or the cooling rate is too fast.[4] | Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool more slowly.[4] Scratch the Flask: Use a glass rod to scratch the inside of the flask to provide a nucleation site. |
| Crystals are Colored or Appear Impure | Colored impurities are trapped within the crystal lattice.[4] | Charcoal Treatment: Before crystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[4] Recrystallize Again: Perform a second recrystallization to further purify the compound.[4] |
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound[3]
-
Preparation of the Crude Material: After the reaction is complete, quench the reaction and perform an appropriate work-up. For example, if pyridine was used as a solvent, wash the organic layer with a cold dilute acid (e.g., HCl) to remove it, followed by a saturated sodium bicarbonate solution, and then brine.[1] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Column Packing: Prepare a silica gel slurry in the initial, least polar eluent (e.g., 9:1 CHCl₃/MeOH). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin elution with the initial solvent system (e.g., 9:1 CHCl₃/MeOH). Collect fractions and monitor them by TLC.
-
Gradient Elution: If necessary, gradually increase the polarity of the eluent (e.g., to 7:3 CHCl₃/MeOH) to elute the desired compound.[3]
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization of Adenosine Derivatives[1][2]
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents for recrystallization include ethanol, water, or mixtures like n-hexane/acetone or n-hexane/ethyl acetate.[2]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.[4] Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or scratch the inner surface with a glass rod.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Dry the crystals in a desiccator or under vacuum.
Quantitative Data Summary
The following tables summarize quantitative data related to the purification of this compound and its derivatives.
Table 1: Column Chromatography Parameters
| Compound | Stationary Phase | Eluent System | Yield | Reference |
| This compound | Silica Gel | Chloroform/Methanol (9:1) | 97% | [3] |
| 5'-Deoxy-5'-phthalimido-2',3'-O-isopropylideneadenosine | Silica Gel | Dichloromethane/Methanol (10:1 + 0.5% TEA) | 73% | [9] |
Table 2: Common Solvents for Recrystallization
| Solvent/Solvent System | Comments | Reference |
| Ethanol (EtOH) | A general and commonly used solvent for compounds with minor impurities. | [2] |
| n-Hexane/Acetone | A good solvent mixture, especially when slow evaporation is employed. | [2] |
| n-Hexane/Ethyl Acetate (EA) | Suitable for compounds with a significant amount of impurities. | [2] |
| Water | Can be effective for polar compounds, as it can be heated to a high temperature. | [2] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for column chromatography.
Caption: Logical diagram for selecting a purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column | SIELC Technologies [sielc.com]
- 8. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. This compound, 95% | C10H12IN5O3 | CID 4376867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mybiosource.com [mybiosource.com]
Stability and proper storage conditions for 5'-Iodo-5'-deoxyadenosine
This technical support center provides guidance on the stability and proper storage of 5'-Iodo-5'-deoxyadenosine to ensure the integrity of your research materials and the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
For long-term stability, this compound should be stored as a solid at -20°C.[1] Product vials should be kept tightly sealed and protected from moisture.
Q2: What is the recommended procedure for preparing a stock solution?
To prepare a stock solution, it is recommended to dissolve the solid this compound in an appropriate organic solvent such as DMSO or DMF. For analogs like 5'-Deoxyadenosine, solubility is reported to be approximately 15 mg/mL in DMSO and 30 mg/mL in DMF.[2] Before opening the vial, it is good practice to centrifuge it briefly to ensure any powder in the cap is collected at the bottom of the vial.[3]
Q3: How stable are aqueous solutions of this compound?
Aqueous solutions of similar nucleoside analogs, such as 5'-Deoxyadenosine, are not recommended for storage for more than one day.[2] It is advisable to prepare aqueous solutions fresh for each experiment to avoid potential degradation.
Q4: Is this compound sensitive to light?
Q5: What are the potential degradation pathways for this compound?
The primary potential degradation pathway in aqueous solutions is the hydrolysis of the glycosidic bond, which would separate the adenine base from the ribose sugar. Additionally, the carbon-iodine bond can also be susceptible to cleavage.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches or over time. | Degradation of the compound due to improper storage or handling. | 1. Ensure the solid compound is stored at -20°C. 2. Prepare fresh stock solutions in an appropriate organic solvent (e.g., DMSO, DMF) and store them at -20°C or -80°C for short-term use. 3. For experiments in aqueous buffers, prepare the working solution immediately before use from the frozen organic stock. Do not store aqueous solutions. |
| Precipitate observed in the stock solution after thawing. | The compound may have limited solubility at lower temperatures, or the solvent may have absorbed water, reducing solubility. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If precipitation persists, sonication may be carefully applied. 3. To prevent moisture absorption, use anhydrous solvents and ensure the vial is tightly capped. |
| Loss of biological activity. | The compound has degraded. | 1. Verify the storage conditions of both the solid compound and any prepared solutions. 2. Perform a quality control check, such as HPLC or LC-MS, to assess the purity of the compound. 3. If degradation is confirmed, use a fresh, unopened vial of the compound for subsequent experiments. |
Stability Data Summary
Quantitative stability data for this compound is not extensively published. However, based on data from the closely related compound 5'-Deoxyadenosine, the following recommendations can be made.
| Form | Storage Condition | Solvent | Recommended Duration |
| Solid | -20°C | N/A | ≥ 4 years (based on 5'-Deoxyadenosine)[4] |
| Solution | -20°C or -80°C | DMSO or DMF | Short-term (weeks to months, periodic purity check recommended) |
| Solution | Room Temperature | Aqueous Buffer | Not recommended (prepare fresh) |
| Solution | 4°C | Aqueous Buffer | Not recommended for more than one day[2] |
Experimental Protocols
Protocol for Assessing the Purity and Stability of this compound by HPLC
This protocol outlines a general method to assess the stability of this compound in a specific solvent or buffer over time.
1. Materials:
- This compound
- HPLC-grade solvent (e.g., DMSO, water, acetonitrile, methanol)
- Appropriate buffer (if assessing stability in an aqueous medium)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
2. Preparation of Stock and Working Solutions:
- Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
- Dilute the stock solution with the desired solvent/buffer to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL). This is your "time zero" (T=0) sample.
3. Stability Study Setup:
- Aliquot the working solution into several vials.
- Store the vials under the desired conditions (e.g., room temperature, 4°C, protected from light).
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial for analysis.
4. HPLC Analysis:
- Inject the T=0 sample onto the HPLC system to establish the initial purity and retention time of the intact compound.
- Develop a suitable gradient elution method. For example:
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A linear gradient from 5% to 95% B over 20 minutes.
- Flow rate: 1 mL/min
- Detection: UV at 260 nm
- Analyze samples from each time point using the same HPLC method.
5. Data Analysis:
- Compare the chromatograms from each time point to the T=0 sample.
- Calculate the percentage of the main peak area relative to the total peak area at each time point.
- A decrease in the main peak area and the appearance of new peaks indicate degradation.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Optimizing Enzymatic Assays with 5'-Iodo-5'-deoxyadenosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-Iodo-5'-deoxyadenosine in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in enzymatic assays?
A1: this compound is a synthetic analog of adenosine. In enzymatic assays, it is primarily used as an inhibitor, particularly for enzymes that utilize S-adenosyl-L-methionine (SAM) as a cofactor, such as radical SAM enzymes. One well-characterized target is S-adenosyl-L-homocysteine (SAH) hydrolase.[1][2]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is sparingly soluble in aqueous buffers. It is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution. This stock can then be diluted into the aqueous assay buffer. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid inhibiting the enzyme. For example, a stock solution in DMSO can be prepared and then serially diluted in the assay buffer to achieve the desired final concentrations.[3]
Q3: What are the optimal storage conditions for this compound?
A3: this compound powder should be stored at -20°C. Stock solutions in organic solvents should also be stored at -20°C in tightly sealed vials to prevent evaporation and absorption of moisture. Aqueous dilutions should be prepared fresh for each experiment.
Troubleshooting Guide
Issue 1: Low or No Enzyme Inhibition Observed
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect Inhibitor Concentration | Verify the calculations for your serial dilutions. Perform a wide range of inhibitor concentrations in your initial experiments to determine the IC50 value. |
| Inactive Enzyme | Run a positive control experiment with a known inhibitor of your target enzyme to confirm its activity. Ensure the enzyme has been stored and handled correctly according to the manufacturer's instructions. |
| Suboptimal Assay Conditions | Optimize the assay conditions (pH, temperature, incubation time) for your specific enzyme. Consult the literature for established protocols for your enzyme of interest. |
Issue 2: High Background Signal in the Assay
| Potential Cause | Troubleshooting Steps |
| Interference of this compound with Detection Method | Run a control experiment with the inhibitor and all assay components except the enzyme to check for any direct effect on the detection signal (absorbance or fluorescence). If interference is observed, consider using an alternative detection method or a different wavelength.[4] |
| Precipitation of the Inhibitor | Visually inspect the wells of your assay plate for any signs of precipitation, especially at higher concentrations of this compound. If precipitation occurs, you may need to adjust the final concentration of the organic solvent or use a different solubilizing agent. |
| Contaminated Reagents | Use high-purity reagents and freshly prepared buffers to minimize background signal. |
Issue 3: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Use calibrated pipettes and ensure thorough mixing of all assay components. Prepare a master mix for the common reagents to minimize pipetting errors between wells. |
| Fluctuations in Temperature | Ensure that all assay components are equilibrated to the correct temperature before starting the reaction. Use a temperature-controlled plate reader or water bath for incubation. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water to create a humidified environment. |
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | Soluble |
| DMF | Soluble |
| Aqueous Buffers | Sparingly soluble |
Table 2: Example Inhibitory Activity of this compound
| Enzyme Target | Assay Type | Reported IC50 | Reference |
| S-adenosyl-L-homocysteine (SAH) hydrolase | Colorimetric | Not explicitly found in searches, but known to be an inhibitor.[1][2] | [1][2] |
Experimental Protocols
Protocol: Inhibition of S-adenosyl-L-homocysteine (SAH) Hydrolase Activity
This protocol is adapted from a colorimetric assay for SAH hydrolase activity.
Materials:
-
Purified S-adenosyl-L-homocysteine (SAH) hydrolase
-
S-adenosyl-L-homocysteine (SAH) - substrate
-
This compound - inhibitor
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.2
-
DTNB (Ellman's Reagent) solution: 10 mM in Assay Buffer
-
DMSO (for dissolving inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Inhibitor Solutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of inhibitor concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is the same and does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
SAH hydrolase solution (final concentration to be optimized for linear reaction rate)
-
Inhibitor solution (or vehicle control - Assay Buffer with the same percentage of DMSO)
-
-
Include a "no enzyme" control for each inhibitor concentration to measure background absorbance.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the substrate SAH to each well to initiate the enzymatic reaction. The final concentration of SAH should be at or near its Km value for the enzyme.
-
Immediately add DTNB solution to each well.
-
-
Data Acquisition:
-
Measure the absorbance at 412 nm every minute for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.
-
Subtract the rate of the "no enzyme" control from the corresponding experimental wells.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
References
- 1. Mechanism of inactivation of S-adenosyl-L-homocysteine hydrolase by 5'-deoxy-5'-S-allenylthioadenosine and 5'-deoxy-5'-S-propynylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of S-adenosyl-L-homocysteine hydrolase and antiviral activity with 5',5',6',6'-tetradehydro-6'-deoxy-6'-halohomoadenosine analogues (4'-haloacetylene analogues derived from adenosine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 5'-Iodo-5'-deoxyadenosine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5'-Iodo-5'-deoxyadenosine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Appel reaction, which converts the primary 5'-hydroxyl group of adenosine into an iodide. This reaction is typically carried out using triphenylphosphine (PPh₃) and iodine (I₂) in a suitable solvent like pyridine or dichloromethane.
Q2: What are the primary side products I should expect in this synthesis?
A2: The most significant and unavoidable side product of the Appel reaction is triphenylphosphine oxide (TPPO).[1][2][3] This is formed from the triphenylphosphine reagent during the course of the reaction. Additionally, unreacted starting material (adenosine) can be present if the reaction does not proceed to completion.
Q3: How can I remove the triphenylphosphine oxide (TPPO) byproduct?
A3: Triphenylphosphine oxide can typically be removed from the reaction mixture through purification techniques such as column chromatography on silica gel.[3] In some cases, filtration may also be employed to remove a portion of the precipitated TPPO.
Q4: Is it necessary to use protecting groups for the 2' and 3'-hydroxyls of adenosine?
A4: To ensure regioselective iodination at the 5'-position and prevent side reactions at the 2' and 3'-hydroxyl groups, it is highly recommended to protect them. The most common protecting group for this purpose is the isopropylidene acetal, which can be introduced by reacting adenosine with 2,2-dimethoxypropane or acetone under acidic conditions.[4][5][6]
Q5: What are the signs of a successful reaction?
A5: Progress of the reaction can be monitored by thin-layer chromatography (TLC). A successful reaction will show the consumption of the starting material (adenosine or protected adenosine) and the appearance of a new, less polar spot corresponding to the this compound product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low to no product formation | Incomplete reaction. | - Ensure all reagents are of high purity and anhydrous, as moisture can quench the reaction. - Increase the reaction time and/or temperature according to established protocols. - Verify the stoichiometry of the reagents; an excess of triphenylphosphine and iodine may be required. |
| Presence of multiple unidentified spots on TLC | Formation of multiple side products. | - If not using protecting groups, consider protecting the 2' and 3'-hydroxyls to prevent iodination at these positions. - Degradation of the starting material or product may occur if the reaction temperature is too high or the reaction time is excessively long. Optimize reaction conditions. |
| Difficulty in removing triphenylphosphine oxide (TPPO) | High concentration of TPPO co-eluting with the product. | - Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. - In some cases, precipitation of TPPO from a suitable solvent prior to chromatography can be effective. |
| Product appears to be unstable during workup or purification | Cleavage of the glycosidic bond. | - Avoid strongly acidic or basic conditions during the workup and purification steps. Maintain a neutral pH where possible. |
| Yield is consistently low | Mechanical losses during purification. | - Ensure careful handling during extraction and chromatography steps. - Confirm the complete extraction of the product from the aqueous phase during workup. |
Experimental Protocol: Synthesis of this compound from Adenosine
This protocol is a representative method and may require optimization based on specific laboratory conditions and starting material purity.
Materials:
-
Adenosine
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Pyridine (anhydrous)
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Silica gel for column chromatography
Procedure:
-
To a solution of adenosine in anhydrous pyridine, add triphenylphosphine.
-
Slowly add iodine to the mixture at room temperature.
-
Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of CHCl₃:MeOH, 9:1).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in chloroform) to isolate the this compound.[5]
Reaction Pathway and Side Product Formation
Caption: Synthesis of this compound and formation of the primary side product.
References
Troubleshooting low yields in 5'-Iodo-5'-deoxyadenosine reactions
Welcome to the technical support center for the synthesis of 5'-Iodo-5'-deoxyadenosine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during this critical chemical transformation.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a very low yield. What are the most common causes?
A1: Low yields in this reaction, typically performed via an Appel-type reaction, are often attributed to several factors:
-
Presence of Water: The reagents used, particularly the phosphine and iodine-based reagents, are sensitive to moisture. Water can consume the active reagents, leading to the formation of byproducts and a significant reduction in the yield of the desired iodinated product. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.
-
Side Reactions: Several side reactions can compete with the desired 5'-iodination, consuming the starting material and reagents. These can include reactions at the 2' and 3'-hydroxyl groups of the ribose sugar or modifications on the adenine base.
-
Degradation of Product: The product, this compound, may be unstable under the reaction or workup conditions, leading to degradation and lower isolated yields.
-
Difficult Purification: A major challenge in this synthesis is the removal of the triphenylphosphine oxide (TPPO) byproduct.[2] Inefficient purification can lead to a low recovery of the pure product.
Q2: I see a significant amount of a white precipitate in my reaction mixture. What is it and how do I remove it?
A2: The white precipitate is most likely triphenylphosphine oxide (TPPO), a common byproduct of the Appel reaction.[2] Its removal is a critical step for obtaining pure this compound. Several methods can be employed for its removal:
-
Precipitation: TPPO is poorly soluble in non-polar solvents like hexane or diethyl ether. After the reaction, concentrating the mixture and triturating with these solvents can cause the TPPO to precipitate, allowing for its removal by filtration.
-
Chromatography: Column chromatography on silica gel is a common method for separating the more polar this compound from the less polar TPPO. A gradient elution system is often required for effective separation.
-
Precipitation with Metal Salts: TPPO can form complexes with certain metal salts, such as zinc chloride (ZnCl₂), which then precipitate out of solution. This can be an effective method for removing the bulk of the TPPO before final purification.
Q3: Can I perform the iodination on unprotected adenosine? What are the potential side reactions?
A3: Yes, it is possible to achieve regioselective iodination of the primary 5'-hydroxyl group of unprotected adenosine.[3] The 5'-hydroxyl is more sterically accessible and generally more reactive than the secondary 2'- and 3'-hydroxyl groups. However, the lack of protecting groups can lead to side reactions, especially under forcing conditions:
-
Reaction at 2' and 3'-Hydroxyls: Although less favored, iodination or other modifications can occur at the secondary hydroxyl groups, leading to a mixture of products and reducing the yield of the desired 5'-iodo compound.
-
N-Alkylation of Adenine: The nitrogen atoms on the adenine ring are nucleophilic and could potentially react with the reaction intermediates, though this is less common under standard Appel conditions.
-
Formation of Anhydroadenosine: Under certain conditions, intramolecular cyclization can occur to form anhydroadenosine derivatives.
To minimize these side reactions, it is crucial to use mild reaction conditions and carefully control the stoichiometry of the reagents.
Q4: What are the best practices for setting up the reaction to maximize yield?
A4: To maximize the yield of this compound, consider the following best practices:
-
Dry Everything: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and dry your starting adenosine if it has been exposed to moisture.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon to prevent moisture from entering the reaction vessel.
-
Reagent Quality: Use high-purity reagents. Old or improperly stored triphenylphosphine can be partially oxidized, reducing its effectiveness.
-
Controlled Addition: Add the reagents, particularly the iodine solution, slowly and in a controlled manner, especially if the reaction is exothermic.
-
Temperature Control: Maintain the recommended reaction temperature. Some protocols call for cooling the reaction mixture initially before allowing it to warm to room temperature.
-
Monitoring: Regularly monitor the reaction progress by TLC to determine the optimal reaction time and to check for the formation of byproducts.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation (by TLC) | 1. Inactive reagents (moisture contamination).2. Incorrect stoichiometry of reagents.3. Reaction temperature is too low. | 1. Use freshly dried solvents and new bottles of reagents. Ensure adenosine is dry.2. Carefully re-calculate and measure the molar equivalents of triphenylphosphine, iodine, and imidazole.3. Gradually increase the reaction temperature and monitor by TLC. |
| Multiple Spots on TLC, Low Yield of Desired Product | 1. Side reactions at other hydroxyl groups.2. Degradation of the starting material or product.3. Presence of excess water leading to byproducts. | 1. Use milder reaction conditions (e.g., lower temperature). Consider using protecting groups for the 2' and 3'-hydroxyls if regioselectivity is a persistent issue.2. Check the stability of your starting material and product under the reaction conditions. Consider a shorter reaction time.3. Rigorously follow anhydrous procedures. |
| Difficulty in Removing Triphenylphosphine Oxide (TPPO) | 1. Inefficient precipitation or extraction.2. Co-elution with the product during column chromatography. | 1. Try different non-polar solvents for precipitation (e.g., hexane, diethyl ether, or a mixture). Consider precipitation with ZnCl₂.2. Optimize the solvent system for column chromatography. A shallow gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is often effective. |
| Product is Isolated but appears impure by NMR | 1. Residual TPPO.2. Presence of other phosphorus-containing byproducts.3. Contamination with solvent from purification. | 1. Re-purify the product using a different method (e.g., preparative HPLC).2. Analyze the crude mixture by ³¹P NMR to identify phosphorus byproducts and optimize purification accordingly.3. Ensure the product is thoroughly dried under high vacuum after purification. |
Experimental Protocols
Protocol 1: Iodination of Unprotected Adenosine using Triphenylphosphine and Iodine
This protocol is a common method for the selective 5'-iodination of adenosine.
Materials:
-
Adenosine
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Anhydrous Pyridine or Dichloromethane (DCM)
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve adenosine (1 equivalent) in anhydrous pyridine or DCM.
-
Add triphenylphosphine (1.5 - 2.0 equivalents) and imidazole (1.5 - 2.0 equivalents) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of iodine (1.5 - 2.0 equivalents) in the same anhydrous solvent.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:MeOH 9:1).
-
Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a few drops of methanol.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography. Elute with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to separate the product from triphenylphosphine oxide and other impurities.
-
Combine the fractions containing the product and evaporate the solvent to yield this compound as a solid.
Data Presentation
| Reaction Conditions | Reagents (equivalents) | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| Appel Reaction | PPh₃ (1.5), I₂ (1.5), Imidazole (1.5) | Pyridine | 0 to RT | 2-4 | ~60-70% | General Appel Protocol |
| Modified Appel | PPh₃ (2.0), I₂ (2.0), Imidazole (3.0) | DCM | 0 to RT | 16 | Not specified for adenosine | General Appel Protocol |
| Mitsunobu-like | PPh₃, DIAD, Phthalimide (for azide intermediate) | THF | 0 to RT | 18 | High (for azide) | [4] |
Note: Yields are highly dependent on specific reaction conditions, scale, and purification efficiency. The values presented are indicative and may vary.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathway for the synthesis of this compound via the Appel reaction.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
Avoiding degradation of 5'-Iodo-5'-deoxyadenosine in solution
Welcome to the Technical Support Center for 5'-Iodo-5'-deoxyadenosine (5'-IAdo). This resource is designed to assist researchers, scientists, and drug development professionals in avoiding the degradation of 5'-IAdo in solution and to provide guidance on its proper handling and use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term storage, this compound should be stored at -20°C. For short-term use, it may be stored at room temperature, but prolonged exposure to ambient conditions should be avoided to minimize degradation.[1]
Q2: What solvents are suitable for dissolving this compound?
This compound can be dissolved in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For aqueous solutions, it is sparingly soluble in buffers like phosphate-buffered saline (PBS). To prepare aqueous solutions, it is recommended to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer of choice.
Q3: What are the primary pathways of this compound degradation?
This compound can degrade through two primary pathways:
-
Enzymatic Degradation: In biological systems, 5'-IAdo is a substrate for the enzyme Methylthioadenosine Phosphorylase (MTAP).[1] This enzyme catalyzes the phosphorolytic cleavage of the glycosidic bond, yielding adenine and 5-iodo-5-deoxy-α-D-ribose 1-phosphate.[1]
-
Chemical Degradation: In solution, 5'-IAdo can undergo chemical degradation, primarily through hydrolysis of the glycosidic bond. This process can be influenced by factors such as pH, temperature, and light exposure. The C-I bond may also be susceptible to cleavage under certain conditions.
Q4: How can I monitor the degradation of this compound in my experiments?
Degradation can be monitored by High-Performance Liquid Chromatography (HPLC) with UV detection. A decrease in the peak area of the parent 5'-IAdo compound and the appearance of new peaks corresponding to degradation products would indicate instability. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound in solution.
| Symptom | Possible Cause | Suggested Solution |
| Loss of compound activity or inconsistent results | Degradation of 5'-IAdo in stock solution or working solution. | - Prepare fresh stock solutions in anhydrous DMSO and store in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles. - For aqueous working solutions, prepare them fresh before each experiment. - Protect solutions from light by using amber vials or covering the container with aluminum foil. |
| Appearance of unexpected peaks in HPLC analysis | Chemical degradation of 5'-IAdo. | - Check the pH of your solution. Acidic or basic conditions can accelerate hydrolysis. Adjust the pH to a neutral range (pH 6-8) if your experiment allows. - Avoid high temperatures. If heating is necessary, minimize the duration and temperature. - Perform a forced degradation study to identify potential degradation products and optimize your analytical method to separate them from the parent compound. |
| Rapid loss of compound in cell-based assays | Enzymatic degradation by cellular MTAP. | - Use cell lines with known low or deficient MTAP activity if the experimental design permits. - Be aware that the effective concentration of 5'-IAdo may decrease over time in MTAP-proficient cells. Consider this when designing the duration of your experiment and interpreting the results. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of 5'-IAdo.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of 5'-IAdo in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol 2: Assessment of Hydrolytic Stability of this compound using HPLC
Objective: To evaluate the stability of 5'-IAdo in aqueous solutions at different pH values and temperatures.
Materials:
-
This compound stock solution (in DMSO)
-
Buffers of varying pH (e.g., pH 4, 7, and 9)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare working solutions of 5'-IAdo (e.g., 100 µM) by diluting the DMSO stock solution in the different pH buffers. The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately analyze the aliquots by HPLC.
-
Mobile Phase: A gradient of water and acetonitrile is typically used. For example, start with 5% ACN and increase to 95% ACN over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (approximately 260 nm).
-
-
Quantify the peak area of the 5'-IAdo at each time point.
-
Plot the percentage of remaining 5'-IAdo against time to determine the degradation rate at each pH and temperature condition.
Visualizations
Signaling Pathway: Enzymatic Degradation of this compound by MTAP
The following diagram illustrates the enzymatic degradation of this compound by Methylthioadenosine Phosphorylase (MTAP) as part of the methionine salvage pathway.
Caption: Enzymatic degradation of this compound by MTAP.
Experimental Workflow: Assessing Hydrolytic Stability
This diagram outlines the workflow for determining the stability of this compound in solution.
Caption: Workflow for assessing the hydrolytic stability of 5'-IAdo.
Logical Relationship: Factors Affecting this compound Stability
This diagram illustrates the key factors that can influence the stability of this compound in solution.
Caption: Key factors influencing the stability of this compound.
References
Improving the solubility of 5'-Iodo-5'-deoxyadenosine for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-Iodo-5'-deoxyadenosine (5'-IA). Our goal is to help you overcome common challenges in handling this compound to ensure the accuracy and reproducibility of your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic nucleoside analog. It is structurally similar to adenosine, with an iodine atom replacing the 5'-hydroxyl group. This modification can alter its chemical properties and biological activity, making it a subject of interest in various research areas, including as a potential precursor for other molecules and as a biologically active substance itself.[1]
Q2: What are the primary challenges when working with this compound in vitro?
The primary challenge is its limited aqueous solubility, which can complicate the preparation of stock and working solutions for cell-based assays and other in vitro experiments. Ensuring complete dissolution and avoiding precipitation during experiments is crucial for obtaining reliable results.
Q3: In which solvents is this compound soluble?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving 5'-IA Powder | Low intrinsic solubility at room temperature. | Use an appropriate organic solvent such as DMSO or DMF to prepare a concentrated stock solution. Gentle warming (to 37°C) or brief sonication can aid dissolution. Ensure the use of high-purity, anhydrous solvents, as moisture can affect solubility.[4] |
| Precipitation in Aqueous Buffer/Media | The concentration of 5'-IA exceeds its solubility limit in the aqueous environment after dilution from an organic stock solution. | Prepare a more dilute stock solution in the organic solvent. When preparing the working solution, add the stock solution to the aqueous buffer or cell culture medium slowly while vortexing or gently mixing to ensure rapid and even dispersion. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically <0.5%) to avoid solvent-induced cellular toxicity. |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage. Precipitation of the compound during the experiment. | Store the solid compound and stock solutions at -20°C or lower.[5] Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Visually inspect your working solutions for any signs of precipitation before and during the experiment. If precipitation is observed, consider lowering the final concentration of 5'-IA. |
| High Background or Off-Target Effects | The concentration of 5'-IA used is too high. The compound may be interacting with unintended cellular targets. | Perform a dose-response experiment to determine the optimal concentration range for your specific assay. Review the literature for known off-target effects of similar adenosine analogs. For instance, related compounds have been shown to interact with adenosine kinase and other protein kinases.[6][7] |
Quantitative Solubility Data
Note: Specific quantitative solubility data for this compound is limited. The following table provides data for the closely related compound, 5'-deoxyadenosine, which can be used as an estimate.
| Solvent | Solubility of 5'-deoxyadenosine | Molar Concentration (approx.) |
| DMSO | ~15 mg/mL | ~59.7 mM |
| 125 mg/mL (with sonication)[4] | ~497.5 mM | |
| DMF | ~30 mg/mL[3] | ~119.4 mM |
| Hot Water | 19.60-20.40 mg/mL | ~78.0 - 81.2 mM |
| 1:4 DMF:PBS (pH 7.2) | ~0.20 mg/mL | ~0.8 mM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 3.77 mg of this compound powder (Molecular Weight: 377.14 g/mol ).
-
Dissolving: Aseptically add 1 mL of sterile, anhydrous DMSO to the powder in a sterile microcentrifuge tube.
-
Mixing: Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, gently warm the solution to 37°C or sonicate briefly.
-
Sterilization (Optional): If not prepared under strict aseptic conditions, filter the stock solution through a 0.22 µm sterile syringe filter compatible with DMSO into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Thawing: Thaw a single-use aliquot of the 10 mM 5'-IA stock solution at room temperature.
-
Dilution: Add the required volume of the stock solution to your pre-warmed (to the experimental temperature) cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of medium.
-
Mixing: Immediately and gently mix the solution by pipetting up and down or by inverting the tube to ensure homogeneity and prevent localized high concentrations that could lead to precipitation.
-
Application: Use the freshly prepared working solution for your in vitro experiment promptly. It is not recommended to store aqueous solutions of adenosine analogs for more than one day.[2]
Visualizations
Experimental Workflow for Preparing 5'-IA Solutions
Caption: A flowchart outlining the key steps for preparing stock and working solutions of this compound.
Potential Signaling Pathways Affected by this compound
Disclaimer: The following diagrams illustrate potential signaling pathways that may be affected by this compound based on the activity of related adenosine analogs. Direct experimental evidence for 5'-IA's specific targets and mechanisms is limited.
1. Inhibition of S-adenosyl-L-homocysteine (SAH) Hydrolase
Some adenosine analogs are known to inhibit SAH hydrolase, an enzyme crucial for regulating cellular methylation reactions.[8][9] Inhibition of this enzyme leads to the accumulation of SAH, which in turn inhibits various methyltransferases.
References
- 1. This compound | 4099-81-4 [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Antiproliferative and protein kinase binding activities of Some N6, 5'-bis-ureido 5'-amino-5'-deoxyadenosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Adenosine Kinase on Deoxyribonucleic Acid Methylation: Adenosine Receptor-Independent Pathway in Cancer Therapy [frontiersin.org]
- 8. Mechanism of inactivation of S-adenosyl-L-homocysteine hydrolase by 5'-deoxy-5'-S-allenylthioadenosine and 5'-deoxy-5'-S-propynylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 5'-Iodo-5'-deoxyadenosine (5'-IdA)
Welcome to the technical support center for the quantification of 5'-Iodo-5'-deoxyadenosine (5'-IdA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and frequently asked questions related to the analysis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantification of 5'-IdA using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Common Problems, Potential Causes, and Solutions for 5'-IdA Quantification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) in HPLC | - Inappropriate mobile phase pH. - Column degradation or contamination. - Sample overload. | - Adjust the mobile phase pH to ensure 5'-IdA is in a single ionic state. - Use a guard column and/or flush the column with a strong solvent. - Reduce the injection volume or dilute the sample. |
| Low Signal Intensity or No Peak Detected | - Instability of 5'-IdA in the sample matrix or during storage. - Inefficient extraction from the sample matrix. - Suboptimal ionization in LC-MS/MS. | - Store samples at -80°C and minimize freeze-thaw cycles. Prepare fresh standards. - Optimize the sample preparation method (e.g., solid-phase extraction). - Adjust the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). |
| High Variability Between Replicates | - Inconsistent sample preparation. - Pipetting errors. - Inconsistent instrument performance. | - Automate sample preparation steps where possible. Ensure complete dissolution. - Calibrate pipettes regularly and use proper pipetting techniques. - Equilibrate the system before injection and run system suitability tests. |
| Matrix Effects in LC-MS/MS (Ion Suppression or Enhancement) | - Co-eluting endogenous compounds from the biological matrix. | - Improve chromatographic separation to resolve 5'-IdA from interfering compounds. - Utilize a stable isotope-labeled internal standard for 5'-IdA if available. - Optimize sample cleanup procedures (e.g., SPE) to remove interfering substances. |
| Carryover in a Sequence of Injections | - Adsorption of 5'-IdA onto the column or other parts of the LC system. | - Use a stronger needle wash solvent. - Inject blank samples between high-concentration samples. - Optimize the mobile phase to reduce non-specific binding. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for quantifying this compound?
A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity, especially for complex biological matrices.[1][2] High-Performance Liquid Chromatography (HPLC) with UV detection is also a viable option, particularly for in-process monitoring or for samples with higher concentrations of 5'-IdA.[3][4]
Q2: How should I prepare my samples for analysis?
A2: Sample preparation is critical for accurate quantification.[5] For biological samples such as cell lysates or plasma, a protein precipitation step followed by solid-phase extraction (SPE) is often recommended to remove interfering substances and concentrate the analyte. For simpler matrices, filtration may be sufficient.
Q3: What are the key parameters to optimize for an LC-MS/MS method?
A3: Key parameters for LC-MS/MS optimization include:
-
Chromatographic Separation: Column chemistry (e.g., C18), mobile phase composition, and gradient profile to achieve good peak shape and separation from matrix components.
-
Mass Spectrometry: Optimization of precursor and product ions (MRM transitions), collision energy, and source parameters (e.g., spray voltage, gas temperatures) for maximal signal intensity.
Q4: How can I ensure the stability of 5'-IdA in my samples?
A4: Due to the potential for degradation, it is recommended to store stock solutions and biological samples at -80°C. Minimize freeze-thaw cycles by preparing aliquots. It is also advisable to assess the stability of 5'-IdA under the conditions of your sample preparation and analysis.
Q5: What should I use as an internal standard?
A5: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., ¹³C or ¹⁵N labeled). If this is not available, a structurally similar molecule that is not present in the sample and has similar chromatographic and ionization behavior can be used.
Experimental Protocols
Disclaimer: The following protocols are generalized based on methods for similar nucleoside analogs and may require optimization for your specific application and instrumentation.
Protocol 1: Quantification of 5'-IdA by LC-MS/MS
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of 5'-IdA in a suitable solvent (e.g., methanol or DMSO) and store it at -80°C.
-
Create a series of calibration standards by serially diluting the stock solution in the same matrix as your samples (e.g., blank cell lysate, plasma).
-
Prepare at least three levels of QC samples (low, medium, and high concentrations).
-
-
Sample Preparation:
-
Thaw samples on ice.
-
For protein-containing samples, perform a protein precipitation step by adding 3 volumes of cold acetonitrile containing the internal standard.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase starting condition.
-
Filter the reconstituted sample through a 0.22 µm filter before injection.[6]
-
-
LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute 5'-IdA, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be determined by infusing a standard of 5'-IdA. For the precursor ion, use the [M+H]⁺ adduct.
-
Protocol 2: Quantification of 5'-IdA by HPLC-UV
-
Preparation of Standards:
-
Prepare a stock solution and calibration standards of 5'-IdA in the mobile phase.
-
-
Sample Preparation:
-
Follow a similar sample preparation procedure as for LC-MS/MS, but reconstitution should be done in the initial mobile phase.
-
-
HPLC-UV Conditions:
-
LC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution using a mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: Monitor at the wavelength of maximum absorbance for 5'-IdA (approximately 260 nm).[3]
-
Data Presentation
Table 2: Example LC-MS/MS Method Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 5 min |
| Ionization Mode | ESI+ |
| Precursor Ion (m/z) | 378.0 [M+H]⁺ |
| Product Ion (m/z) | 136.1 (Adenine fragment) |
| Collision Energy | To be optimized |
Table 3: Example HPLC-UV Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 20 mM Ammonium Acetate:Acetonitrile (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Run Time | 15 minutes |
Visualizations
Caption: Workflow for the quantification of 5'-IdA by LC-MS/MS.
Caption: Troubleshooting decision tree for inconsistent 5'-IdA results.
References
- 1. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. protocols.io [protocols.io]
Technical Support Center: Crystallization of Proteins with 5'-Iodo-5'-deoxyadenosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with crystallizing proteins with the adenosine analog, 5'-Iodo-5'-deoxyadenosine (5'-I-Ado).
Troubleshooting Guide
Crystallizing a protein in complex with a ligand like 5'-I-Ado can be a complex process. This guide addresses common issues in a question-and-answer format to help you navigate your experiments.
Q1: I'm observing precipitation immediately after adding 5'-I-Ado to my protein solution. What could be the cause and how can I fix it?
A1: Immediate precipitation upon ligand addition often points to issues with ligand solubility or an inappropriate buffer composition.
-
Ligand Solubility: 5'-I-Ado, like many adenosine analogs, may have limited solubility in aqueous buffers. It is often necessary to first dissolve it in an organic solvent like DMSO or dimethyl formamide (DMF) before adding it to the protein solution.[1]
-
Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution: Dissolve 5'-I-Ado in 100% DMSO to create a high-concentration stock solution.
-
Minimize Final Organic Solvent Concentration: When adding the ligand to your protein, ensure the final concentration of the organic solvent is low (typically ≤ 5% v/v) to avoid protein denaturation.
-
Incremental Addition: Add the ligand stock to the protein solution in small increments while gently mixing to prevent localized high concentrations that can cause precipitation.
-
Buffer Optimization: The pH and composition of your buffer can significantly impact the solubility of both the protein and the ligand. Consider screening a range of pH values and buffer systems.
-
Q2: My protein-ligand complex is not forming crystals, while the apo-protein crystallizes readily. What should I try?
A2: The presence of a ligand can alter the surface properties of a protein, potentially interfering with existing crystal contacts or requiring entirely new crystallization conditions.
-
Co-crystallization vs. Soaking: If co-crystallization (adding the ligand before setting up crystallization trials) fails, soaking the ligand into pre-formed apo-protein crystals is a viable alternative. However, the success of soaking depends on the crystal packing and the presence of solvent channels that allow the ligand to diffuse to the binding site.
-
Troubleshooting Steps:
-
Vary Ligand Concentration: The optimal ligand concentration is crucial. A significant excess of the ligand is often required to ensure saturation of the binding site. A starting point is to use a 10-fold molar excess of the ligand over the protein.
-
Incubation Time: Incubate the protein-ligand mixture for a sufficient duration (e.g., 1-2 hours or even overnight at 4°C) to allow for complex formation before setting up crystallization screens.[2]
-
Screen a Wide Range of Conditions: The optimal crystallization condition for the complex may be very different from that of the apo-protein. It is advisable to perform a broad screen of new crystallization conditions.
-
Seeding: If you have apo-protein crystals, microseeding can be a powerful technique to induce the crystallization of the complex.[2]
-
Q3: I'm concerned about the stability of 5'-I-Ado in my crystallization buffer over a long experiment. How can I assess and mitigate potential degradation?
A3: Adenosine analogs can be susceptible to enzymatic or chemical degradation, especially over the extended timeframes of a crystallization experiment.
-
Troubleshooting Steps:
-
Use Freshly Prepared Solutions: Always prepare fresh stock solutions of 5'-I-Ado for your experiments.
-
Control Temperature: Set up crystallization trials at a stable, controlled temperature. While many experiments are conducted at room temperature, some proteins and ligands are more stable at 4°C.
-
pH Monitoring: Ensure the pH of your crystallization buffer is stable and within a range that is optimal for both the protein and the ligand.
-
Analytical Check: If you suspect degradation, you can analyze your crystallization drop contents over time using techniques like HPLC to monitor the integrity of the 5'-I-Ado.
-
Frequently Asked Questions (FAQs)
Q: What is a good starting concentration for 5'-I-Ado in my co-crystallization experiments?
A: A common starting point for a new ligand is to use a 5 to 10-fold molar excess over the protein concentration. However, the optimal concentration is highly dependent on the binding affinity (Kd) of the ligand for your specific protein and should be determined empirically.
Q: In which solvents is this compound soluble?
A: While specific quantitative solubility data for this compound is not extensively published, based on its structural similarity to other adenosine analogs like 5'-deoxyadenosine, it is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] It is likely to have limited solubility in aqueous buffers.
Q: Should I use co-crystallization or soaking for my experiments with 5'-I-Ado?
A: The choice between co-crystallization and soaking depends on several factors. Co-crystallization is often preferred when the ligand induces a conformational change in the protein that is necessary for crystallization or if the ligand has low solubility.[2] Soaking is a simpler and less protein-intensive method but is only effective if the apo-protein crystals have suitable solvent channels for the ligand to access the binding site. It is often recommended to try both approaches in parallel.
Data Presentation
The following tables provide recommended starting conditions for your crystallization experiments with this compound. These are general guidelines, and optimization will be necessary for your specific protein.
Table 1: Recommended Starting Concentrations for 5'-I-Ado Stock and Crystallization Trials
| Parameter | Recommended Starting Value | Notes |
| 5'-I-Ado Stock Solution | ||
| Solvent | 100% DMSO | Ensure DMSO is high purity and anhydrous. |
| Concentration | 50-100 mM | Prepare a concentrated stock to minimize the final DMSO concentration in the crystallization drop. |
| Co-crystallization Trial | ||
| Protein Concentration | 5-15 mg/mL | This is a typical range for initial screening. |
| Molar Ratio (Ligand:Protein) | 10:1 | A 10-fold molar excess is a good starting point to ensure saturation. |
| Final DMSO Concentration | ≤ 5% (v/v) | High concentrations of DMSO can be detrimental to protein stability and crystallization. |
Table 2: Common Co-crystallization Buffer Components
| Component | Example Concentration Range | Purpose |
| Buffer | 100 mM | Maintain a stable pH. Common buffers include Tris, HEPES, MES. |
| Precipitant | Induce protein supersaturation. | |
| Polyethylene Glycol (PEG) | 10-25% (w/v) | e.g., PEG 3350, PEG 4000, PEG 6000 |
| Salts | 0.1 - 2.0 M | e.g., Ammonium sulfate, Sodium chloride |
| Additives | Can sometimes improve crystal quality. | |
| Salts | 25-200 mM | e.g., NaCl, MgCl₂, CaCl₂ |
| Small Molecules | 2-10% (v/v) | e.g., Glycerol, MPD |
Experimental Protocols
Protocol 1: Co-crystallization of a Protein with this compound
-
Protein Preparation:
-
Purify the target protein to >95% homogeneity.
-
Concentrate the protein to a final concentration of 5-15 mg/mL in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
-
Ligand Stock Preparation:
-
Dissolve this compound in 100% DMSO to a final concentration of 100 mM.
-
-
Complex Formation:
-
On ice, slowly add the 100 mM 5'-I-Ado stock solution to the protein solution to achieve a final 10-fold molar excess of the ligand. Ensure the final DMSO concentration does not exceed 5% (v/v).
-
Incubate the protein-ligand mixture on ice for at least 1 hour to allow for complex formation.
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove any precipitate.
-
-
Crystallization Screening:
-
Use the supernatant from the previous step to set up crystallization trials using commercial screens (e.g., Hampton Research, Molecular Dimensions).
-
Employ the sitting drop or hanging drop vapor diffusion method. Mix the protein-ligand complex with the reservoir solution in a 1:1 ratio.
-
-
Crystal Optimization:
-
Monitor the crystallization plates regularly.
-
Once initial crystal hits are identified, optimize the conditions by systematically varying the pH, precipitant concentration, and additive concentrations.
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of adenosine in infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
Validation & Comparative
Unveiling the Inhibitory Landscape: A Comparative Analysis of 5'-Iodo-5'-deoxyadenosine and Other Adenosine Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced inhibitory effects of adenosine analogs is paramount for advancing therapeutic strategies targeting a spectrum of diseases, from cancer to viral infections. This guide provides a comprehensive comparison of 5'-Iodo-5'-deoxyadenosine and other key adenosine analogs, supported by quantitative data and detailed experimental protocols to inform inhibitor selection and experimental design.
Adenosine and its analogs are pivotal in cellular metabolism and signaling, primarily by interacting with enzymes that regulate adenosine levels and with cell surface adenosine receptors. The modification of the adenosine scaffold has yielded a plethora of analogs with varying inhibitory potencies against key enzymes such as adenosine kinase (AK), adenosine deaminase (ADA), and S-adenosylhomocysteine hydrolase (SAHH). This compound, a synthetic nucleoside analog, has garnered interest for its potential as an inhibitor of these crucial cellular regulators. This guide delves into a comparative analysis of its inhibitory effects alongside other well-characterized adenosine analogs.
Quantitative Comparison of Inhibitory Potency
The inhibitory activity of adenosine analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize the available data for this compound and a selection of other adenosine analogs against key enzymatic targets.
Table 1: Inhibitory Activity against Adenosine Kinase (AK)
| Compound | IC50 (nM) | Ki (nM) | Organism/Enzyme Source |
| 5'-Iodotubercidin | 26[1][2] | 30 | Not Specified |
| ABT-702 | 1.7 | - | Human |
| A-134974 | 0.06 | - | Not Specified |
| GP515 | 4 | - | Human cardiac ADK |
| 5'-Amino-5'-deoxyadenosine | - | - | Potent inhibitor |
| 5'-N-ethylcarboxamidoadenosine | 25,000 | - | Human placental |
| 5'-methylthioadenosine | 250,000 | - | Human placental |
| N6-cyclohexyladenosine | 220,000 | - | Human placental |
| N6-L-phenylisopropyladenosine | 200,000 | - | Human placental |
| 6-methylmercaptopurine riboside | 10,000 (at 0.5 µM adenosine) | - | Human placental |
Table 2: Inhibitory Activity against S-Adenosylhomocysteine Hydrolase (SAHH)
| Compound | Ki (M) | Notes |
| This compound | - | Intermediate inhibitor |
| Carbocyclic analogue of adenosine | 5 x 10⁻⁹ | Most potent inhibitor |
| 2'-Deoxyadenosine | - | Suicide-like inactivation |
| Neplanocin A | - | Potent inhibitor |
| 7-deaza-adenosine (Tubercidin) | - | Potent inhibitor |
| 9-β-D-arabinofuranosyladenine | - | Potent inhibitor |
Signaling Pathways and Experimental Workflows
To visualize the intricate relationships between adenosine analogs, their enzymatic targets, and the downstream cellular effects, the following diagrams have been generated using Graphviz.
Caption: Adenosine metabolism and signaling pathways.
Caption: General workflow for an enzyme inhibition assay.
Detailed Experimental Protocols
Reproducibility and accuracy are the cornerstones of reliable research. The following are detailed protocols for key experiments used to evaluate the inhibitory effects of adenosine analogs.
Protocol 1: Adenosine Kinase (AK) Inhibition Assay (Coupled Spectrophotometric Assay)
This assay measures AK activity by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human adenosine kinase
-
Adenosine (substrate)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer plate reader
Procedure:
-
Prepare Reagent Mix: In the assay buffer, prepare a reagent mix containing PEP, NADH, PK, and LDH at their final desired concentrations.
-
Compound Addition: Add 2 µL of serially diluted test compounds or DMSO (vehicle control) to the wells of the microplate.
-
Enzyme Addition: Add 50 µL of adenosine kinase solution (in assay buffer) to each well.
-
Substrate Addition: Prepare a solution of adenosine and ATP in assay buffer.
-
Initiate Reaction: Add 50 µL of the adenosine/ATP solution to each well to start the reaction. The final volume should be 100-200 µL.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the decrease in absorbance at 340 nm every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH oxidation) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: S-Adenosylhomocysteine Hydrolase (SAHH) Inhibition Assay (HPLC-Based)
This method directly measures the formation of adenosine from the hydrolysis of S-adenosylhomocysteine (SAH).
Materials:
-
Purified SAHH
-
S-adenosylhomocysteine (SAH) (substrate)
-
Assay Buffer: 50 mM potassium phosphate (pH 7.2), 1 mM EDTA
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Quenching solution: 10% Trichloroacetic acid (TCA)
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, SAHH, and the test compound at various concentrations or DMSO (vehicle control).
-
Pre-incubation: Incubate the mixture at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add SAH to start the reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding an equal volume of cold 10% TCA.
-
Sample Preparation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject a defined volume onto the C18 column.
-
Use an isocratic or gradient mobile phase (e.g., a mixture of phosphate buffer and methanol) to separate adenosine from SAH.
-
Detect adenosine by its UV absorbance at 259 nm.
-
-
Data Analysis:
-
Quantify the amount of adenosine produced by comparing the peak area to a standard curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 or Ki value by plotting the inhibition data against the inhibitor concentration.
-
Conclusion
The comparative analysis of this compound and other adenosine analogs reveals a diverse landscape of inhibitory profiles. While 5'-Iodotubercidin, a close structural relative of this compound, is a potent inhibitor of adenosine kinase, the latter demonstrates intermediate inhibitory activity against S-adenosylhomocysteine hydrolase. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers to make informed decisions in the selection and application of these powerful molecular tools. Further investigation into the specific inhibitory constants of this compound and its broader selectivity profile will be crucial for elucidating its full therapeutic potential. The intricate interplay within the adenosine signaling network underscores the importance of a multi-faceted approach to inhibitor characterization, combining quantitative biochemical assays with cell-based and in vivo studies to fully understand their physiological and pathological implications.
References
A Comparative Guide to 5'-Iodo-5'-deoxyadenosine and 5'-chloro-5'-deoxyadenosine in Enzyme Binding
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of nucleoside analogs with enzymes is paramount for advancing therapeutic design. This guide provides a comparative analysis of 5'-Iodo-5'-deoxyadenosine and 5'-chloro-5'-deoxyadenosine, focusing on their enzyme binding properties. While extensive quantitative data is available for the chloro- ánalogue, a significant data gap exists for its iodo counterpart, highlighting a key area for future research.
Introduction to 5'-Halogenated Deoxyadenosine Analogs
5'-halogenated derivatives of deoxyadenosine are valuable tools in chemical biology and drug discovery. The substitution of the 5'-hydroxyl group with a halogen atom can significantly alter the molecule's chemical properties, including its size, electronegativity, and lipophilicity. These modifications, in turn, influence the compound's ability to interact with the binding pockets of various enzymes, leading to altered affinity and selectivity. This guide focuses on two such analogs: this compound and 5'-chloro-5'-deoxyadenosine.
Comparative Analysis of Enzyme Binding
A direct, quantitative comparison of the enzyme binding profiles of this compound and 5'-chloro-5'-deoxyadenosine is hampered by a lack of available data for the iodo- ánalogue. However, extensive research on 5'-chloro-5'-deoxyadenosine has established it as a potent and selective ligand for certain enzyme families.
5'-chloro-5'-deoxyadenosine: A High-Affinity Ligand for Adenosine Receptors
5'-chloro-5'-deoxyadenosine is a well-characterized agonist for adenosine receptors, with a particularly high affinity for the A1 subtype. The chloro group at the 5' position is thought to enhance binding affinity by reducing steric hindrance within the A1 receptor's binding pocket.
| Target Enzyme | Ligand | K_i_ (nM) |
| Adenosine A1 Receptor | 5'-chloro-5'-deoxy-ENBA | 0.51 |
| Adenosine A2A Receptor | 5'-chloro-5'-deoxy-ENBA | 1340 |
| Adenosine A2B Receptor | 5'-chloro-5'-deoxy-ENBA | 2740 |
| Adenosine A3 Receptor | 5'-chloro-5'-deoxy-ENBA | 1290 |
K_i_ (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower K_i_ value indicates a higher binding affinity.
Beyond adenosine receptors, 5'-chloro-5'-deoxyadenosine has also been shown to inhibit the phosphorylation of phosphatidylinositol and myosin light chain in smooth muscle, suggesting its potential as a vasodilator.
This compound: An Understudied Analog with Potential
In stark contrast to its chloro counterpart, there is a notable absence of publicly available quantitative data (such as K_i_ or IC50 values) for the enzyme binding of this compound. However, some qualitative evidence suggests its potential as a potent enzyme inhibitor.
One study on a series of 6'-halo acetylenic nucleoside analogues as inhibitors of S-adenosyl-L-homocysteine (SAH) hydrolase found that the inhibitory activity followed the trend: iodo > bromo > chloro . This suggests that the larger and more polarizable iodine atom may lead to stronger interactions with the enzyme's active site. However, without quantitative data, a direct comparison of binding affinity remains speculative.
Experimental Protocols for Enzyme Binding Assays
The following are detailed methodologies for key experiments used to determine the binding affinity of ligands like 5'-halogenated deoxyadenosine analogs to their target enzymes.
Radioligand Binding Assay for Adenosine Receptors
This competitive binding assay is used to determine the inhibition constant (K_i_) of a test compound.
Materials:
-
Cell membranes expressing the adenosine receptor subtype of interest.
-
A specific radioligand for the receptor (e.g., [³H]DPCPX for A1 receptors).
-
Test compounds (this compound or 5'-chloro-5'-deoxyadenosine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The K_i_ value is then calculated from the IC50 value using the Cheng-Prusoff equation.
S-adenosyl-L-homocysteine (SAH) Hydrolase Inhibition Assay
This assay measures the enzymatic activity of SAH hydrolase and the inhibitory effect of test compounds.
Materials:
-
Purified SAH hydrolase.
-
S-adenosyl-L-homocysteine (SAH) as the substrate.
-
Test compounds (this compound or 5'-chloro-5'-deoxyadenosine).
-
Reaction Buffer: e.g., 100 mM potassium phosphate, pH 7.5.
-
A method to detect the product, homocysteine (e.g., using Ellman's reagent, DTNB).
-
Spectrophotometer.
Procedure:
-
Pre-incubate the enzyme with varying concentrations of the inhibitor in the reaction buffer.
-
Initiate the enzymatic reaction by adding the substrate (SAH).
-
Monitor the rate of homocysteine production over time by measuring the change in absorbance at a specific wavelength (e.g., 412 nm with DTNB).
-
Determine the initial reaction velocities at each inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental processes and the biological context of these compounds, the following diagrams are provided.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Adenosine A1 receptor signaling pathway.
Conclusion and Future Directions
This guide consolidates the current understanding of the enzyme binding characteristics of this compound and 5'-chloro-5'-deoxyadenosine. While 5'-chloro-5'-deoxyadenosine has been extensively studied, revealing its high affinity for adenosine A1 receptors, a significant knowledge gap exists for this compound. The qualitative evidence suggesting its potent inhibition of SAH hydrolase underscores the urgent need for quantitative studies to determine its binding affinities (K_i_ and IC50 values) across a range of enzymes.
Future research should focus on:
-
Systematic screening: Evaluating the binding of this compound against a panel of enzymes, including adenosine receptors, kinases, and methyltransferases.
-
Direct comparative studies: Performing head-to-head comparisons of the iodo- and chloro- ánalogues under identical experimental conditions.
-
Structural biology: Determining the crystal structures of these analogs in complex with their target enzymes to elucidate the structural basis of their binding affinities and selectivities.
Addressing these research gaps will not only provide a more complete picture of the structure-activity relationships of 5'-halogenated deoxyadenosine analogs but also pave the way for the rational design of more potent and selective enzyme inhibitors for various therapeutic applications.
Validating 5'-Iodo-5'-deoxyadenosine as a Tool Compound for S-Adenosyl-L-homocysteine Hydrolase Inhibition
For Immediate Release
A Comprehensive Comparison Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective validation and comparison of 5'-Iodo-5'-deoxyadenosine (Ido-dA) as a tool compound, primarily targeting S-adenosyl-L-homocysteine (SAH) hydrolase. The document summarizes the current understanding of Ido-dA's mechanism of action, compares its potential efficacy with established inhibitors, and provides detailed experimental protocols for its validation.
Introduction
This compound (Ido-dA) is a synthetic nucleoside analog of adenosine. Based on the established activity of structurally similar 5'-modified adenosine derivatives, Ido-dA is hypothesized to function as an inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase (EC 3.3.1.1). This enzyme plays a crucial role in cellular methylation reactions by hydrolyzing SAH, a product and potent feedback inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. Inhibition of SAH hydrolase leads to the accumulation of SAH, which in turn globally inhibits cellular methylation, impacting a wide range of biological processes including gene expression, signal transduction, and viral replication. This guide evaluates the validity of using Ido-dA as a specific tool compound to probe these processes.
Mechanism of Action: Targeting SAH Hydrolase
The proposed mechanism of action for Ido-dA is the inhibition of SAH hydrolase. This is based on extensive research on other 5'-halogenated and 5'-modified adenosine analogs which have been demonstrated to be competitive or mechanism-based inhibitors of this enzyme. The adenosine-like core structure of Ido-dA allows it to bind to the active site of SAH hydrolase. The 5'-iodo modification is expected to influence its binding affinity and inhibitory potential.
The inhibition of SAH hydrolase by compounds like Ido-dA disrupts the methionine cycle. This leads to an increase in the intracellular ratio of SAH to SAM, effectively dampening the activity of most SAM-dependent methyltransferases.
Comparative Analysis of SAH Hydrolase Inhibitors
| Compound | Type of Inhibitor | Target Enzyme | IC50 / Ki | Reference |
| This compound (Ido-dA) | Hypothesized Competitive | SAH Hydrolase | Data Not Available | - |
| Adenosine dialdehyde (AdOx) | Irreversible | SAH Hydrolase | - | [1] |
| 3-Deazaneplanocin A (DZNep) | Reversible, Indirect | SAH Hydrolase | Potent inhibitor | [2][3] |
| DZ2002 | Reversible | SAH Hydrolase | Less potent than AdOx, but less toxic | [1] |
| Coniferyl alcohol | Competitive | SAH Hydrolase | 34 nM (for recombinant human SAHH) | [4] |
Note: The lack of a reported IC50 or Ki value for Ido-dA is a significant gap in its validation as a tool compound. Researchers are strongly encouraged to perform direct enzymatic assays to determine its inhibitory potency.
Experimental Protocols for Validation
To validate Ido-dA as an SAH hydrolase inhibitor and determine its potency, the following experimental protocols are recommended.
In Vitro SAH Hydrolase Activity Assay (Colorimetric)
This assay measures the production of homocysteine from the enzymatic hydrolysis of SAH. The released homocysteine is detected using Ellman's reagent (DTNB).
Materials:
-
Purified recombinant SAH hydrolase
-
S-Adenosyl-L-homocysteine (SAH) solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
This compound (Ido-dA) and other inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a stock solution of Ido-dA in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add increasing concentrations of Ido-dA to the assay wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., AdOx).
-
Add a solution of purified SAH hydrolase to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, SAH solution, to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction and develop the color by adding DTNB solution to each well.
-
Measure the absorbance at 412 nm.
-
Calculate the percent inhibition for each Ido-dA concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the direct binding of Ido-dA to SAH hydrolase in a cellular context.
Materials:
-
Cultured cells expressing SAH hydrolase
-
This compound (Ido-dA)
-
Lysis buffer
-
Antibodies specific for SAH hydrolase
-
Western blotting reagents and equipment
Procedure:
-
Treat cultured cells with either vehicle or Ido-dA at a desired concentration.
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension and heat the aliquots to a range of different temperatures.
-
Lyse the cells to separate soluble and aggregated proteins.
-
Analyze the amount of soluble SAH hydrolase at each temperature by Western blotting.
-
A shift in the melting curve of SAH hydrolase in the presence of Ido-dA indicates direct target engagement.
Off-Target Effects and Limitations
A critical aspect of validating a tool compound is assessing its selectivity. As Ido-dA is an adenosine analog, it has the potential to interact with other adenosine-binding proteins, such as adenosine kinases and adenosine receptors. The related compound, 5'-deoxy-5'-methylthioadenosine (MTA), is a known agonist of adenosine receptors. Therefore, it is crucial to evaluate the activity of Ido-dA against these potential off-targets.
Recommended Selectivity Assays:
-
Kinase profiling: Screen Ido-dA against a panel of kinases, particularly adenosine kinases.
-
Receptor binding assays: Determine the binding affinity of Ido-dA for various adenosine receptor subtypes (A1, A2A, A2B, A3).
Conclusion and Recommendations
This compound shows promise as a tool compound for studying the role of SAH hydrolase and cellular methylation. Its structural similarity to known SAH hydrolase inhibitors provides a strong rationale for its proposed mechanism of action. However, the lack of direct biochemical data on its inhibitory potency is a significant limitation.
To rigorously validate Ido-dA as a tool compound, researchers should:
-
Determine its IC50 or Ki value for SAH hydrolase using the enzymatic assays described above.
-
Perform selectivity profiling to assess its activity against potential off-targets, such as adenosine kinases and receptors.
-
Utilize cellular assays , such as CETSA, to confirm target engagement in a physiological context.
By undertaking these validation experiments, the scientific community can establish a clearer understanding of this compound's utility as a specific and potent tool for dissecting the intricate roles of SAH hydrolase and methylation in health and disease.
References
- 1. Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplantation model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. 3-Deazaneplanocin A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells | PLOS One [journals.plos.org]
- 4. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic cross-reactivity of 5'-Iodo-5'-deoxyadenosine, a synthetic nucleoside analog. Due to the limited direct experimental data on this compound, this guide leverages inhibitory data from its close structural analog, 5-iodotubercidin, to infer potential off-target interactions. This information is crucial for assessing the selectivity and potential side effects of this compound in therapeutic applications. The guide includes a summary of quantitative inhibitory data, detailed experimental protocols for relevant enzyme assays, and visualizations of experimental workflows and related signaling pathways.
Data Presentation: Enzyme Inhibition Profile
The following table summarizes the inhibitory concentrations (IC50) of 5-iodotubercidin, a compound structurally similar to this compound, against a panel of protein kinases and adenosine kinase. This data suggests that this compound may exhibit a similar pattern of cross-reactivity.
| Enzyme Target | Compound | IC50 (µM) |
| Adenosine Kinase | 5-iodotubercidin | 0.026[1] |
| Casein Kinase 1 (CK1) | 5-iodotubercidin | 0.4[1] |
| Casein Kinase 2 (CK2) | 5-iodotubercidin | 10.9[1] |
| Protein Kinase A (PKA) | 5-iodotubercidin | 5-10[1] |
| Protein Kinase C (PKC) | 5-iodotubercidin | 27.7 |
| Extracellular signal-regulated kinase 2 (ERK2) | 5-iodotubercidin | 0.525[1] |
| Phosphorylase Kinase | 5-iodotubercidin | 5-10[1] |
Experimental Protocols
Detailed methodologies for assessing the cross-reactivity of nucleoside analogs like this compound are provided below. These protocols are based on established methods for enzyme inhibition assays.
Adenosine Kinase (AK) Inhibition Assay (Radiochemical Assay)
This assay measures the ability of a test compound to inhibit the phosphorylation of adenosine by adenosine kinase.
Materials:
-
Human recombinant Adenosine Kinase
-
[γ-³²P]ATP or [¹⁴C]adenosine
-
Adenosine (substrate)
-
This compound (or other test inhibitors)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT
-
Reaction termination solution: 7.4 M formic acid
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, adenosine, and [γ-³²P]ATP.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding adenosine kinase.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Stop the reaction by adding formic acid.
-
Spot an aliquot of the reaction mixture onto a thin-layer chromatography (TLC) plate.
-
Separate the product (radiolabeled AMP) from the substrate (radiolabeled ATP) using an appropriate solvent system.
-
Quantify the amount of product formed using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protein Kinase Inhibition Assay (Generic Protocol)
This protocol can be adapted for various protein kinases to assess the inhibitory activity of this compound.
Materials:
-
Specific protein kinase of interest (e.g., PKA, PKC, ERK2)
-
Specific peptide or protein substrate for the kinase
-
[γ-³²P]ATP
-
This compound (or other test inhibitors)
-
Kinase Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mM EDTA
-
Phosphoric acid (85%)
-
Phosphocellulose paper
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, the specific substrate, and [γ-³²P]ATP.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the protein kinase.
-
Incubate the reaction at 30°C for a set time (e.g., 10-30 minutes).
-
Stop the reaction by spotting an aliquot of the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity remaining on the paper, which corresponds to the phosphorylated substrate, using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the adenosine kinase assay.
S-adenosyl-L-homocysteine (SAH) Hydrolase Inhibition Assay (Coupled Spectrophotometric Assay)
This assay indirectly measures SAH hydrolase activity by coupling the production of homocysteine to a reaction that can be monitored spectrophotometrically.
Materials:
-
Recombinant SAH hydrolase
-
S-adenosyl-L-homocysteine (substrate)
-
This compound (or other test inhibitors)
-
L-homocysteine (for standard curve)
-
Assay Buffer: 100 mM potassium phosphate (pH 7.5), 1 mM EDTA
-
DTNB (Ellman's reagent) solution
Procedure:
-
Prepare a reaction mixture containing assay buffer and SAH.
-
Add varying concentrations of this compound to the mixture.
-
Initiate the reaction by adding SAH hydrolase.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and measure the amount of free homocysteine produced by adding DTNB. The reaction of homocysteine with DTNB produces a colored product that can be measured at 412 nm.
-
Generate a standard curve using known concentrations of L-homocysteine.
-
Calculate the enzyme activity and the percentage of inhibition at different inhibitor concentrations to determine the IC50 value.
Adenosine Deaminase (ADA) Inhibition Assay (Spectrophotometric Assay)
This assay measures the deamination of adenosine to inosine by ADA, which results in a decrease in absorbance at 265 nm.
Materials:
-
Bovine spleen or recombinant human Adenosine Deaminase
-
Adenosine (substrate)
-
This compound (or other test inhibitors)
-
Assay Buffer: 50 mM potassium phosphate (pH 7.5)
Procedure:
-
Prepare a solution of adenosine in the assay buffer.
-
Add varying concentrations of this compound to a cuvette containing the adenosine solution.
-
Initiate the reaction by adding a small amount of ADA.
-
Continuously monitor the decrease in absorbance at 265 nm using a spectrophotometer.
-
Calculate the initial reaction rate for each inhibitor concentration.
-
Determine the percentage of inhibition and the IC50 value.
Visualizations
Experimental Workflow for Cross-Reactivity Screening
Caption: A general workflow for assessing the cross-reactivity of a test compound against a panel of enzymes.
Adenosine Signaling and Metabolism
Caption: Key pathways of adenosine metabolism and signaling, highlighting potential enzymatic targets for this compound.
References
Evaluating 5'-Iodo-5'-deoxyadenosine as a Reference Standard in Analytical Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of adenosine and its analogs in biological matrices is crucial for advancing research in pharmacology, neuroscience, and drug development. The use of a reliable reference standard is paramount for achieving accurate and reproducible results in analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). This guide provides a comprehensive comparison of 5'-Iodo-5'-deoxyadenosine as a potential reference standard against commonly used alternatives, supported by available data and detailed experimental considerations.
Introduction to this compound
This compound is a modified nucleoside, a derivative of adenosine where the 5'-hydroxyl group is replaced by an iodine atom.[1][2] This structural modification imparts distinct chemical properties that could be advantageous in an analytical setting. While not as commonly employed as stable isotope-labeled standards, its unique characteristics warrant consideration.
Performance Comparison with Alternatives
The ideal reference standard should mimic the analyte of interest throughout sample preparation and analysis. The most common alternatives to this compound for adenosine quantification are stable isotope-labeled (SIL) analogs, such as ¹³C- or ¹⁵N-labeled adenosine.
Key Performance Parameters
| Parameter | This compound | Stable Isotope-Labeled Adenosine (e.g., ¹³C₅-Adenosine) | 5'-Deoxyadenosine | Justification |
| Structural Similarity | High | Very High | High | All are adenosine analogs, but SIL standards are chemically identical to the analyte, differing only in isotopic composition. |
| Co-elution in HPLC | Likely similar retention time to adenosine, but may differ due to the iodine atom's influence on polarity. | Identical retention time to adenosine. | Retention time will be different from adenosine due to the absence of the 5'-hydroxyl group. | Co-elution is critical for internal standards to compensate for matrix effects during ionization in LC-MS. |
| Mass Spectrometry Distinction | Distinct mass difference from adenosine due to iodine (¹²⁷I). | Predictable mass shift based on the number of incorporated stable isotopes. | Distinct mass difference from adenosine. | A clear mass difference is essential for differentiating the standard from the endogenous analyte. |
| Potential for Isotopic Interference | None from the analyte. | Minimal, but potential for natural abundance of isotopes in the analyte to interfere with the standard's signal if resolution is low. | None from the analyte. | Avoids overestimation of the analyte concentration. |
| Commercial Availability | Readily available from various chemical suppliers.[2][3] | Widely available. | Readily available.[4][5] | Accessibility is a practical consideration for routine use. |
| Cost-Effectiveness | Generally more cost-effective than custom-synthesized SIL standards. | Can be more expensive due to the complexity of synthesis. | Generally cost-effective. | Budgetary constraints can influence the choice of standard. |
| Metabolic Stability | The C-I bond is generally stable under typical analytical conditions. | Metabolically stable. | Can be metabolized by certain enzymes, which could be a drawback if not accounted for.[6] | The standard should not degrade or be altered during sample processing. |
Experimental Protocols
General Protocol for Method Validation Using a Reference Standard
The validation of an analytical method is essential to ensure its accuracy, precision, and reliability. Key validation parameters include selectivity, linearity, accuracy, precision, and stability.[7][8]
1. Stock Solution Preparation:
-
Accurately weigh a precise amount of the reference standard (e.g., this compound).
-
Dissolve in a suitable solvent (e.g., methanol or DMSO) to a known concentration (e.g., 1 mg/mL).
-
Prepare serial dilutions to create working solutions for calibration curves and quality control (QC) samples.
2. Sample Preparation (Spiking):
-
To create calibration standards, spike known concentrations of the reference standard into a blank biological matrix (e.g., plasma, cell lysate) that is free of the analyte.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Analytical Method (Example: LC-MS/MS):
-
Chromatography:
-
Column: A C18 reversed-phase column is typically suitable for nucleoside analysis.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[9]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The precursor and product ions for this compound would need to be determined empirically. For reference, adenosine is often monitored with transitions like m/z 268 -> 136.[9]
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing Workflows and Pathways
Experimental Workflow for Method Validation
Caption: A generalized workflow for validating an analytical method using a reference standard.
Adenosine Signaling Pathway
Adenosine and its analogs exert their physiological effects by binding to specific G protein-coupled receptors (GPCRs). Understanding these pathways is crucial for interpreting the biological significance of quantified adenosine levels.
Caption: Overview of major adenosine receptor signaling pathways.
Conclusion
This compound presents a viable and cost-effective option as a reference standard for the quantification of adenosine and related compounds. Its distinct mass and structural similarity to adenosine are advantageous for mass spectrometry-based methods. However, its chromatographic behavior relative to adenosine must be carefully evaluated during method development. While stable isotope-labeled standards remain the gold standard for co-elution and mimicking the analyte's behavior in the mass spectrometer's ion source, this compound is a strong candidate, particularly when cost is a consideration. A thorough method validation is crucial to ensure that it meets the specific requirements of the analytical assay.
References
- 1. This compound, 95% | C10H12IN5O3 | CID 4376867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Deoxy-5-iodoadenosine - Amerigo Scientific [amerigoscientific.com]
- 3. 5 -Iodo-5 -deoxyadenosine 95 4099-81-4 [sigmaaldrich.com]
- 4. 5'-DEOXYADENOSINE | 4754-39-6 | Endogenous Metabolite | MOLNOVA [molnova.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 5'-Deoxyadenosine metabolism in various mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. med.und.edu [med.und.edu]
Validating the Mechanism of Action of 5'-Iodo-5'-deoxyadenosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of 5'-Iodo-5'-deoxyadenosine (IDA), a putative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The primary comparator is the endogenous nucleoside 5'-deoxy-5'-methylthioadenosine (MTA), a known, albeit weak, inhibitor of PRMT5 that accumulates in cancer cells with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP). This guide outlines the key experiments, presents available data for comparison, and provides detailed protocols to facilitate the investigation of IDA's therapeutic potential.
Introduction to the PRMT5-MTA Axis
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity is implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target.
In a significant subset of cancers, the gene encoding methylthioadenosine phosphorylase (MTAP) is deleted. MTAP is responsible for the salvage of adenine and methionine from MTA, a natural byproduct of polyamine synthesis. In MTAP-deficient tumors, MTA accumulates to high levels and acts as a competitive inhibitor of PRMT5, leading to a reduction in symmetric dimethylarginine (sDMA) levels.[1][2][3] This creates a therapeutic window for targeting PRMT5 in these cancers. This compound (IDA) is an analog of MTA and is hypothesized to exert its effects through a similar mechanism of PRMT5 inhibition.
Comparative Data on PRMT5 Inhibition
While direct head-to-head comparative data for IDA is limited in publicly available literature, the following tables summarize the known inhibitory activities of MTA against PRMT5 and the effects on cellular markers of PRMT5 activity. These data serve as a benchmark for experiments designed to validate the mechanism of IDA.
Table 1: Biochemical Inhibition of PRMT5
| Compound | Target | Assay Type | Inhibitory Concentration | Reference |
| 5'-deoxy-5'-methylthioadenosine (MTA) | PRMT5 | In vitro methyltransferase assay | Ki values reported in the low micromolar range | [3] |
| This compound (IDA) | PRMT5 | - | Data not available | - |
Table 2: Cellular Effects of PRMT5 Inhibition
| Compound | Cell Line | Effect | Concentration | Duration | Reference |
| 5'-deoxy-5'-methylthioadenosine (MTA) | MTAP-reconstituted cells | Reduced sDMA levels | Exogenous addition | 48 hours | [3] |
| 5'-deoxy-5'-methylthioadenosine (MTA) | MTAP-deficient tumor cell lines | Suppresses proliferation, activation, differentiation, and effector function of T cells | Not specified | Not specified | [4] |
| This compound (IDA) | - | Data not available | - | - | - |
Experimental Protocols
To validate the mechanism of action of IDA as a PRMT5 inhibitor, the following key experiments are recommended.
PRMT5 Enzymatic Activity Assay
This assay directly measures the ability of IDA to inhibit the methyltransferase activity of PRMT5.
Principle: A radioactive or fluorescence-based assay is used to quantify the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a histone or peptide substrate by recombinant PRMT5.
Detailed Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human PRMT5/MEP50 complex, a biotinylated histone H4 peptide substrate, and varying concentrations of IDA or MTA (as a positive control).
-
Initiation: Start the reaction by adding S-[methyl-3H]adenosyl-L-methionine (for radioactive assay) or unlabeled SAM (for non-radioactive assays).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a quenching buffer.
-
Detection (Radioactive): Spot the reaction mixture onto a filter paper, wash to remove unincorporated [3H]SAM, and measure the incorporated radioactivity using a scintillation counter.
-
Detection (Non-Radioactive): Utilize a commercially available assay kit that measures the production of S-adenosylhomocysteine (SAH) via a coupled enzyme reaction leading to a fluorescent or colorimetric signal.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of IDA and determine the IC50 value.
Western Blot Analysis of Symmetric Dimethylarginine (sDMA)
This experiment assesses the ability of IDA to inhibit PRMT5 activity within a cellular context by measuring the levels of sDMA, a direct product of PRMT5.
Principle: Western blotting is used to detect the levels of sDMA on total cellular proteins or specific PRMT5 substrates (e.g., SmD3, Histone H4) in cells treated with IDA.
Detailed Protocol:
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., a cell line with known MTAP status) and treat with increasing concentrations of IDA or MTA for a specified duration (e.g., 48-72 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for symmetric dimethylarginine (anti-sDMA).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for sDMA and the loading control. Normalize the sDMA signal to the loading control and express the results as a percentage of the untreated control.
Cell Viability Assay
This assay determines the effect of IDA on the proliferation and survival of cancer cells.
Principle: A colorimetric or luminescence-based assay is used to measure the metabolic activity of viable cells after treatment with IDA.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MTAP-deficient and MTAP-proficient isogenic cell lines) in a 96-well plate at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of IDA or MTA. Include a vehicle-only control.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Assay Procedure (MTT Assay Example):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
Visualizing the Mechanism and Workflow
To aid in the understanding of the underlying biology and experimental design, the following diagrams have been generated using Graphviz.
Caption: PRMT5 signaling pathway and points of inhibition by IDA and MTA.
Caption: Experimental workflow for Western blot analysis of sDMA levels.
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion
Validating the mechanism of action of this compound as a PRMT5 inhibitor is crucial for its development as a potential therapeutic agent, particularly for MTAP-deficient cancers. By employing the experimental protocols outlined in this guide and comparing the results to the known effects of MTA, researchers can systematically elucidate the biochemical and cellular activity of IDA. The provided data tables and diagrams serve as a valuable resource to guide these investigations and facilitate a comprehensive understanding of IDA's therapeutic potential. Further studies directly comparing IDA and MTA under identical experimental conditions are warranted to definitively establish their relative potencies and cellular effects.
References
- 1. Extracellular 5′-methylthioadenosine inhibits intracellular symmetric dimethylarginine protein methylation of FUSE-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracellular 5'-methylthioadenosine inhibits intracellular symmetric dimethylarginine protein methylation of FUSE-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppressive effects of tumor cell-derived 5′-deoxy-5′-methylthioadenosine on human T cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5'-Iodo-5'-deoxyadenosine: A Comparative Guide for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5'-Iodo-5'-deoxyadenosine (also known as 5-Iodotubercidin), a potent adenosine analog, against the well-established pan-kinase inhibitor, staurosporine. By presenting available quantitative data, detailed experimental protocols, and visual representations of key concepts, this document serves as a valuable resource for researchers investigating kinase signaling and developing novel kinase inhibitors.
Introduction to this compound
This compound is a purine nucleoside analog that has demonstrated significant inhibitory activity against a range of protein kinases.[1][2][3] Its primary mechanism of action is as an ATP-competitive inhibitor, binding to the ATP-binding pocket of kinases and preventing the transfer of phosphate to their substrates.[1] While it is a potent inhibitor of adenosine kinase, it also exhibits broad-spectrum activity against other kinases, making it a valuable tool for studying kinase-dependent signaling pathways.[2][4] Understanding its inhibitory profile in comparison to well-characterized inhibitors like staurosporine is crucial for interpreting experimental results and assessing its therapeutic potential.
Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and staurosporine against a selection of protein kinases. It is important to note that these values have been compiled from various sources and may have been determined under different experimental conditions. Therefore, direct comparison of absolute IC50 values should be approached with caution. The data is intended to provide a general overview of the selectivity profile of each compound.
Table 1: IC50 Values of this compound Against Various Kinases
| Kinase | IC50 (nM) |
| Adenosine Kinase | 26[2] |
| Casein Kinase 1 (CK1) | 400[2] |
| Insulin Receptor Tyrosine Kinase | 3500[2] |
| Phosphorylase Kinase | 5000 - 10000[2] |
| Protein Kinase A (PKA) | 5000 - 10000[2] |
| Casein Kinase 2 (CK2) | 10900[2] |
| Protein Kinase C (PKC) | 27700[2] |
Table 2: IC50 Values of Staurosporine Against Various Kinases
| Kinase | IC50 (nM) |
| Protein Kinase C (PKC) | 0.7[5] |
| Protein Kinase A (PKA) | 7[5] |
| Protein Kinase G (PKG) | 8.5[5] |
| CaM Kinase II | 20 |
| Src | 6 |
| EphB3 | ~10-100 (estimated from graph)[6] |
Signaling Pathway and Experimental Workflow
To provide a conceptual framework, the following diagrams illustrate a generalized kinase signaling pathway and a typical experimental workflow for determining inhibitor potency.
Caption: A simplified diagram of a typical kinase signaling cascade.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocols
To facilitate reproducible and standardized comparisons, this section provides detailed protocols for three widely used kinase assay platforms.
ADP-Glo™ Kinase Assay (Promega)
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[7]
a. Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
This compound and other test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
b. Protocol for IC50 Determination: [7][8]
-
Reagent Preparation: Prepare serial dilutions of the inhibitors (e.g., this compound, staurosporine) in the appropriate buffer. Prepare a solution containing the kinase and substrate.
-
Inhibitor Incubation: Add the serially diluted inhibitors to the wells of the assay plate. Add the kinase/substrate solution to each well. Incubate for a predetermined time (e.g., 15-60 minutes) at room temperature to allow for inhibitor binding.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. Incubate for a specific period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
LanthaScreen™ TR-FRET Kinase Assay (Thermo Fisher Scientific)
The LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay is a fluorescence-based method that detects kinase activity by measuring the phosphorylation of a fluorescently labeled substrate.[9]
a. Materials:
-
Kinase of interest
-
Fluorescein-labeled kinase substrate
-
ATP
-
This compound and other test inhibitors
-
LanthaScreen™ Tb-anti-phospho substrate antibody
-
TR-FRET dilution buffer
-
EDTA (to stop the reaction)
-
Black, low-volume 384-well plates
-
Multichannel pipettes
-
TR-FRET-compatible plate reader
b. Protocol for IC50 Determination: [9][10][11]
-
Reagent Preparation: Prepare serial dilutions of the inhibitors. Prepare a solution containing the kinase and the fluorescein-labeled substrate.
-
Inhibitor Incubation: Add the serially diluted inhibitors to the assay plate wells. Add the kinase/substrate solution to each well and incubate briefly.
-
Kinase Reaction Initiation: Start the reaction by adding ATP to each well. Incubate for a defined time (e.g., 60 minutes) at room temperature.
-
Reaction Termination and Detection: Stop the reaction by adding a solution of EDTA and the terbium-labeled anti-phospho substrate antibody in TR-FRET dilution buffer. Incubate for at least 30 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Measure the TR-FRET signal (emission at two wavelengths) using a compatible plate reader.
-
Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Radiometric Kinase Assay ([γ-³²P] ATP)
The radiometric kinase assay is a traditional and highly sensitive method that directly measures the incorporation of a radiolabeled phosphate from [γ-³²P] ATP into a substrate.[12][13][14]
a. Materials:
-
Kinase of interest
-
Kinase substrate (protein or peptide)
-
ATP
-
[γ-³²P] ATP
-
This compound and other test inhibitors
-
Kinase reaction buffer
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
Appropriate radiation safety equipment and facilities
b. Protocol for IC50 Determination: [12][13][14]
-
Reagent Preparation: Prepare serial dilutions of the inhibitors. Prepare a master mix containing the kinase, substrate, and kinase reaction buffer. Prepare an ATP solution containing a mixture of unlabeled ATP and [γ-³²P] ATP.
-
Inhibitor Incubation: Add the serially diluted inhibitors to reaction tubes. Add the kinase/substrate master mix to each tube and pre-incubate.
-
Kinase Reaction Initiation: Initiate the reaction by adding the [γ-³²P] ATP solution to each tube. Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Reaction Termination and Substrate Capture: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P] ATP.
-
Data Acquisition: Place the dried paper discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the radioactive counts per minute (CPM) against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound presents a distinct kinase inhibitory profile compared to the broad-spectrum inhibitor staurosporine. While it is a potent inhibitor of adenosine kinase, its activity against other kinases is generally in the micromolar range, suggesting a degree of selectivity. In contrast, staurosporine exhibits potent, low nanomolar inhibition across a wide range of kinases.
For researchers seeking to investigate specific kinase pathways, the relative selectivity of this compound may offer advantages over the pan-inhibitory effects of staurosporine, which can confound results by affecting multiple signaling cascades simultaneously. However, for applications requiring broad kinase inhibition, staurosporine remains a valuable tool.
The provided experimental protocols offer standardized methods for conducting head-to-head comparisons of these and other kinase inhibitors. By employing consistent assay conditions, researchers can generate reliable and comparable data to inform their studies and advance the field of kinase inhibitor development.
References
- 1. Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Identification of 5-Iodotubercidin as a genotoxic drug with anti-cancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Haspin-dependent and independent effects of the kinase inhibitor 5-Iodotubercidin on self-renewal and differentiation [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Isotopic Labeling of 5'-Iodo-5'-deoxyadenosine for Tracer Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different isotopic labeling strategies for 5'-Iodo-5'-deoxyadenosine (5'-IDA), a crucial tracer molecule in various biochemical and pharmacological studies. We will delve into the performance of 5'-IDA labeled with Iodine-125, Tritium (³H), and Carbon-14 (¹⁴C), and compare it with alternative tracer methodologies. This guide includes supporting experimental data, detailed protocols for key experiments, and visualizations of relevant biological pathways to aid in the selection of the most appropriate tracing strategy for your research needs.
Comparison of Isotopically Labeled this compound
The choice of isotope for labeling 5'-IDA depends on the specific requirements of the tracer study, including the desired sensitivity, spatial resolution, and the biological question being addressed. Below is a comparative summary of the key characteristics of 5'-IDA labeled with Iodine-125, Tritium, and Carbon-14.
| Property | ¹²⁵I-labeled 5'-IDA | ³H-labeled 5'-IDA | ¹⁴C-labeled 5'-IDA |
| Detection Method | Gamma counting, Autoradiography | Liquid Scintillation Counting, Autoradiography | Liquid Scintillation Counting, Autoradiography |
| Specific Activity | High (Theoretical max: ~2,200 Ci/mmol) | Very High (Theoretical max: ~29 Ci/mmol per tritium atom) | Low (Theoretical max: ~62.4 mCi/mmol) |
| Half-life | 59.4 days | 12.3 years | 5,730 years |
| Emission Energy | Low-energy gamma and X-rays | Low-energy beta particles | Low-energy beta particles |
| Resolution in Autoradiography | Good | Excellent | Good |
| Synthesis Complexity | Relatively straightforward (radioiodination) | Can be complex (reduction of precursors or isotope exchange) | Generally complex (multi-step synthesis) |
| Metabolic Stability of Label | Stable C-I bond, but potential for deiodination in vivo | Generally stable C-³H bond, but position matters[1] | Very stable ¹⁴C within the molecular backbone |
| Safety Considerations | External gamma radiation hazard, requires shielding | Low external hazard, but internal contamination is a concern | Low external hazard, but internal contamination is a concern |
Performance in Tracer Studies: A Comparative Overview
The utility of isotopically labeled 5'-IDA as a tracer is determined by its interaction with biological systems. 5'-Deoxyadenosine and its analogs are known to be involved in several metabolic pathways, primarily as inhibitors or substrates of key enzymes.
Cellular Uptake and Metabolism
Tracer studies with [5'-³H]5'-deoxyadenosine have shown that it is rapidly taken up by various mammalian cell lines such as Chinese hamster ovary (CHO), Novikoff rat hepatoma, and HeLa cells[2]. Once inside the cell, 5'-deoxyadenosine can be cleaved by 5'-methylthioadenosine phosphorylase to yield adenine and 5-deoxyribose-1-phosphate[2]. The released adenine can then be salvaged into the nucleotide pool[2]. This metabolic conversion is a critical consideration in tracer study design, as the radiolabel may no longer be associated with the original molecule.
| Tracer | Cell Line | Key Findings | Reference |
| [5'-³H]5'-deoxyadenosine | CHO, Novikoff, HeLa | Rapid uptake, cleavage to adenine and 5-deoxyribose-1-phosphate. | [2] |
| [5'-³H]5'-deoxyadenosine | L929, L1210, P388 | Lack of cleavage to adenine, suggesting its utility as a non-metabolizable tracer in these cell lines. | [2] |
Enzyme Inhibition
Comparison with Alternative Tracer Methodologies
While isotopically labeled 5'-IDA is a valuable tool, other tracer methodologies can be employed for similar research purposes.
| Alternative Tracer/Method | Principle | Advantages | Disadvantages |
| Other Radiolabeled Nucleoside Analogs (e.g., 2-chlorodeoxyadenosine) | Similar to 5'-IDA, these analogs can trace nucleoside uptake and metabolism. Some are resistant to deamination. | May have different metabolic fates, offering alternative tracing strategies. | May have different target specificities and toxicities[6]. |
| PET Tracers (e.g., [¹⁸F]FDG, [⁶⁸Ga]Ga-BP-IDA) | Positron Emission Tomography allows for non-invasive, quantitative in vivo imaging of metabolic processes. | High sensitivity, quantitative 3D imaging in living subjects[7]. | Requires a cyclotron and specialized radiochemistry facilities; short half-life of isotopes. |
| Stable Isotope Tracers (e.g., ¹³C, ¹⁵N, ²H-labeled compounds) | Non-radioactive isotopes are traced using mass spectrometry or NMR. | No radiation safety concerns, suitable for human studies[8][9]. | Lower sensitivity than radioisotopes, requires more complex analytical instrumentation[10][11]. |
| Fluorescently Labeled Analogs | A fluorescent tag is attached to the molecule of interest to visualize its localization and movement. | Allows for real-time imaging in living cells. | The bulky fluorescent tag can alter the biological activity of the molecule. |
| Superparamagnetic Iron Oxide (SPIO) Nanoparticles | Non-radioactive nanoparticles that can be detected by magnetic resonance imaging (MRI). | No radiation exposure, long tracer lifespan. | Lower sensitivity compared to nuclear medicine techniques. |
Experimental Protocols
Synthesis of Isotopically Labeled this compound
1. Radioiodination using the Iodo-Gen™ Method (for ¹²⁵I-labeling)
This protocol is a general method for radioiodination of molecules with available tyrosine or histidine residues, or for exchange labeling. For 5'-IDA, this would be an exchange reaction.
-
Materials: this compound, Iodo-Gen™ coated tubes, Na¹²⁵I, phosphate buffer (pH 7.4), size-exclusion chromatography column (e.g., Sephadex G-25).
-
Procedure:
-
Dissolve this compound in phosphate buffer.
-
Add the 5'-IDA solution to a pre-coated Iodo-Gen™ tube.
-
Add Na¹²⁵I to the tube and incubate for 10-15 minutes at room temperature with gentle agitation[12][13].
-
Terminate the reaction by removing the solution from the tube.
-
Purify the ¹²⁵I-labeled 5'-IDA from unreacted ¹²⁵I using a size-exclusion chromatography column.
-
Collect fractions and determine the radioactivity of each fraction to identify the labeled product.
-
2. Synthesis of [5'-³H]5'-deoxyadenosine
A common method for introducing tritium at the 5' position of a nucleoside involves the reduction of a 5'-aldehyde precursor with a tritiated reducing agent.
-
Materials: 2',3'-O-Isopropylideneadenosine, oxidizing agent (e.g., pyridinium dichromate), tritiated sodium borohydride (NaB³H₄), deprotection reagents.
-
Procedure:
-
Protect the 2' and 3' hydroxyl groups of adenosine.
-
Oxidize the 5'-hydroxyl group to a 5'-aldehyde.
-
Reduce the 5'-aldehyde with NaB³H₄ to introduce the tritium label at the 5' position.
-
Deprotect the 2' and 3' hydroxyl groups to yield [5'-³H]5'-deoxyadenosine.
-
Purify the final product using HPLC.
-
Cellular Uptake Assay with Radiolabeled 5'-IDA
This protocol describes a general method for measuring the uptake of a radiolabeled compound into cultured cells.
-
Materials: Cultured cells, radiolabeled 5'-IDA, cell culture medium, phosphate-buffered saline (PBS), scintillation fluid, scintillation counter.
-
Procedure:
-
Plate cells in a multi-well plate and grow to the desired confluency.
-
On the day of the experiment, wash the cells with warm PBS.
-
Add cell culture medium containing a known concentration of radiolabeled 5'-IDA to each well.
-
Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).
-
To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysate to normalize the uptake data.
-
Signaling Pathways and Experimental Workflows
Biological Pathways Involving 5'-Deoxyadenosine Metabolism
The metabolic fate of 5'-deoxyadenosine is crucial for interpreting tracer studies. The following diagrams illustrate the key pathways.
Caption: Metabolic fate and inhibitory action of this compound.
Caption: Polyamine biosynthesis pathway showing the generation of related metabolites.
Experimental Workflow for a Tracer Study
The following diagram outlines a typical workflow for a cellular uptake study using isotopically labeled 5'-IDA.
Caption: General workflow for a cellular uptake tracer study.
References
- 1. Direct comparison of adenosine and adenosine 5'-triphosphate as pharmacologic stress agents in conjunction with Tl-201 SPECT: Hemodynamic response, myocardial tracer uptake, and size of perfusion defects in the same subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5'-Deoxyadenosine metabolism in various mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibition of equine S-adenohomocysteine hydrolase by 2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deoxycytidine kinase-mediated toxicity of deoxyadenosine analogs toward malignant human lymphoblasts in vitro and toward murine L1210 leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 8. Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. assets.fishersci.com [assets.fishersci.com]
Safety Operating Guide
Proper Disposal of 5'-Iodo-5'-deoxyadenosine: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 5'-Iodo-5'-deoxyadenosine, a nucleoside analog, is critical to ensure laboratory safety and environmental protection. Due to its potential hazards, this compound must be managed as hazardous chemical waste. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, in line with general laboratory safety protocols and information on related chemical compounds.
Immediate Safety Precautions
Before handling this compound for any purpose, including disposal, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including:
-
Safety Goggles: To protect against splashes and fine particles.
-
Chemical-Resistant Gloves: Nitrile or other suitable gloves to prevent skin contact.
-
Lab Coat: To protect clothing and skin from contamination.
Hazard Classification
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H320: Causes eye irritation.
-
H335: May cause respiratory irritation.
The assigned GHS07 pictogram (exclamation mark) further underscores its hazardous nature.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment and minimizes exposure to laboratory personnel.
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, weighing boats, gloves), must be treated as hazardous waste.
-
Do not mix this waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react dangerously.
Step 2: Waste Collection and Containment
-
Solid Waste: Collect all solid waste, including residual powder and contaminated disposables, in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option.
-
Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a labeled, sealed, and appropriate liquid waste container. The container must be compatible with the solvent used.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.
Step 3: Storage
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
Step 4: Arranging for Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
Provide them with all necessary information regarding the waste, including its identity and known hazards. Never dispose of this compound down the drain or in the regular trash. [1]
Quantitative Data Summary
For the proper management of chemical waste within a laboratory, it is essential to adhere to the accumulation limits set by regulatory bodies. The following table summarizes typical limits for hazardous waste accumulation areas.
| Waste Category | Maximum Accumulation Volume |
| General Hazardous Waste | 55 gallons |
| Acutely Toxic Waste (P-list) | 1 quart of liquid or 1 kg of solid |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Experimental Protocols Cited
This guidance is based on established best practices for the disposal of hazardous laboratory chemicals and information pertaining to iodo-organic compounds and nucleoside analogs. No specific experimental protocols for the disposal of this compound were found in the reviewed literature. The procedures outlined above represent a safe and compliant approach based on the known hazards and general chemical waste guidelines. Always consult your institution's specific safety protocols and your local regulations.
References
Essential Safety and Logistics for Handling 5'-Iodo-5'-deoxyadenosine
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for 5'-Iodo-5'-deoxyadenosine, including operational procedures and disposal plans.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂IN₅O₃ | [1][2][3][4][5] |
| Molecular Weight | 377.14 g/mol | [1][2][3][4][5] |
| Melting Point | 178-187 °C | [1][3][4] |
| Boiling Point | 671.1 °C at 760 mmHg | [1][4] |
| Density | 2.53 g/cm³ | [1][4] |
| Storage Temperature | -20°C | [1][3] |
| Flash Point | 359.7 °C | [1][4] |
Personal Protective Equipment (PPE)
While some safety data sheets suggest that no special measures are required for handling this compound, it is best practice to follow standard laboratory safety protocols for handling chemical compounds.[6] The following PPE is recommended to minimize exposure and ensure safety.[7][8][9][10]
-
Eye Protection : Wear chemical safety goggles or glasses with side shields to protect from splashes.[10][11]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile rubber.[8][10][12] Gloves should be inspected before use and changed immediately if contaminated.[12]
-
Body Protection : A standard laboratory coat should be worn to protect skin and clothing.[9][10]
-
Respiratory Protection : Under normal conditions with adequate ventilation, respiratory protection is not typically required.[6][11] However, if there is a risk of generating dust or aerosols, a particulate respirator should be used.[10]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to disposal.
-
Receiving and Storage :
-
Preparation and Handling :
-
Handle the compound in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid inhalation of any dust.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Avoid direct contact with skin and eyes.[13]
-
Wash hands thoroughly after handling the compound.[13]
-
-
In Case of a Spill :
-
For small spills, absorb the material with an inert absorbent material like sand or vermiculite.[6]
-
Sweep up the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[13]
-
Clean the spill area with soap and water.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
-
First Aid Measures
-
After Inhalation : Move the person to fresh air. If symptoms persist, consult a doctor.[6]
-
After Skin Contact : Wash the affected area with soap and plenty of water.[13]
-
After Eye Contact : Rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][13]
-
After Swallowing : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Waste Identification and Collection :
-
Solid Waste : Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealed container for chemical waste.[10]
-
Liquid Waste : If the compound is in a solution, collect it in a labeled, sealed, and appropriate chemical waste container. Do not pour it down the drain.[10][11]
-
Contaminated Materials : Any materials used to handle the compound (e.g., gloves, weighing paper, pipette tips) should be disposed of as chemical waste in a designated container.[10]
-
-
Storage of Waste :
-
Store waste containers in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.
-
-
Final Disposal :
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. This compound | CAS#:4099-81-4 | Chemsrc [chemsrc.com]
- 2. This compound, 95% | C10H12IN5O3 | CID 4376867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 4099-81-4 [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 5 -Iodo-5 -deoxyadenosine 95 4099-81-4 [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. westlab.com [westlab.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
